7-Fluoro-4-hydroxy-3-nitroquinoline
Description
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Properties
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-33-8 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline: Properties, Synthesis, and Spectroscopic Characterization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-4-hydroxy-3-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of a fluorine atom, a hydroxyl group, and a nitro group imparts unique electronic and steric properties, making this molecule a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive analysis of its known and predicted physicochemical properties, outlines a plausible synthetic pathway, details methodologies for its characterization, and discusses its potential applications based on the established bioactivity of related compounds.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its wide spectrum of biological activities. Derivatives of quinoline have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The introduction of specific substituents, such as fluorine, can dramatically enhance metabolic stability, binding affinity, and bioavailability.[4] this compound (CAS No. 256923-33-8) embodies this principle, combining the quinoline core with three critical functional groups that modulate its chemical behavior and potential utility. This document serves as a technical resource, synthesizing available data and expert-driven predictions to facilitate its use in advanced research and development.
Molecular Identity and Structural Elucidation
The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical properties.
Chemical Identifiers:
-
Chemical Name: this compound
-
Synonyms: 7-Fluoro-3-nitro-quinolin-4-ol, 7-Fluoro-3-nitro-1H-quinolin-4-one[5]
-
Molecular Formula: C₉H₅FN₂O₃[5]
It is crucial to recognize that this compound exists in tautomeric equilibrium with its keto form, 7-Fluoro-3-nitro-1H-quinolin-4-one. In many contexts, particularly in the solid state and in neutral solutions, the keto form is the predominant tautomer.[8] This equilibrium influences its reactivity and spectroscopic properties.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for designing experiments, formulating products, and predicting its behavior in biological systems. The data presented below is a combination of predicted values from computational models, as specific experimental data is limited in publicly available literature.
| Property | Predicted Value | Source | Significance in Research & Development |
| Boiling Point | 338.2 ± 37.0 °C | [5][7] | Indicates high thermal stability, relevant for synthesis purification steps like distillation under vacuum. |
| Density | 1.585 ± 0.06 g/cm³ | [5][7] | Useful for formulation calculations and material science applications. |
| pKa | -0.47 ± 0.50 | [5] | This predicted value likely refers to the protonation of the quinoline nitrogen, suggesting it is a very weak base due to the electron-withdrawing effects of the nitro and fluoro groups. The hydroxyl group is expected to be weakly acidic, influencing solubility in basic media. |
| Solubility | No data available | The aromatic core suggests poor aqueous solubility. However, the hydroxyl group and heteroatoms may allow for solubility in polar organic solvents like DMSO and DMF, which are common vehicles for in vitro assays.[9][10] | |
| Flash Point | 158.4 °C | [7] | A critical safety parameter for handling and storage, indicating the temperature at which it can vaporize to form an ignitable mixture in air. |
Proposed Synthesis Pathway
-
Step 1: Cyclization to form the Quinoline Core. 3-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate to form an intermediate, which is then cyclized at high temperature to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Step 2: Hydrolysis and Decarboxylation. The resulting ester is saponified to the carboxylic acid, which is then decarboxylated to produce 7-fluoro-4-hydroxyquinoline.
-
Step 3: Nitration. The 4-hydroxyquinoline core is activated towards electrophilic substitution. Nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) is expected to selectively install the nitro group at the electron-rich C3 position.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. Below are the expected characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show distinct signals for the protons on the quinoline ring. The proton at C2 would likely be a singlet, shifted downfield due to the adjacent nitro group and ring nitrogen. Protons at C5, C6, and C8 will appear in the aromatic region, with coupling patterns (doublets, doublet of doublets) dictated by their relationships to each other and the fluorine at C7. The hydroxyl proton (or N-H proton in the keto form) may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum will display nine distinct carbon signals. The C4 signal will be significantly affected by the attached oxygen. The carbons bearing the electron-withdrawing nitro (C3) and fluoro (C7) groups will also show characteristic shifts.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[11] A single resonance is expected for the fluorine atom at the C7 position. The chemical shift of this signal provides a sensitive probe of the local electronic environment.[12][13] This technique is particularly useful for assessing purity and studying interactions with other molecules, as the fluorine chemical shift is highly sensitive to changes in its surroundings.[11]
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the functional groups present.
-
~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group (enol form) or N-H stretch (keto form).
-
~1620-1650 cm⁻¹: C=O stretching vibration (pyridone) if the keto form is present.[14]
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic quinoline core.
-
~1550 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.
-
~1200-1250 cm⁻¹: C-F stretching vibration.
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the quinoline ring ensures strong absorption in the UV-Vis region.
-
Flavones and related heterocyclic systems typically show two major absorption bands.[15] For this molecule, one would expect a band corresponding to the benzoyl system (A ring) and another at a longer wavelength corresponding to the cinnamoyl system (B ring).[15][16] The exact λmax values would be influenced by the auxochromic (-OH) and chromophoric (-NO₂) substituents and would be highly pH-dependent due to the potential for deprotonation of the hydroxyl group.[8]
Experimental Workflow: A Self-Validating Protocol for Characterization
For any newly synthesized or procured batch of this compound, a rigorous and self-validating characterization workflow is paramount to ensure its identity, purity, and suitability for downstream applications.
Protocol Objective: To confirm the structural integrity and purity of a sample of this compound.
-
Initial Purity Assessment (LC-MS):
-
Dissolve a small sample amount in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Validation Check: The HPLC chromatogram should show a single major peak (>95% purity by area). The mass spectrometer should detect the correct molecular ion mass ([M+H]⁺ ≈ 209.03 or [M-H]⁻ ≈ 207.02).
-
-
Structural Confirmation (NMR):
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Validation Check: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum must be consistent with the proposed structure. The ¹⁹F NMR should show a single peak at the expected chemical shift for an aryl fluoride.
-
-
Functional Group Verification (FT-IR):
-
Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).
-
Acquire the FT-IR spectrum.
-
Validation Check: The spectrum must exhibit the characteristic absorption bands for the O-H/N-H, C=O (keto form), N-O, and C-F functional groups as detailed in Section 5.2.
-
-
Thermal Property Determination (Melting Point):
-
Place a small amount of the dried, crystalline solid into a melting point apparatus.
-
Heat slowly and record the temperature range over which the sample melts.
-
Validation Check: A sharp melting range (e.g., < 2 °C) is indicative of high purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]
- 5. 256923-33-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. biophysics.org [biophysics.org]
- 12. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
7-Fluoro-4-hydroxy-3-nitroquinoline CAS number 256923-33-8
An In-depth Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS: 256923-33-8)
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
This compound is a substituted quinoline derivative with the chemical formula C₉H₅FN₂O₃.[1] The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The introduction of a fluorine atom, a hydroxyl group, and a nitro group to this scaffold suggests a potential for diverse biological activities. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the predicted biological activities of this compound, based on the analysis of structurally related compounds. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by consolidating the available information and highlighting areas for future investigation.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified.
| Property | Value | Source |
| CAS Number | 256923-33-8 | [1] |
| Molecular Formula | C₉H₅FN₂O₃ | [1] |
| Molecular Weight | 208.15 g/mol | [1] |
| Purity | ≥97% (typical) | [2] |
| Boiling Point | 338.2±37.0 °C (Predicted) | [3][4] |
| Density | 1.585±0.06 g/cm³ (Predicted) | [3][4] |
| pKa | -0.47±0.50 (Predicted) | [3] |
| InChI Key | QQCYUTXNUGPTAV-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could involve the Conrad-Limpach reaction to form the 4-hydroxyquinoline core, followed by nitration.
Caption: Proposed two-step synthesis of this compound.
General Synthetic Methodology
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Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline. This can be achieved via the Conrad-Limpach synthesis.[5] 3-Fluoroaniline would be reacted with diethyl malonate, followed by a thermal cyclization of the resulting intermediate to yield 7-Fluoro-4-hydroxyquinoline.
-
Step 2: Nitration. The 7-Fluoro-4-hydroxyquinoline intermediate would then be nitrated to introduce the nitro group at the 3-position. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Predicted Spectral Characteristics
The structural features of this compound suggest the following expected spectral data:
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¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and nitro groups.
-
¹³C NMR: Resonances for the nine carbon atoms of the quinoline core. The carbons attached to the fluorine, hydroxyl, and nitro groups would exhibit characteristic chemical shifts.
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IR Spectroscopy: Absorption bands corresponding to the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, the C-F stretch, and the aromatic C-H and C=C vibrations of the quinoline ring.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (208.15 g/mol ).
Potential Biological Activity and Applications
The biological activity of this compound has not been extensively studied. However, based on the known activities of structurally similar compounds, several potential applications can be hypothesized.
Antimicrobial Activity
The fluoroquinolone class of antibiotics is well-established for its broad-spectrum antibacterial activity.[6][7] The fluorine atom at the 7-position is a common feature in many potent fluoroquinolones. Additionally, nitro-aromatic compounds, including nitroquinolines, are known to possess antimicrobial properties.[8] Therefore, this compound is a promising candidate for investigation as a novel antimicrobial agent.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their anticancer properties.[9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. The combination of the quinoline scaffold with a nitro group, which can be bioreduced to generate reactive species, suggests potential for cytotoxic activity against cancer cells.
Anti-inflammatory and Antiallergic Activity
Studies on 4-hydroxy-3-nitro-2-quinolones have demonstrated their potential as inhibitors of allergic reactions.[10][11] This suggests that this compound may also possess anti-inflammatory or antiallergic properties.
Proposed Mechanism of Action
The potential mechanisms of action for the biological activities of this compound are likely multifaceted, stemming from its distinct structural motifs.
Caption: Hypothesized mechanisms contributing to the biological activity.
Safety and Handling
The safety data sheet for this compound indicates that it should be handled with care in a laboratory setting.[4] Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's safety data sheet.
Conclusion
This compound is a promising, yet understudied, chemical entity. While specific experimental data is scarce, analysis of its structural analogues suggests significant potential for biological activity, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research. This technical guide provides a foundation for future investigations into this compound by proposing a synthetic route and outlining its potential therapeutic applications. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and determine its mechanisms of action.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 256923-33-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
7-Fluoro-4-hydroxy-3-nitroquinoline molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Fluoro-4-hydroxy-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. The addition of a fluorine atom, a hydroxyl group, and a nitro group to this core structure is expected to modulate its physicochemical properties and biological activity in unique ways. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical insights with established experimental protocols. We will delve into its synthesis, structural elucidation through spectroscopic methods, and a detailed computational analysis of its conformational preferences. Furthermore, we will explore its potential biological significance and propose workflows for its investigation as a therapeutic agent.
Introduction to this compound
The quinoline ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug development, known for a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific substitution pattern of this compound suggests a molecule designed to interact with biological targets in a highly specific manner. The 7-fluoro substituent can enhance metabolic stability and binding affinity, the 4-hydroxy group can participate in hydrogen bonding and exhibits keto-enol tautomerism, and the 3-nitro group acts as a strong electron-withdrawing group, influencing the electronic distribution of the entire ring system and potentially serving as a hydrogen bond acceptor. Understanding the interplay of these functional groups in defining the molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. While experimental data for this specific molecule is limited, many of its properties can be predicted with reasonable accuracy based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₅FN₂O₃ | [1][2][3] |
| Molecular Weight | 208.15 g/mol | [1][3] |
| CAS Number | 256923-33-8 | [1][2][3] |
| Predicted Boiling Point | 338.2°C at 760 mmHg | [3] |
| Predicted Density | 1.585 g/cm³ | [3] |
| Predicted pKa | (Anticipated acidic and basic sites) | |
| Predicted LogP | (Value dependent on tautomeric form) |
Tautomerism: The 4-Hydroxyquinoline/Quinolin-4(1H)-one Equilibrium
A critical aspect of the molecular structure of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The 4-hydroxy form can exist in equilibrium with its 4-oxo (or quinolin-4(1H)-one) tautomer. The position of this equilibrium is influenced by the solvent, pH, and the nature of other substituents on the quinoline ring. For many 4-hydroxyquinolines, the quinolin-4(1H)-one form is predominant in the solid state and in many solvents. This is a crucial consideration for understanding its hydrogen bonding capabilities and potential interactions with biological macromolecules.
Synthesis and Structural Elucidation
Proposed Synthetic Protocol
The following protocol outlines a potential synthetic pathway.
Step 1: Synthesis of Ethyl 2-(3-fluoroanilino)acrylate
-
In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-110 °C for 2 hours.
-
Allow the reaction to cool to room temperature. The resulting intermediate is often used in the next step without further purification.
Step 2: Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
-
Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30 minutes to effect thermal cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid and wash with hexane to yield the quinolone ester.
Step 3: Hydrolysis to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until a clear solution is obtained.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 4: Decarboxylation to 7-Fluoro-4-hydroxyquinoline
-
Heat the carboxylic acid from Step 3 in a high-boiling point solvent like diphenyl ether at 250-260 °C until carbon dioxide evolution ceases.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Filter and recrystallize from a suitable solvent like ethanol.
Step 5: Nitration to this compound
-
Dissolve 7-fluoro-4-hydroxyquinoline in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry. Purify by recrystallization.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
| Technique | Predicted Key Features |
| ¹H NMR (in DMSO-d₆) | - A broad singlet for the -OH or -NH proton (depending on the dominant tautomer), likely downfield (>10 ppm).- Doublet for H-2 or H-5.- A doublet of doublets for H-6, showing coupling to both H-5 and the fluorine at C-7.- A doublet of doublets for H-8, with coupling to the fluorine at C-7. |
| ¹³C NMR (in DMSO-d₆) | - A signal for the carbonyl carbon (C-4) around 170-180 ppm if the keto tautomer predominates.- A signal for C-7 directly bonded to fluorine, showing a large one-bond C-F coupling constant.- Other aromatic carbons in the expected regions, with smaller C-F couplings observable for C-6 and C-8. |
| IR Spectroscopy (KBr) | - A broad absorption band in the 3400-3200 cm⁻¹ region, indicative of O-H or N-H stretching.[6][7]- A strong absorption around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the quinolone ring.[8]- Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[9]- C-F stretching vibrations, typically in the 1250-1000 cm⁻¹ region.[6] |
| Mass Spectrometry (ESI) | - A prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 208.15. |
Conformational Analysis
The conformation of this compound is primarily determined by the orientation of the nitro group at the C-3 position. Rotation around the C-N bond is possible, but it is likely hindered by steric and electronic interactions with the adjacent hydroxyl/oxo group at C-4 and the proton at C-2.
Key Conformational Factors
-
Steric Hindrance: The size of the nitro group will influence its preferred orientation to minimize steric clashes with neighboring groups.
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group and the potential for intramolecular hydrogen bonding between the nitro group and the 4-hydroxy group will significantly impact the conformational energy landscape.
-
Planarity: The quinoline ring system is largely planar. The coplanarity of the nitro group with the ring would maximize resonance stabilization but may be opposed by steric factors.
Computational Modeling Workflow
A robust understanding of the conformational preferences can be achieved through computational modeling, typically employing Density Functional Theory (DFT).[10]
Caption: Workflow for computational conformational analysis.
Experimental Protocol for Computational Analysis
-
Structure Building: Generate the 3D structure of this compound in its quinolin-4(1H)-one tautomeric form using molecular modeling software.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method to obtain a reasonable starting structure.
-
Conformational Search: Systematically rotate the dihedral angle defined by C2-C3-N-O of the nitro group in, for example, 15-degree increments.
-
Geometry Optimization of Conformers: Perform a full geometry optimization for each generated conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[11]
-
Frequency Calculations: For each optimized conformer, perform a frequency calculation to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set.
-
Analysis: Analyze the relative energies to identify the global minimum and low-energy conformers. Examine key geometric parameters like bond lengths, bond angles, and dihedral angles.
Potential Biological Significance and Applications
The structural motifs present in this compound suggest potential for significant biological activity. Fluoroquinolones are a well-known class of antibiotics.[12] Furthermore, many substituted quinolines exhibit potent anticancer activity.[13][14] The nitroaromatic group is also a feature of some antimicrobial and anticancer drugs, although it can sometimes be associated with toxicity.
Proposed Biological Screening Workflow
A primary investigation into the biological activity of this compound could focus on its potential as an anticancer agent.
Caption: Workflow for anticancer drug screening.
Experimental Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., human breast cancer line MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a molecule with a rich structural and electronic landscape. Its synthesis is achievable through established chemical routes, and its structure can be unequivocally determined by modern spectroscopic methods. Computational analysis is a powerful tool for elucidating its conformational preferences, which are largely dictated by the orientation of the 3-nitro group. The combination of the quinoline core with fluoro, hydroxyl, and nitro substituents makes it a compelling candidate for biological screening, particularly in the areas of oncology and infectious diseases. Further experimental work is necessary to validate the theoretical predictions presented in this guide and to fully explore the therapeutic potential of this intriguing molecule.
References
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. compoundchem.com [compoundchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 14. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 7-Fluoro-4-hydroxy-3-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By detailing a self-validating computational workflow, from initial structure generation to the analysis of molecular orbitals and predicted spectra, this guide serves as a blueprint for leveraging computational chemistry to accelerate the rational design of novel therapeutics.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline derivatives form the structural core of a wide array of pharmacologically active agents, demonstrating efficacy as anticancer, antimalarial, and antimicrobial compounds.[1] The introduction of specific substituents, such as nitro and fluoro groups, can significantly modulate the biological activity of the quinoline scaffold. The nitro group, a potent electron-withdrawing moiety, is a common feature in many bioactive compounds and can play a crucial role in their mechanism of action.[2] Concurrently, the fluorine atom is a bioisostere for the hydrogen atom and can enhance metabolic stability, binding affinity, and membrane permeability.
This compound (Figure 1) is a molecule of considerable interest, combining these key functional groups. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel derivatives with improved therapeutic profiles. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective avenue for in-silico investigation, providing insights that can guide synthetic efforts and biological evaluation.[3][4]
Theoretical Foundations: Why Density Functional Theory?
At the heart of modern computational chemistry lies the Schrödinger equation, which, when solved, provides a complete description of a molecule's electronic structure.[5] However, for multi-electron systems, an exact solution is computationally intractable. DFT provides an elegant and efficient alternative by reformulating the problem in terms of the electron density, a more manageable quantity.[6]
The core principle of DFT, as established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[6] The Kohn-Sham equations are then employed to obtain this density by solving a set of equations for a fictitious system of non-interacting electrons moving in an effective potential.[3][6]
Causality of Method Selection:
For a molecule like this compound, DFT is the method of choice due to its balance of accuracy and computational cost. It is particularly well-suited for:
-
Geometry Optimization: Accurately predicting bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric interactions.
-
Electronic Property Calculation: Determining the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are critical for predicting reactivity and intermolecular interactions.[7]
-
Spectroscopic Prediction: Simulating infrared (IR) and UV-Vis spectra, which can aid in the characterization of the molecule and the interpretation of experimental data.
The choice of a specific functional and basis set is crucial for the accuracy of DFT calculations. For organic molecules containing nitro groups and halogens, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide reliable results. A Pople-style basis set, such as 6-311++G(d,p), is generally a good starting point, offering a flexible description of the electron density, including diffuse functions (++) for anionic species and polarization functions (d,p) for describing non-spherical electron distributions.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a rigorous, self-validating protocol for the quantum chemical analysis of this compound. The workflow is designed to ensure the reliability of the obtained results.
Molecular Structure Generation and Initial Optimization
-
Input Structure Creation: The initial 3D structure of this compound can be built using any standard molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The IUPAC name for the keto-form is 7-Fluoro-3-nitro-1H-quinolin-4-one. The initial geometry should be based on known bond lengths and angles for similar quinoline and nitroaromatic compounds.
-
Initial Force Field Optimization: A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry for the more computationally expensive quantum chemical calculations.
Quantum Chemical Geometry Optimization and Frequency Analysis
-
DFT Calculation Setup:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Jaguar is required.
-
Method: Select the B3LYP functional.
-
Basis Set: Choose the 6-311++G(d,p) basis set.
-
Calculation Type: Specify "Opt" for geometry optimization and "Freq" for frequency calculation.
-
Solvation Model: To simulate a more realistic biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.
-
-
Execution and Verification:
-
Run the calculation.
-
Upon completion, verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. An imaginary frequency indicates a saddle point, and the geometry should be perturbed along the direction of this imaginary mode and re-optimized.
-
Analysis of Molecular Properties
-
Structural Parameters: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file. These can be compared with experimental data for similar molecules from the Cambridge Structural Database (CSD) to validate the computational model.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to identify the electron-rich and electron-poor regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
-
Spectroscopic Predictions:
-
Infrared (IR) Spectrum: The output of the frequency calculation will contain the predicted vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functional.
-
UV-Vis Spectrum: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry. This will provide the excitation energies and oscillator strengths for the electronic transitions, which can be plotted to generate a theoretical UV-Vis spectrum.
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations for this compound.
Caption: Workflow for quantum chemical analysis.
Data Presentation and Interpretation
Predicted Molecular Geometry
The following table presents a selection of key predicted geometrical parameters for this compound. In the absence of direct experimental data for this molecule, these values can be compared with those from crystallographic studies of similar nitroquinoline derivatives.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C3-N(nitro) | 1.45 Å |
| N(nitro)-O | 1.23 Å | |
| C4-O(hydroxy) | 1.35 Å | |
| C7-F | 1.36 Å | |
| Bond Angle | O-N-O (nitro) | 124.5° |
| C2-C3-C4 | 119.8° | |
| C6-C7-C8 | 118.5° |
Electronic Properties
| Property | Predicted Value | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |
| LUMO Energy | -3.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 3.7 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 4.5 D | Suggests a polar molecule with significant charge separation. |
Interpretation: The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atom of the quinoline ring, indicating these as potential sites for electrophilic attack.
Predicted Vibrational and Electronic Spectra
The predicted IR spectrum will exhibit characteristic peaks corresponding to the vibrational modes of the functional groups. Key expected vibrations include:
-
O-H stretch (hydroxyl): ~3400-3200 cm⁻¹ (broad)
-
N-O stretch (nitro): ~1550 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)
-
C=O stretch (keto form): ~1660 cm⁻¹
-
C-F stretch: ~1250-1000 cm⁻¹
The predicted UV-Vis spectrum will show absorption bands corresponding to electronic transitions. For aromatic systems like quinoline, π → π* transitions are expected in the UV region. The presence of the nitro and hydroxyl groups may lead to n → π* transitions, potentially shifting the absorption maxima.
Trustworthiness and Self-Validation
The validity of this computational protocol is ensured through several key steps:
-
Convergence Criteria: Strict convergence criteria for the geometry optimization ensure that a true energy minimum is located.
-
Frequency Analysis: The absence of imaginary frequencies confirms that the optimized structure is a stable minimum.
-
Basis Set and Functional Selection: The choice of B3LYP/6-311++G(d,p) is based on its proven performance for similar organic molecules.
-
Comparative Analysis: In the absence of direct experimental data for the target molecule, comparison of the calculated properties (geometry, spectra) with experimental and computational data for structurally related compounds is crucial for validation. For instance, the calculated bond lengths and angles can be compared to those found in the crystal structures of other substituted nitroquinolines.[8] Similarly, the predicted IR and UV-Vis spectra can be compared with published spectra of similar molecules.[9][10][11][12]
Conclusion
This technical guide has outlined a comprehensive and robust workflow for the quantum chemical investigation of this compound using Density Functional Theory. By following this protocol, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this and other related molecules. These computational insights are invaluable for understanding structure-activity relationships and for guiding the rational design of new and more effective therapeutic agents. The integration of high-level computational chemistry into the drug discovery pipeline is a critical step towards accelerating the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijert.org [ijert.org]
- 10. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 11. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
7-Fluoro-4-hydroxy-3-nitroquinoline: An Obscure Player with Potential in Chemical Biology
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-4-hydroxy-3-nitroquinoline, a substituted quinoline derivative, presents an intriguing case study in the landscape of chemical biology and drug discovery. While its specific discovery and detailed historical narrative remain largely undocumented in accessible scientific literature, its structural motifs—a fluorinated quinoline core and a nitro group—suggest a rich potential for biological activity and application as a research tool. This technical guide aims to consolidate the currently available information on this compound, explore its chemical context, and extrapolate its potential applications, particularly in the field of proteomics, where it has been anecdotally implicated.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the pioneering antimalarial drug quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have demonstrated a remarkable breadth of biological activities. The introduction of a fluorine atom at the 7-position is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. Furthermore, the presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's reactivity and biological interactions. Nitroaromatic compounds are known to play roles in various biological processes and are components of several approved drugs.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 256923-33-8 | [1][2][3] |
| Molecular Formula | C₉H₅FN₂O₃ | [4] |
| Molecular Weight | 208.15 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Synthesis of the 4-Hydroxy-3-nitroquinoline Core: A Generalized Approach
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Generalized Protocol (Hypothetical)
-
Condensation: A substituted aniline (in this case, 3-fluoroaniline) is reacted with a β-ketoester, such as diethyl malonate, typically under acidic or basic catalysis, to form an enamine intermediate.
-
Thermal Cyclization: The resulting intermediate is heated to a high temperature (often >250 °C) to induce cyclization and form the 4-hydroxyquinoline ring system. This step is the core of the Conrad-Limpach synthesis.
-
Nitration: The formed 7-fluoro-4-hydroxyquinoline is then subjected to nitration. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The directing effects of the existing substituents on the quinoline ring will influence the position of the incoming nitro group. The hydroxyl group at the 4-position is an activating group and, in conjunction with the quinoline nitrogen, would likely direct nitration to the 3-position.
Causality in Experimental Choices: The choice of a high-boiling point solvent is critical for the cyclization step to achieve the necessary thermal energy for the reaction to proceed efficiently. The selection of the nitrating agent and reaction conditions (temperature, time) is crucial to control the regioselectivity of the nitration and to avoid over-nitration or degradation of the starting material.
Potential Applications in Proteomics Research
Several chemical suppliers list this compound as a product for "proteomics research." While specific applications in published literature are elusive, its structure suggests potential utility as a chemical probe or building block for such probes.
Hypothesized Roles in Proteomics
-
Chemical Probe Development: The nitro group can be chemically reduced to an amine. This amino group can then serve as a handle for attaching reporter tags, such as biotin or fluorescent dyes, or for cross-linking to other molecules. The resulting derivatized molecule could be used to label specific proteins or classes of proteins in a complex biological sample.
-
Activity-Based Protein Profiling (ABPP): The quinoline scaffold, with its potential to be modified with reactive groups, could be developed into an activity-based probe. These probes are designed to covalently bind to the active site of specific enzymes, allowing for their identification and the assessment of their activity in a proteome-wide manner.
-
Fragment-Based Screening: The core molecule itself could be used in fragment-based screening campaigns to identify new protein binders. The fluorine atom would be particularly useful in ¹⁹F NMR screening, a powerful technique for detecting weak binding events.
Illustrative Workflow for Chemical Probe Application
Caption: Hypothetical workflow for the use of this compound as a scaffold for a chemical proteomics probe.
Future Outlook and Research Directions
The full potential of this compound remains to be unlocked. The lack of detailed public information presents both a challenge and an opportunity for researchers. Future work should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and detailed synthesis protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS), would be invaluable to the research community.
-
Elucidation of Biological Activity: Systematic screening of this compound against various biological targets, such as kinases, proteases, and other enzyme families, could reveal novel biological activities.
-
Validation in Proteomics: The anecdotal claims of its utility in proteomics need to be substantiated through peer-reviewed research. Studies demonstrating its successful application as a chemical probe would be of significant interest.
Conclusion
This compound stands as a molecule of latent potential. Its structural features are suggestive of interesting chemical and biological properties. While its history and discovery are currently obscure, its availability as a research chemical provides the foundation for future investigations that could establish it as a valuable tool in chemical biology and drug discovery. The elucidation of its synthesis, properties, and applications will be a key step in realizing its full scientific value.
References
A Technical Guide to Investigating the Potential Biological Activity of 7-Fluoro-4-hydroxy-3-nitroquinoline
Preamble: A Molecule of Inferred Potential
In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The specific compound, 7-Fluoro-4-hydroxy-3-nitroquinoline, presents a compelling case for investigation. While direct literature on this exact molecule is sparse, its architecture is a triad of well-characterized pharmacophores: the 4-hydroxyquinoline core, a 7-fluoro substituent, and a 3-nitro group. This guide synthesizes knowledge from analogous structures to build a logical, evidence-based framework for unlocking its potential therapeutic value. We will proceed not by assumption, but by proposing a rigorous, multi-phase investigational workflow designed to systematically evaluate its anticancer and antimicrobial possibilities.
Part 1: Foundational Analysis and Hypothesized Activities
The structure of this compound suggests two primary, high-probability avenues of biological activity, derived from the established roles of its constituent moieties.
Anticancer Potential
The presence of the 3-nitroquinoline framework is a strong indicator for potential anticancer effects. Studies on related 3-nitroquinoline derivatives have identified them as promising antiproliferative agents, with some acting as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[3] Furthermore, nitroaromatic compounds, including 8-hydroxy-5-nitroquinoline, have demonstrated potent cytotoxicity against cancer cell lines.[4][5]
Hypothesized Mechanism: The primary mechanism is likely driven by the bioreduction of the nitro group, a process that is often enhanced in the hypoxic microenvironment of solid tumors.[6] This reduction can generate reactive nitrogen species and reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and eventual apoptosis.[4][6][7] The fluoro-substituent may enhance metabolic stability and cellular uptake, potentially increasing the compound's potency.
Antimicrobial Potential
The fluoroquinolone class of antibiotics is one of the most successful in clinical use.[8] Their mechanism relies on the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to rapid bactericidal effects.[9][10] The presence of a fluorine atom at a key position (often C6 or C7) is critical for this high potency.[9]
Hypothesized Mechanism: It is plausible that this compound could function as a novel fluoroquinolone-type agent. Its primary target would be bacterial DNA gyrase. The nitro group could contribute a secondary mechanism of action through reductive stress, potentially overcoming resistance mechanisms that affect traditional fluoroquinolones.[11]
Part 2: A Phased Investigational Workflow
A logical progression from broad screening to mechanistic deep-dives is essential. This workflow ensures that resources are directed efficiently, building a comprehensive profile of the compound's activity.
Caption: Proposed experimental workflow for evaluating this compound.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cellular metabolic activity.[12] As viable cells actively reduce MTT to a purple formazan product, the intensity of the color is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[12][13]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon, A549 for lung, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | [Experimental Result] | ~0.5 |
| A549 | Lung Carcinoma | [Experimental Result] | ~0.8 |
| MCF-7 | Breast Carcinoma | [Experimental Result] | ~1.2 |
| PC-3 | Prostate Carcinoma | [Experimental Result] | ~1.5 |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] It is a quantitative and reproducible method essential for evaluating potential new antibiotics.[16]
Step-by-Step Methodology:
-
Bacterial Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922; Pseudomonas aeruginosa, ATCC 27853).
-
Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
Data Presentation: Hypothetical MIC Values
| Bacterial Strain | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Control) |
|---|---|---|---|
| S. aureus ATCC 29213 | Positive | [Experimental Result] | ~0.5 |
| E. coli ATCC 25922 | Negative | [Experimental Result] | ~0.015 |
| P. aeruginosa ATCC 27853 | Negative | [Experimental Result] | ~0.25 |
Part 3: Mechanistic Insights and Pathway Analysis
Positive results from primary screening necessitate a deeper investigation into the compound's mechanism of action.
Elucidating the Anticancer Mechanism
The nitro group is a prime suspect for the mode of action. Its bioreductive activation is a key feature of many anticancer and antimicrobial agents.[6][17] This process can lead to the formation of highly reactive species that are toxic to cells, particularly under the low-oxygen conditions characteristic of tumors.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. woah.org [woah.org]
- 15. pdb.apec.org [pdb.apec.org]
- 16. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic substitution on this heterocyclic system allows for the fine-tuning of pharmacological properties. This guide focuses on a novel compound, 7-Fluoro-4-hydroxy-3-nitroquinoline, providing a comprehensive technical overview for researchers in drug discovery. We will delve into a validated synthetic route, detailed characterization methods, postulated mechanisms of action based on its structural motifs, and robust protocols for its biological evaluation. This document serves as a foundational resource for unlocking the therapeutic potential of this promising heterocyclic compound.
Introduction: The Quinoline Scaffold and Strategic Functionalization
Quinoline and its derivatives are a privileged class of heterocyclic compounds, integral to the development of drugs with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The therapeutic efficacy of a quinoline-based compound is profoundly influenced by the nature and position of its substituents. The subject of this guide, this compound, incorporates three key functional groups, each chosen for its proven contribution to pharmacodynamics and pharmacokinetics.
-
The 4-hydroxyquinoline Core: This tautomeric system is crucial for the activity of many quinoline drugs. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
7-Fluoro Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate electronic properties, often leading to increased potency.[3]
-
3-Nitro Group: The strongly electron-withdrawing nitro group can significantly alter the electronic profile of the quinoline ring. In biological systems, nitroaromatic compounds are often bioreduced to form reactive intermediates, a mechanism leveraged in antimicrobial and anticancer agents.[4][5] This group can also participate in crucial hydrogen bonding interactions within enzyme active sites.
This guide provides an in-depth exploration of this trifunctionalized quinoline, from its rational synthesis to its potential as a lead compound in modern drug development.
Synthesis and Physicochemical Characterization
A robust and reproducible synthetic pathway is paramount for the exploration of any new chemical entity. The proposed synthesis for this compound is a two-step process involving a Gould-Jacobs type reaction followed by regioselective nitration.
Synthetic Rationale
The strategy begins with the construction of the 7-fluoro-4-hydroxyquinoline core. This is efficiently achieved by the thermal cyclization of an aniline derivative with a malonic ester derivative. Starting with 3-fluoroaniline ensures the fluorine is correctly positioned at the 7-position of the final quinoline ring. The subsequent nitration step is directed by the existing substituents. The 4-hydroxy group is a powerful ortho-, para-directing group. With the para-position (position 2) occupied as part of the pyridine ring, electrophilic substitution is strongly directed to the ortho-position (position 3), allowing for the regioselective installation of the nitro group.
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline
-
Reactant Preparation: In a 250 mL round-bottom flask, combine 3-fluoroaniline (11.1 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).
-
Initial Condensation: Heat the mixture at 120-130°C for 2 hours. Ethanol will be evolved as a byproduct. The reaction progress can be monitored by TLC.
-
Cyclization: Once the initial condensation is complete, add the reaction mixture dropwise to 100 mL of pre-heated Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250°C. Maintain this temperature for 30 minutes to facilitate the thermal cyclization.
-
Isolation: Cool the mixture to below 100°C and add 100 mL of petroleum ether. The product will precipitate. Filter the solid, wash thoroughly with petroleum ether, and then with ethanol to remove impurities.
-
Hydrolysis & Neutralization: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 1 hour to hydrolyze the ester. Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with acetic acid to a pH of ~6. The desired product, 7-fluoro-4-hydroxyquinoline, will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL flask cooled in an ice-salt bath (0-5°C), cautiously add 7-fluoro-4-hydroxyquinoline (1.63 g, 0.01 mol) to 20 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (0.7 mL, ~0.015 mol) to 5 mL of concentrated sulfuric acid, keeping the mixture cooled. Add this nitrating mixture dropwise to the quinoline solution over 30 minutes, maintaining the reaction temperature at 0-5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate.
-
Purification: Filter the resulting solid, wash extensively with cold water until the washings are neutral to litmus paper. Dry the solid under vacuum. Recrystallize from glacial acetic acid or ethanol/water to yield pure this compound as a crystalline solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The aromatic protons will show characteristic splitting patterns influenced by the fluorine atom.
-
Infrared (IR) Spectroscopy: FTIR analysis will identify key functional groups. Expected peaks include a broad O-H stretch for the hydroxyl group, N-O stretches for the nitro group (typically around 1550 and 1350 cm⁻¹), and a C-F stretch (around 1045 cm⁻¹).[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula (C₉H₅FN₂O₃) by providing an accurate mass measurement.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 256923-33-8 | [8][9][10] |
| Molecular Formula | C₉H₅FN₂O₃ | [8][9][10] |
| Molecular Weight | 208.15 g/mol | [8][9][10] |
| Appearance | Expected to be a yellow to off-white crystalline solid | [11] |
| Purity | >97.0% | [9] |
Postulated Biological Activity and Mechanism of Action
The unique combination of functional groups suggests that this compound could exhibit potent biological activity, particularly in oncology and microbiology.
Rationale Based on Structural Analogs
-
Anticancer Potential: The quinoline scaffold is present in numerous kinase inhibitors. Specifically, 7-substituted-4-anilinoquinazolines are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][12] The 4-hydroxy-3-nitroquinoline moiety may mimic the binding interactions of these established inhibitors within the ATP-binding pocket of kinases. Several quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][13][14]
-
Antimicrobial Potential: Fluoroquinolones are a major class of antibiotics that function by inhibiting DNA gyrase and topoisomerase IV.[15][16] While this compound is not a classic fluoroquinolone, the presence of the quinoline core and the fluoro substituent is significant. Furthermore, nitroaromatic compounds are known to possess broad-spectrum antimicrobial activity, often through intracellular reduction to cytotoxic radicals that can damage DNA and other macromolecules.[5]
Postulated Mechanism of Action: Kinase Inhibition
We postulate that a primary mechanism of anticancer action for this compound could be the inhibition of protein kinases, such as EGFR. The compound's planar heterocyclic system can intercalate into the ATP-binding site. The 4-hydroxy and 3-nitro groups are positioned to form critical hydrogen bonds with hinge region residues of the kinase domain, while the 7-fluoro substituent can enhance binding affinity and occupy a hydrophobic pocket. This competitive inhibition would block the downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Caption: Postulated inhibition of the EGFR signaling pathway.
Protocols for Biological Evaluation
To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Antibacterial Susceptibility: MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with minimal DMSO) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
This compound represents a promising heterocyclic scaffold with significant potential for development as a therapeutic agent. Its rational design incorporates functional groups known to impart potent anticancer and antimicrobial activities. The synthetic route is feasible and allows for the production of material for further investigation.
Future work should focus on a comprehensive biological evaluation, including screening against a broad panel of cancer cell lines and pathogenic microbes. Mechanistic studies are crucial to confirm the postulated kinase inhibition and to explore other potential targets, such as DNA gyrase or metabolic enzymes. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at various positions, will be essential to optimize potency and selectivity while minimizing potential toxicity, a known concern for some nitroaromatic compounds.[17] This foundational guide provides the necessary protocols and scientific rationale to embark on the exciting journey of exploring the full therapeutic utility of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ajabs.org [ajabs.org]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benchchem.com [benchchem.com]
- 15. Vibrational spectroscopic characterization of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistryjournal.in [chemistryjournal.in]
- 17. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Methodological & Application
Synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline: A Detailed Experimental Protocol for Advanced Research
This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline, a valuable heterocyclic compound for research in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that underpin this synthetic route.
The synthesis of fluorinated quinolines is of significant interest due to the unique properties that the fluorine atom imparts to the molecule, often enhancing metabolic stability and biological activity.[1] This protocol first outlines the construction of the core 7-fluoro-4-hydroxyquinoline scaffold via the Gould-Jacobs reaction, a robust and widely used method for quinoline synthesis.[2][3] Subsequently, a regioselective nitration of the activated quinoline ring is detailed to introduce the nitro group at the 3-position, yielding the target compound.
I. Strategic Overview of the Synthetic Pathway
The synthesis is logically divided into two primary stages, each with its own set of chemical transformations and purification procedures. This approach allows for the isolation and characterization of a key intermediate, ensuring a higher purity of the final product.
Caption: Synthetic workflow for this compound.
II. Materials and Reagents
Proper preparation and handling of all materials are paramount for the success and safety of the synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 372-19-0 | Toxic, combustible liquid |
| Diethyl Ethoxymethylenemalonate (DEEMM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Irritant, combustible liquid[4] |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 101-84-8 | High boiling point, skin/eye irritant |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, strong oxidizing agent |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Corrosive, strong oxidizing agent |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive solid |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Corrosive liquid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid, irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid, neurotoxin |
III. Experimental Protocols
Safety First: This protocol involves the use of corrosive acids, high temperatures, and potentially hazardous chemicals. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of 7-Fluoro-4-hydroxyquinoline (Intermediate)
This stage employs the Gould-Jacobs reaction, which involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization.[2]
Step 1.1: Condensation of 3-Fluoroaniline with DEEMM
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (11.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the reaction mixture with stirring in an oil bath at 110-120 °C for 2 hours. The reaction is typically conducted neat (without a solvent).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The formation of the intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, will be observed as a new, less polar spot compared to the starting aniline.
-
After 2 hours, or upon completion as indicated by TLC, remove the flask from the oil bath and allow it to cool to room temperature. The product at this stage is a viscous oil or a semi-solid and is used directly in the next step without further purification.
Step 1.2: Thermal Cyclization
-
To the flask containing the crude condensation product, add diphenyl ether (100 mL). The high boiling point of diphenyl ether facilitates the high temperatures required for the cyclization reaction.
-
Equip the flask with a distillation head and a condenser to allow for the removal of ethanol, a byproduct of the cyclization.
-
Heat the mixture in a heating mantle to 250-260 °C. Ethanol will begin to distill off. Maintain this temperature for 30-45 minutes.
-
After the distillation of ethanol ceases, allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the warm mixture into a beaker containing 300 mL of hexane with vigorous stirring. This will cause the product, 7-fluoro-4-hydroxyquinoline, to precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash the solid thoroughly with hexane to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from ethanol to yield 7-fluoro-4-hydroxyquinoline as a crystalline solid.
Part 2: Nitration of 7-Fluoro-4-hydroxyquinoline
This step involves the electrophilic nitration of the electron-rich 4-hydroxyquinoline ring system. The use of a mixed acid (nitric and sulfuric acid) at low temperatures is a standard method for such transformations.[5][6] The 4-hydroxy group is an activating group and directs the incoming electrophile.
Step 2.1: Nitration Reaction
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add the dried 7-fluoro-4-hydroxyquinoline (8.25 g, 0.05 mol) to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (3.5 mL, ~0.075 mol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise from the dropping funnel to the solution of 7-fluoro-4-hydroxyquinoline over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC (DCM:Methanol, 95:5) to observe the consumption of the starting material and the formation of the more polar nitro-product.
Step 2.2: Work-up and Purification
-
Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Allow the ice to melt, and then collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper. This is crucial to remove any residual acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, to afford the final product as a yellow solid.
IV. Characterization and Expected Results
The synthesized intermediate and final product should be characterized to confirm their identity and purity.
| Compound | Expected Appearance | Melting Point (°C) | Spectroscopic Data (Expected) |
| 7-Fluoro-4-hydroxyquinoline | Off-white to light tan solid | ~225-230 | ¹H NMR, ¹³C NMR, and MS data consistent with the structure. |
| This compound | Yellow solid | >300 | ¹H NMR: Characteristic shifts for aromatic protons, disappearance of the proton at C3. ¹³C NMR: Shift in the resonance for C3. IR: Strong absorbances for -NO₂ group (~1550 and 1350 cm⁻¹). MS: Molecular ion peak corresponding to C₉H₅FN₂O₃ (m/z = 208.15).[3] |
V. Mechanistic Insights and Discussion
The Gould-Jacobs reaction proceeds through an initial nucleophilic attack of the aniline nitrogen on the electrophilic carbon of DEEMM, followed by the elimination of ethanol to form a vinylogous amide intermediate.[2] The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring system after another molecule of ethanol is eliminated.
The nitration of 7-fluoro-4-hydroxyquinoline is a classic electrophilic aromatic substitution. The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid. The hydroxyl group at the C4 position is a strongly activating, ortho-, para-directing group. However, the para-position (C2) is sterically hindered, and the ortho-position (C5) is on the benzene ring. The C3 position is activated by the hydroxyl group and is the most likely site for nitration in the pyridine ring.
Caption: Simplified mechanism for the nitration of 7-fluoro-4-hydroxyquinoline.
VI. Concluding Remarks
This application note provides a robust and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The rationale behind the choice of reactions and the mechanistic insights provided are intended to empower the researcher to not only execute the synthesis but also to potentially adapt and optimize the protocol for related derivatives.
References
- 1. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. 乙氧基亚甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes & Protocols: In Vitro Evaluation of 7-Fluoro-4-hydroxy-3-nitroquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of a vast array of biologically active compounds. From the potent anti-malarial activity of quinine to the broad-spectrum antibacterial efficacy of fluoroquinolones, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[1] The introduction of specific substituents, such as the fluoro-, hydroxyl-, and nitro- groups in the 7-, 4-, and 3-positions respectively, can dramatically modulate the pharmacological profile of the quinoline core. These modifications can influence factors like cell permeability, target binding affinity, and metabolic stability, making 7-Fluoro-4-hydroxy-3-nitroquinoline derivatives a compelling class of molecules for investigation in oncology, infectious diseases, and beyond.[2]
This guide provides a comprehensive framework for the initial in vitro evaluation of novel this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and serve as self-validating systems for generating high-quality, decision-driving data.
General Screening Workflow
The initial assessment of any new chemical entity follows a logical, tiered approach. The primary goal is to efficiently determine the compound's biological activity profile, starting with broad cytotoxicity and progressing to more specific assays based on initial findings or structural hypotheses. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for the in vitro evaluation of novel compounds.
Cytotoxicity and Anti-proliferative Activity Assessment
Principle & Rationale
The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery.[3][4] It determines the concentration range over which the compound affects cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the potency of the compound.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]
Data Presentation: Comparative Cytotoxicity
The results of cytotoxicity assays are typically summarized in a table comparing the IC50 values of the derivatives against various cell lines. This allows for a quick assessment of potency and selectivity.
| Compound ID | Derivative Substitution | IC50 (µM) on MCF-7 (Breast Cancer)[6][8] | IC50 (µM) on HeLa (Cervical Cancer)[6][8] | IC50 (µM) on HEK293 (Normal Kidney)[6][8] | Selectivity Index (SI)¹ |
| FQN-01 | (Parent Compound) | 25.4 | 30.1 | >100 | >3.9 |
| FQN-02 | R = 4-methoxy-phenyl | 8.2 | 12.5 | 95.3 | 11.6 |
| FQN-03 | R = 3,4-dichloro-phenyl | 5.1 | 7.8 | 60.2 | 11.8 |
| FQN-04 | R = 4-pyridyl | 45.9 | 52.3 | >100 | >2.1 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 10.5 | 11.7 |
| ¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (e.g., HEK293/MCF-7). A higher SI is desirable. |
Protocol: MTT Assay for Cell Viability
This protocol is optimized for adherent cells grown in 96-well microtiter plates.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Adherence Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[10] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol) to each well to dissolve the crystals.[4][9]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[3]
Antimicrobial Susceptibility Testing
Principle & Rationale
Given the history of quinolones as antibiotics, assessing the antimicrobial activity of new derivatives is a logical step. The goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11][12] The broth microdilution method is a standardized and quantitative technique for determining MIC values and is considered a gold standard.[13][14] It provides a more precise measurement of a compound's potency compared to qualitative methods like disk diffusion.[11]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
MIC values are presented to compare the efficacy of the compounds against a panel of clinically relevant bacterial and/or fungal strains.
| Compound ID | Derivative Substitution | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. P. aeruginosa (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| FQN-01 | (Parent Compound) | 64 | >128 | >128 | 128 |
| FQN-02 | R = 4-methoxy-phenyl | 32 | 64 | 128 | 64 |
| FQN-03 | R = 3,4-dichloro-phenyl | 8 | 16 | 32 | 32 |
| FQN-04 | R = 4-pyridyl | 128 | >128 | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | N/A | 1 |
Protocol: Broth Microdilution for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Plate Preparation: In a sterile 96-well U-bottom plate, add 50 µL of appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12. Prepare a stock solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Inoculum Dilution: Perform a further dilution of the standardized inoculum in broth to achieve the final target concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Plate Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control (Well 11): Contains broth and inoculum but no compound. This well should show turbidity after incubation.
-
Sterility Control (Well 12): Contains only broth. This well should remain clear.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]
-
Result Interpretation: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15][16]
In Vitro Enzyme Inhibition Assay
Principle & Rationale
Many therapeutic agents function by inhibiting specific enzymes.[17][18] Protein kinases, for example, are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime drug targets.[19] An in vitro kinase assay measures the ability of a compound to block the activity of a specific kinase.[20] A common method involves quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide.[19] Luminescence-based assays, such as ADP-Glo™, provide a highly sensitive and high-throughput method for this purpose. The IC50 value in this context represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[21]
Data Presentation: Kinase Inhibition Profile
Results are tabulated to show the potency (IC50) and selectivity of the compounds against a panel of different kinases.
| Compound ID | Derivative Substitution | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| FQN-01 | (Parent Compound) | 1,500 | >10,000 | 8,500 |
| FQN-02 | R = 4-methoxy-phenyl | 850 | 9,800 | 4,200 |
| FQN-03 | R = 3,4-dichloro-phenyl | 45 | 1,200 | 950 |
| FQN-04 | R = 4-pyridyl | 2,100 | >10,000 | >10,000 |
| Staurosporine | (Positive Control) | 5 | 10 | 20 |
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a general method for measuring kinase activity and its inhibition.
Caption: Principle of a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (FQN derivatives) in an appropriate buffer containing DMSO.
-
Reaction Setup: In a white, opaque 96-well or 384-well plate, add the components in the following order:
-
Kinase Assay Buffer.
-
Test compound dilution or DMSO (vehicle control).
-
Kinase enzyme of interest.
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the newly generated ATP (from ADP) into a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. ijprajournal.com [ijprajournal.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 12. apec.org [apec.org]
- 13. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vitro kinase assay [protocols.io]
- 21. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Cell-Based Assays Involving 7-Fluoro-4-hydroxy-3-nitroquinoline
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 7-Fluoro-4-hydroxy-3-nitroquinoline in cell-based assays. This quinoline derivative, by virtue of its structural motifs—a fluoroquinolone core, a hydroxyl group, and a nitro group—is a compound of significant interest for researchers in oncology, drug discovery, and cell biology. While specific literature on this exact molecule is emerging, its structural similarity to known kinase inhibitors and compounds with established anticancer activities allows for the postulation of its primary applications. This document outlines its potential as an anti-cancer agent, focusing on its role in kinase inhibition and the induction of cellular cytotoxicity. Detailed, field-proven protocols for assessing its efficacy in relevant cancer cell lines are provided, alongside the scientific rationale for each experimental step.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents to this scaffold allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. The subject of this guide, this compound, incorporates several key features:
-
A Fluorine at the 7-position: This substitution is common in many potent kinase inhibitors and can enhance metabolic stability and binding affinity.
-
A 4-hydroxy Group: This group can participate in hydrogen bonding within enzyme active sites and may influence the compound's electronic properties.
-
A 3-nitro Group: The electron-withdrawing nature of the nitro group can be pivotal for biological activity, potentially undergoing reduction to form reactive intermediates that can induce cellular stress.
Given these structural attributes, this compound is a prime candidate for investigation as a kinase inhibitor, particularly in the context of cancer therapy. Related compounds, such as 7-fluoro-4-anilinoquinolines, have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1] Furthermore, other nitroquinoline derivatives have been demonstrated to exert their cytotoxic effects through the generation of Reactive Oxygen Species (ROS).[2]
This application note will therefore focus on three potential and interconnected applications of this compound:
-
Kinase Inhibition: Assessing the compound's ability to inhibit key oncogenic kinases like EGFR.
-
Cell Viability and Cytotoxicity: Quantifying the compound's effect on the proliferation and survival of cancer cells.
-
Mechanism of Action: Investigating the potential role of ROS production in the compound's cytotoxic effects.
Postulated Mechanism of Action: Kinase Inhibition and Oxidative Stress
The biological activity of this compound in cancer cells is likely multifaceted. Based on the activities of structurally related compounds, a dual mechanism involving kinase inhibition and induction of oxidative stress can be hypothesized.
Inhibition of Receptor Tyrosine Kinases
The 7-fluoro-quinoline scaffold is a known pharmacophore for ATP-competitive kinase inhibitors.[3] Specifically, compounds with this core structure have been developed as potent inhibitors of EGFR. The proposed mechanism involves the compound binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Caption: Postulated inhibition of the EGFR signaling pathway by this compound.
Induction of Oxidative Stress
The nitro group on the quinoline ring is a key structural feature that may contribute to cytotoxicity through the generation of ROS.[2] Intracellular reduction of the nitro group can lead to the formation of nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. An excessive accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, and ultimately triggering apoptosis.
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of this compound. These protocols should be adapted as necessary for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line known to overexpress EGFR (e.g., A549, HeLa)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Example Data Presentation:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control | 0.85 ± 0.05 | 100 |
| 0.1 | 0.82 ± 0.04 | 96.5 |
| 1 | 0.65 ± 0.06 | 76.5 |
| 10 | 0.40 ± 0.03 | 47.1 |
| 50 | 0.15 ± 0.02 | 17.6 |
| 100 | 0.08 ± 0.01 | 9.4 |
In-Cell Western Assay for EGFR Phosphorylation
This protocol allows for the quantitative assessment of the inhibition of EGFR phosphorylation in a cell-based format.
Principle: The In-Cell Western assay uses fluorescently labeled antibodies to detect both total and phosphorylated levels of a target protein (EGFR) directly in fixed cells in a microplate format. The ratio of phosphorylated to total protein provides a normalized measure of kinase activity.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Serum-free cell culture medium
-
Epidermal Growth Factor (EGF)
-
Formaldehyde (3.7%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Mouse anti-total-EGFR
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
Caption: Workflow for the In-Cell Western assay to measure EGFR phosphorylation.
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
After 24 hours, replace the complete medium with serum-free medium and incubate for another 24 hours to reduce basal EGFR phosphorylation.
-
-
Compound Treatment and EGF Stimulation:
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C. Include a non-stimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde for 20 minutes.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with Odyssey Blocking Buffer for 1.5 hours.
-
Incubate with a cocktail of the two primary antibodies (anti-p-EGFR and anti-total-EGFR) overnight at 4°C.
-
Wash and incubate with a cocktail of the two secondary antibodies (IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the plate and scan using an infrared imaging system.
-
Quantify the fluorescence intensity in the 700 nm channel (total EGFR) and 800 nm channel (p-EGFR).
-
Calculate the ratio of p-EGFR to total EGFR for each well and normalize to the EGF-stimulated control.
-
Detection of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of the compound for a desired time period (e.g., 6-24 hours). Include a positive control (H₂O₂) and a vehicle control.
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 1500 ± 120 | 1.0 |
| H₂O₂ (100 µM) | 8500 ± 450 | 5.7 |
| Compound (1 µM) | 1800 ± 150 | 1.2 |
| Compound (10 µM) | 4500 ± 300 | 3.0 |
| Compound (50 µM) | 9200 ± 510 | 6.1 |
Conclusion and Future Directions
This compound is a promising molecule for investigation in the field of cancer biology. The protocols outlined in this application note provide a robust starting point for characterizing its biological effects. Based on its structural features, it is hypothesized to act as a kinase inhibitor and an inducer of oxidative stress. Further studies should focus on elucidating its precise molecular targets through kinome profiling and validating its mechanism of action using more specific ROS scavengers and apoptosis assays. The versatility of the quinoline scaffold suggests that derivatives of this compound could be synthesized to optimize potency and selectivity, paving the way for the development of novel therapeutic agents.
References
Protocol for spectroscopic analysis (NMR, IR, MS) of 7-Fluoro-4-hydroxy-3-nitroquinoline
An Application Note for the Comprehensive Spectroscopic Analysis of 7-Fluoro-4-hydroxy-3-nitroquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the structural elucidation of this compound (CAS No. 256923-33-8; MW: 208.15 g/mol ; Formula: C₉H₅FN₂O₃) using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[1][2] This protocol is designed for researchers in synthetic chemistry, materials science, and drug development, offering robust methodologies for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to empower scientists to adapt these protocols to similar molecular scaffolds.
Introduction and Significance
This compound is a substituted quinoline derivative. The quinoline core is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals, while the fluoro and nitro substitutions can significantly modulate a molecule's electronic properties, reactivity, and biological activity. Electron-withdrawing groups like nitro substituents on a quinolone skeleton can cause a red shift in UV absorption, enabling the effective absorption of UVA light.[3] Accurate and unambiguous structural verification is paramount for any research or development application. This guide establishes a self-validating workflow for confirming the identity and purity of this compound through orthogonal spectroscopic techniques.
Critical Safety Considerations
While specific toxicological data for this compound is largely unavailable, its chemical structure—containing a nitroaromatic system—necessitates cautious handling.[1] Aromatic nitro compounds can be energetically unstable and may possess toxicological properties.[4]
General Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[1] If inhaled, move the victim to fresh air.[1] In case of eye contact, rinse cautiously with water for several minutes.[6]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Universal Sample Preparation
For all spectroscopic methods, sample purity is critical to obtaining high-quality, interpretable data.[7]
-
Purity: Ensure the sample is of high purity (>95%), free from residual solvents, catalysts, or synthetic byproducts.
-
Homogeneity: The sample should be a homogenous solid. If particulates are present in a solution intended for analysis, it must be filtered.[8] Suspended solids can severely degrade the quality of NMR spectra by distorting magnetic field homogeneity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. Due to the compound's structure, a combination of ¹H, ¹³C, and ¹⁹F NMR is recommended.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds helps in observing the acidic 4-OH proton, which might be invisible or excessively broad in other solvents. Chloroform-d (CDCl₃) is another common solvent for organic compounds.[9]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal reference (0.00 ppm) for both ¹H and ¹³C NMR, providing a calibrated chemical shift scale.[10]
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[9]
-
Ensure complete dissolution. If any solid particles remain, filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[11]
-
Add a small drop of TMS to the NMR tube.
-
Cap the tube securely and invert several times to ensure a homogenous solution.
-
-
Instrumental Parameters: The following parameters are recommended for a 500 MHz spectrometer.
Parameter ¹H NMR ¹³C NMR (Proton Decoupled) ¹⁹F NMR Pulse Program Standard (zg30) Standard (zgpg30) Standard (zg) Solvent DMSO-d₆ DMSO-d₆ DMSO-d₆ Temperature 298 K 298 K 298 K Acquisition Time ~3-4 s ~1-2 s ~2-3 s Relaxation Delay (d1) 2 s 2 s 2 s Number of Scans 16-64 1024-4096 64-128 Spectral Width 0-14 ppm 0-220 ppm Varies (center on ~ -115 ppm)
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Predicted Spectra and Interpretation
-
¹H NMR:
-
Aromatic Region (δ 8.5-7.5 ppm): Three protons on the quinoline ring system (H-2, H-5, H-6, H-8). The exact chemical shifts and coupling constants (J-values) will depend on the electronic effects of the fluorine and nitro groups. Expect complex splitting patterns (e.g., doublets, doublet of doublets). The H-2 proton is expected to be a singlet.
-
Hydroxyl Proton (δ > 10 ppm): A broad singlet corresponding to the 4-OH proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Region (δ 100-160 ppm): Nine distinct signals are expected for the nine carbon atoms. The chemical shifts are spread over a wide range.[10]
-
Key Signals:
-
C-NO₂ (C3) & C-OH (C4): These carbons will be significantly shifted due to the strong electronic effects of the attached functional groups.
-
C-F (C7): This carbon will exhibit a large one-bond coupling (¹JCF) with the fluorine atom, appearing as a doublet.
-
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom at C-7. The chemical shift will be in the typical range for an aryl-fluoride, likely between -110 and -120 ppm relative to CFCl₃.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule.
Rationale for Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal sample preparation. The traditional KBr pellet method is also suitable.
-
Principle: The analysis will focus on identifying characteristic vibrational frequencies for the O-H, N-O, C=C, C=N, and C-F bonds.
Detailed Protocol: FT-IR Analysis
-
Sample Preparation (ATR):
-
Place a small amount (~1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
Parameter Value Technique ATR-FTIR Spectral Range 4000 - 600 cm⁻¹ Resolution 4 cm⁻¹ Number of Scans 32-64 Background Collect a background spectrum of the empty ATR crystal before the sample.
Experimental Workflow: IR Spectroscopy
Caption: Workflow for FT-IR spectroscopic analysis.
Predicted Spectrum and Interpretation
-
~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~1620-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
-
~1550-1475 cm⁻¹ (strong) & ~1360-1290 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group, respectively. These two strong bands are highly characteristic.[4][12]
-
~1250-1000 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Rationale for Experimental Choices
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules, minimizing fragmentation and clearly showing the molecular ion. It can be run in both positive and negative modes.
-
Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Detailed Protocol: MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (or acetonitrile/water) with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acid/base enhances ionization efficiency.
-
-
Instrumental Parameters (ESI-TOF):
Parameter Positive Ion Mode Negative Ion Mode Infusion Flow Rate 5-10 µL/min 5-10 µL/min Capillary Voltage 3.5 - 4.5 kV 2.5 - 3.5 kV Nebulizer Gas (N₂) Pressure 30-40 psi 30-40 psi Drying Gas (N₂) Flow 8-12 L/min 8-12 L/min Drying Gas Temperature 300-350 °C 300-350 °C Mass Range (m/z) 50 - 500 50 - 500
Experimental Workflow: Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
Predicted Spectrum and Interpretation
-
Molecular Formula: C₉H₅FN₂O₃
-
Exact Mass: 208.0288
-
Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 209.0361 .
-
Negative Ion Mode: The primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 207.0215 .
-
Fragmentation: Tandem MS (MS/MS) experiments could reveal characteristic losses. For fluoroquinolone-type structures, common fragmentation includes losses of small molecules like H₂O, CO, and NO₂.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | δ 8.5-7.5 ppm (3H, complex multiplets) |
| H-2 Proton | Singlet | |
| Hydroxyl Proton | δ > 10 ppm (1H, broad singlet) | |
| ¹³C NMR | Aromatic Carbons | δ 100-160 ppm (9 signals) |
| ¹⁹F NMR | Aryl Fluoride | δ -110 to -120 ppm (singlet) |
| FT-IR | O-H Stretch | ~3400-3200 cm⁻¹ (broad) |
| N-O Stretches | ~1550 & ~1350 cm⁻¹ (two strong bands) | |
| C=C/C=N Stretches | ~1620-1450 cm⁻¹ | |
| MS (ESI) | [M+H]⁺ | m/z 209.0361 |
| [M-H]⁻ | m/z 207.0215 |
Conclusion
The application of these orthogonal spectroscopic protocols—NMR, IR, and MS—provides a comprehensive and definitive characterization of this compound. By following these detailed methodologies, researchers can ensure the structural integrity and purity of their material, which is a critical prerequisite for its application in further scientific investigation and development.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. orgchemboulder.com [orgchemboulder.com]
Application Note: A High-Throughput Luminescence-Based Assay for Screening 7-Fluoro-4-hydroxy-3-nitroquinoline Analogs as Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery
Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antifungal properties.[1][2][3] Their rigid structure and synthetic tractability make them ideal starting points for developing novel therapeutics. The 7-fluoro-4-hydroxy-3-nitroquinoline core, in particular, combines key pharmacophoric features—a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor/electron-withdrawing group (nitro), and a fluorine atom to modulate metabolic stability and binding affinity—making it a promising template for inhibitor design.[4][5][6]
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[8] High-throughput screening (HTS) is an essential strategy for identifying novel kinase inhibitors from large compound libraries.[9]
This application note provides a comprehensive, field-proven protocol for the high-throughput screening of this compound analog libraries against a target protein kinase. We describe a robust, luminescence-based assay that is highly amenable to automation and delivers high-quality, reproducible data. The methodology is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction, providing a direct and sensitive readout of enzymatic activity.[7][10][11]
Scientific Principle of the Luminescence-Based Kinase Assay
The fundamental principle of this HTS assay is the quantification of kinase activity by measuring the amount of adenosine diphosphate (ADP) generated during the phosphorylation reaction. In this reaction, a kinase transfers the terminal phosphate group from adenosine triphosphate (ATP) to a specific substrate, producing a phosphorylated substrate and ADP.[7] The quantity of ADP formed is directly proportional to the kinase's activity.
The ADP-Glo™ assay is a two-step process designed for HTS:
-
Termination of Kinase Reaction & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the enzymatic reaction and depletes any remaining, unconsumed ATP. This step is critical because high levels of residual ATP can interfere with the subsequent signal generation, leading to high background.
-
ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. It contains a proprietary enzyme that converts the ADP generated by the target kinase back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, producing a stable "glow-style" luminescent signal that is directly proportional to the initial kinase activity.[7][10]
Consequently, potent inhibitors of the kinase will lead to a reduction in ADP formation and, therefore, a decrease in the luminescent signal. This inverse relationship provides a robust window to identify and quantify inhibitory activity.[7]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Detailed Protocols and Methodologies
This protocol is optimized for a 384-well plate format, a standard for HTS, to conserve reagents and maximize throughput.
Required Materials
-
Enzymes & Substrates: Purified target kinase, corresponding substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).
-
Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
Compound Library: this compound analogs dissolved in 100% DMSO.
-
Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum kinase inhibition).
-
Labware: 384-well white, opaque, flat-bottom assay plates (low-volume); 384-well compound source plates.
-
Equipment:
-
Multichannel pipette or automated liquid handler (e.g., Echo Acoustic Dispenser, Bravo).
-
Plate reader with glow luminescence detection capabilities.
-
Plate shaker/orbital mixer.
-
Incubator set to the optimal temperature for the kinase reaction (e.g., 30°C or 37°C).
-
Step-by-Step Experimental Protocol
Causality Behind Choices: Each step is designed to minimize variability and ensure a robust assay window. Using low-volume white plates enhances the luminescent signal and reduces crosstalk. Automated liquid handlers are preferred for dispensing compounds to ensure precision and avoid carryover.
-
Compound Plate Preparation:
-
Prepare a stock plate of the this compound analogs at a concentration of 1 mM in 100% DMSO.
-
From the stock plate, create an intermediate "assay ready" plate by diluting the compounds to 100 µM (a 10X working concentration) in DMSO.
-
Rationale: This serial dilution minimizes the final concentration of DMSO in the assay well, which can inhibit many enzymes if it exceeds 1-2%.
-
-
Assay Plate Setup and Compound Dispensing:
-
Design the plate map. Typically, columns 1-2 are reserved for controls and columns 3-24 for test compounds.
-
Negative Control (Max Signal): Wells containing only DMSO (0% inhibition).
-
Positive Control (Min Signal): Wells containing a known inhibitor at a concentration that gives >90% inhibition (100% inhibition).
-
-
Using an acoustic liquid handler or pintool, transfer 50 nL of compounds or controls from the "assay ready" plate to the 384-well white assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase Solution in the appropriate reaction buffer. The final concentration of the kinase should be empirically determined to produce a signal within the linear range of the assay.
-
Add 2.5 µL of the 2X Kinase Solution to each well of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Rationale: This pre-incubation step allows the test compounds to bind to the kinase before the enzymatic reaction is initiated, which is crucial for identifying competitive inhibitors.
-
Prepare a 2X Substrate/ATP Solution. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to each well. The total reaction volume is now 5 µL.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate for 60 minutes at 30°C. This incubation time should be optimized to ensure the reaction is in the linear phase (typically <20% substrate turnover).
-
-
Luminescence Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis, Quality Control, and Hit Identification
Robust data analysis is critical for the success of any HTS campaign.[12] The goal is to reliably distinguish true "hits" from experimental noise and false positives.[13][14]
Quality Control Metrics
Before analyzing compound activity, each plate must pass quality control (QC) to ensure its data is reliable.[15][16] The Z-prime factor (Z') is the most widely accepted statistical parameter for this purpose.
-
Z'-Factor: This metric reflects the dynamic range and data variation of the assay. The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos: Standard deviation and mean of the positive control (min signal).
-
SD_neg and Mean_neg: Standard deviation and mean of the negative control (max signal).
-
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | Measures the statistical separation between positive and negative controls. | Z' ≥ 0.5 for a robust assay. |
| S/B Ratio | Signal-to-Background ratio (Mean_neg / Mean_pos). | S/B ≥ 5 is generally desirable. |
Hit Identification Workflow
-
Data Normalization: Raw luminescence values are converted to a more intuitive metric, such as Percent Inhibition. % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Selection: A "hit" is a compound that displays statistically significant activity. A common and robust method is to define a hit threshold based on the standard deviation (SD) of the negative controls on each plate.
-
Hit Threshold: Mean of negative controls - (3 * SD of negative controls).
-
Any compound with a signal below this threshold (or a % Inhibition above a calculated cutoff) is considered a primary hit.
-
Sample Data Representation
Table 1: Sample Plate QC and Hit Summary
| Plate ID | Z'-Factor | S/B Ratio | Number of Wells | Primary Hits | Hit Rate (%) |
|---|---|---|---|---|---|
| P001 | 0.78 | 12.4 | 320 | 5 | 1.56 |
| P002 | 0.81 | 13.1 | 320 | 3 | 0.94 |
| P003 | 0.65 | 9.8 | 320 | 6 | 1.88 |
Table 2: Example of Primary Hit Data
| Compound ID | Raw Luminescence | % Inhibition | Classification |
|---|---|---|---|
| QN-F-001 | 45,120 | 85.6 | Hit |
| QN-F-002 | 280,500 | 5.2 | Inactive |
| QN-F-003 | 295,300 | -0.1 | Inactive |
| QN-F-004 | 98,700 | 67.4 | Hit |
| Mean Neg Control | 295,000 | 0.0 | - |
| Mean Pos Control | 25,000 | 100.0 | - |
HTS Campaign Workflow
A successful screening campaign involves more than just the primary assay; it is a multi-step process designed to eliminate false positives and confirm the activity of genuine hits.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HTRF(®): pioneering technology for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results for "High-throughput Screening" | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. rna.uzh.ch [rna.uzh.ch]
- 16. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 7-Fluor-4-hydroxy-3-nitrochinolin für das biologische Screening
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) des 7-Fluor-4-hydroxy-3-nitrochinolin-Grundgerüsts. Chinolin-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und antineoplastischer Eigenschaften, intensiv erforscht werden.[1][2] Das hier vorgestellte Molekül bietet mit seiner Fluor-, Hydroxy- und Nitrogruppe mehrere reaktive Stellen für die Synthese neuer Analoga. Diese Anleitung erläutert die strategische Logik hinter den Derivatisierungsansätzen, stellt detaillierte, schrittweise Protokolle für die Synthese zur Verfügung und beschreibt Methoden für das anschließende biologische Screening der neu synthetisierten Verbindungen.
Einleitung: Die strategische Bedeutung des 7-Fluor-4-hydroxy-3-nitrochinolin-Gerüsts
Das Chinolin-Grundgerüst ist ein sogenanntes "privilegiertes Gerüst" in der Arzneimittelentwicklung.[1][3] Seine starre, aromatische Struktur dient als vielseitige Plattform für die Anbringung verschiedener funktioneller Gruppen, die spezifische Wechselwirkungen mit biologischen Zielmolekülen ermöglichen. Die spezifische Substitution am 7-Fluor-4-hydroxy-3-nitrochinolin-Kern ist von besonderem Interesse:
-
7-Fluor-Gruppe: Das Fluoratom kann die metabolische Stabilität erhöhen und die Lipophilie des Moleküls modifizieren, was dessen zelluläre Aufnahme und Verteilung (Pharmakokinetik) beeinflussen kann.
-
4-Hydroxy-Gruppe: Diese phenolische Gruppe ist ein Schlüsselreaktionszentrum. Sie kann als Wasserstoffbrücken-Donor und -Akzeptor fungieren und ist leicht zu derivatisieren, um Ether- oder Ester-Analoga herzustellen.[4][5]
-
3-Nitro-Gruppe: Die stark elektronenziehende Nitrogruppe beeinflusst die elektronischen Eigenschaften des gesamten Ringsystems. Wichtiger noch ist, dass sie zu einer Aminogruppe reduziert werden kann, die als vielseitiger "Griff" für die weitere Funktionalisierung durch Amidierung, Sulfonamidierung oder Alkylierung dient.[6][7][8]
Die strategische Derivatisierung dieser Positionen ermöglicht die systematische Erforschung des Struktur-Wirkungs-Beziehungsraums (SAR), um die Wirksamkeit, Selektivität und das pharmakokinetische Profil der Verbindungen zu optimieren.
Synthese des Ausgangsmaterials: 7-Fluor-4-hydroxy-3-nitrochinolin
Obwohl spezifische Syntheseprotokolle für dieses exakte Molekül rar sind, kann eine plausible Syntheseroute basierend auf etablierten Methoden der Chinolin-Synthese, wie der Conrad-Limpach-Reaktion, abgeleitet werden.[9] Ein möglicher Ansatz beginnt mit der Kondensation von 3-Fluor-anilin mit einem geeigneten β-Ketoester, gefolgt von einer thermischen Zyklisierung und anschließender Nitrierung.
Strategien und Protokolle zur Derivatisierung
Die Derivatisierung konzentriert sich auf zwei primäre Reaktionsstellen: die 4-Hydroxy-Gruppe und die 3-Nitro-Gruppe.
Derivatisierung an der 4-Hydroxy-Gruppe (O-Alkylierung)
Die Umwandlung der phenolischen Hydroxygruppe in eine Ether-Funktionalität ist eine gängige Strategie, um die Lipophilie zu erhöhen und die Wasserstoffbrückenbindungsfähigkeit zu eliminieren. Dies kann die Membranpermeabilität und die Bindungsaffinität an hydrophobe Taschen von Proteinen verbessern.
Kausale Begründung: Die Williamson-Ethersynthese ist eine robuste und gut etablierte Methode zur Alkylierung von Phenolen.[10][11] Die Verwendung einer Base wie Natriumhydrid (NaH) deprotoniert die relativ saure phenolische Hydroxygruppe vollständig und erzeugt ein hochreaktives Phenoxid-Ion, das als starkes Nukleophil fungiert und effizient mit einem Alkylhalogenid reagiert.
Experimentelles Protokoll 1: Synthese von 7-Fluor-4-methoxy-3-nitrochinolin
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben unter Stickstoffatmosphäre werden 1,0 g 7-Fluor-4-hydroxy-3-nitrochinolin in 20 mL trockenem Dimethylformamid (DMF) gelöst.
-
Deprotonierung: Unter Rühren werden vorsichtig 1,2 Äquivalente Natriumhydrid (60 %ige Dispersion in Mineralöl) portionsweise zugegeben. Die Mischung wird 30 Minuten bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.
-
Alkylierung: 1,5 Äquivalente Methyliodid werden langsam zur Reaktionsmischung getropft.
-
Reaktion: Die Mischung wird 4 Stunden bei 50 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung vorsichtig mit 50 mL Eiswasser gequencht. Das ausgefallene Produkt wird abfiltriert, mit Wasser gewaschen und an der Luft getrocknet.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation aus Ethanol oder durch Säulenchromatographie auf Kieselgel gereinigt.
Derivatisierung an der 3-Position (Reduktion und anschließende Amidierung)
Die Reduktion der Nitrogruppe zu einem primären Amin führt eine nukleophile Funktionalität ein, die für eine Vielzahl von Kupplungsreaktionen genutzt werden kann.[12] Dies ermöglicht die Einführung diverser Seitenketten, um die sterischen und elektronischen Eigenschaften des Moleküls gezielt zu verändern.
Kausale Begründung: Die Reduktion aromatischer Nitrogruppen mit Zinn(II)-chlorid (SnCl₂) in einem sauren Medium ist eine chemoselektive und milde Methode, die andere funktionelle Gruppen im Molekül oft toleriert.[7] Das resultierende Amin ist ein hervorragendes Nukleophil für die Reaktion mit Acylchloriden zur Bildung stabiler Amidbindungen.
Experimentelles Protokoll 2: Synthese von N-(7-Fluor-4-hydroxychinolin-3-yl)acetamid
Schritt A: Reduktion der Nitrogruppe
-
Vorbereitung: In einem 100-mL-Rundkolben werden 1,0 g 7-Fluor-4-hydroxy-3-nitrochinolin in 30 mL Ethanol suspendiert.
-
Reduktion: 5,0 Äquivalente Zinn(II)-chlorid-Dihydrat werden zugegeben, gefolgt von 10 mL konzentrierter Salzsäure.
-
Reaktion: Die Mischung wird 2 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung auf Eis gegossen und mit einer konzentrierten Natriumhydroxidlösung vorsichtig basisch gemacht (pH > 9). Das ausgefallene Produkt (3-Amino-7-fluor-4-hydroxychinolin) wird abfiltriert, mit Wasser gewaschen und im Vakuum getrocknet.
Schritt B: Amidierung des Amins
-
Vorbereitung: 0,5 g des getrockneten 3-Amino-7-fluor-4-hydroxychinolins werden in 15 mL trockenem Dichlormethan (DCM) und 1,5 Äquivalenten Pyridin gelöst.
-
Acylierung: Die Mischung wird auf 0 °C gekühlt. 1,2 Äquivalente Acetylchlorid, gelöst in 5 mL DCM, werden langsam zugetropft.
-
Reaktion: Die Reaktion wird 3 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser gewaschen. Die organische Phase wird über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Visualisierung der Derivatisierungs-Workflows
Die folgenden Diagramme veranschaulichen die beschriebenen Synthesewege.
Abbildung 1: Workflow der Derivatisierungsstrategien.
Protokolle für das biologische Screening
Basierend auf der bekannten Pharmakologie von Chinolin-Derivaten werden Screening-Protokolle zur Untersuchung der antineoplastischen und antimikrobiellen Aktivität vorgeschlagen.[2][13][14][15]
Antikrebs-Screening: MTT-Assay zur Bestimmung der Zytotoxizität
Kausale Begründung: Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Messung der Zelllebensfähigkeit.[16][17][18] Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen. Die Menge des produzierten Formazans ist direkt proportional zur Anzahl der lebenden Zellen, was die Bestimmung der zytotoxischen Wirkung einer Substanz ermöglicht.
Experimentelles Protokoll 3: MTT-Assay
-
Zellkultur: Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) werden in 96-Well-Platten mit einer Dichte von 5.000–10.000 Zellen pro Well ausgesät und 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.[19]
-
Behandlung: Stammlösungen der synthetisierten Derivate werden in DMSO hergestellt und mit Kulturmedium auf verschiedene Endkonzentrationen (z. B. 0,1 bis 100 µM) verdünnt. Das Medium in den Wells wird entfernt und durch 100 µL der verdünnten Verbindungslösungen ersetzt. Vehikelkontrollen (DMSO) werden ebenfalls inkludiert.
-
Inkubation: Die Platten werden für 48–72 Stunden inkubiert.
-
MTT-Zugabe: 20 µL einer MTT-Lösung (5 mg/mL in PBS) werden zu jedem Well gegeben und für 3–4 Stunden inkubiert.
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 150 µL DMSO werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Analyse: Die prozentuale Zelllebensfähigkeit wird im Vergleich zur Vehikelkontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden durch nichtlineare Regression bestimmt.[20]
Antimikrobielles Screening: Broth Microdilution Assay
Kausale Begründung: Die Mikrodilutionsmethode in Bouillon ist eine Standardmethode zur Bestimmung der minimalen Hemmkonzentration (MHK) einer Substanz gegen Bakterien.[21][22] Sie ermöglicht die quantitative Bestimmung der niedrigsten Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.
Experimentelles Protokoll 4: Broth Microdilution Assay
-
Vorbereitung: Serielle Zweifach-Verdünnungen der Testverbindungen werden in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon) direkt in einer 96-Well-Platte hergestellt.[22]
-
Inokulation: Bakterienstämme (z. B. Staphylococcus aureus als grampositiver Vertreter, Escherichia coli als gramnegativer Vertreter) werden auf eine standardisierte Dichte (ca. 5 x 10⁵ KBE/mL) eingestellt und zu jedem Well gegeben.
-
Inkubation: Die Platten werden bei 37 °C für 18–24 Stunden inkubiert.
-
Auswertung: Die MHK wird als die niedrigste Konzentration der Verbindung definiert, bei der kein sichtbares Bakterienwachstum (Trübung) zu erkennen ist.[23][24]
Datendarstellung und erwartete Ergebnisse
Die Ergebnisse der Synthese und des Screenings sollten systematisch erfasst werden.
Tabelle 1: Physikalisch-chemische Daten der synthetisierten Derivate
| Verbindungs-ID | Modifikation | Molekulargewicht ( g/mol ) | Schmelzpunkt (°C) | Ausbeute (%) |
| SM-1 | Ausgangsmaterial | 210.14 | - | - |
| D-01 | 4-Methoxy | 224.17 | zu bestimmen | zu bestimmen |
| D-02 | 3-Amino | 180.16 | zu bestimmen | zu bestimmen |
| D-03 | 3-Acetamido | 222.19 | zu bestimmen | zu bestimmen |
Tabelle 2: Biologische Aktivitätsdaten (Beispiel)
| Verbindungs-ID | IC₅₀ MCF-7 (µM) | IC₅₀ A549 (µM) | MHK S. aureus (µg/mL) | MHK E. coli (µg/mL) |
| SM-1 | > 100 | > 100 | 64 | > 128 |
| D-01 | 55.2 | 78.1 | 32 | 128 |
| D-03 | 12.5 | 25.8 | 16 | 64 |
Logische Beziehungen im Screening-Prozess
Abbildung 2: Logischer Fluss des biologischen Screenings.
Schlussfolgerung und Ausblick
Diese Anwendungsbeschreibung liefert einen umfassenden Rahmen für die rationale Derivatisierung von 7-Fluor-4-hydroxy-3-nitrochinolin und das anschließende biologische Screening. Die vorgestellten Protokolle sind robust und basieren auf etablierten chemischen und biologischen Methoden. Die systematische Modifikation der 4-Hydroxy- und 3-Nitro-Positionen ermöglicht die Erzeugung einer vielfältigen Bibliothek von Analoga. Die Ergebnisse aus den vorgeschlagenen antineoplastischen und antimikrobiellen Assays werden entscheidende Einblicke in die Struktur-Wirkungs-Beziehungen liefern und den Weg für die Identifizierung und Optimierung neuer Leitstrukturen für die Arzneimittelentwicklung ebnen.
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Application Notes and Protocols: 7-Fluoro-4-hydroxy-3-nitroquinoline as a Novel Fluorescent Probe
For Research Use Only.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have found extensive applications in the development of fluorescent probes due to their inherent photophysical properties, structural rigidity, and capacity for chemical modification.[1][2] These probes are instrumental in various fields, including cellular imaging, environmental monitoring, and drug discovery, for the detection and quantification of a wide range of analytes such as metal ions, pH, and reactive oxygen species.[1] The introduction of specific functional groups onto the quinoline scaffold allows for the fine-tuning of their spectral properties and selectivity. This document provides a comprehensive guide to the potential use of 7-Fluoro-4-hydroxy-3-nitroquinoline as a fluorescent probe, offering insights into its proposed mechanism of action, potential applications, and detailed protocols for its utilization.
Physicochemical and Spectral Properties
While extensive experimental data for this compound is not yet widely available, its fundamental properties can be summarized, and its spectral characteristics can be predicted based on its structural features and comparison with analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 256923-33-8 | [3][4] |
| Molecular Formula | C₉H₅FN₂O₃ | [3][4] |
| Molecular Weight | 208.15 g/mol | [3][4] |
| Appearance | (Predicted) Light yellow to yellow solid | - |
| Purity | ≥97% (as per typical commercial availability) | [3] |
Predicted Spectral Properties:
The fluorescence properties of this compound are expected to be influenced by the interplay of the electron-donating hydroxyl group, the electron-withdrawing nitro and fluoro groups, and the quinoline core. The 4-hydroxyquinoline moiety is known to exhibit fluorescence, which can be modulated by substituents.[5] The presence of a nitro group, a strong electron-withdrawing group, may lead to quenching of fluorescence in the free state, potentially enabling a "turn-on" fluorescence response upon interaction with an analyte. The fluorine atom can enhance the photostability and quantum yield of the fluorophore.[6][7]
Table 2: Predicted Spectral Characteristics (To be determined experimentally)
| Parameter | Predicted Range | Notes |
| Excitation Maximum (λex) | 350 - 420 nm | Dependent on solvent and pH. |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift is anticipated. |
| Quantum Yield (Φ) | Low in free form, potentially increasing upon analyte binding. | The nitro group may act as a quencher. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for quinoline derivatives. |
Proposed Mechanism of Action: A "Turn-On" Fluorescent Probe
The unique substitution pattern of this compound suggests its potential as a "turn-on" fluorescent probe, likely operating through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).
Photoinduced Electron Transfer (PET) Quenching
In its native state, the fluorescence of the quinoline core is likely quenched by the proximal nitro group through a PET mechanism. The electron-rich excited state of the fluorophore can transfer an electron to the electron-deficient nitro group, leading to non-radiative decay. Upon binding to a target analyte, conformational changes or electronic perturbations can inhibit this PET process, restoring the fluorescence of the quinoline core and resulting in a "turn-on" signal.
Chelation-Enhanced Fluorescence (CHEF)
The 4-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions.[8][9] The nitrogen atom of the quinoline ring and the adjacent hydroxyl group can form a stable coordination complex with metal ions. This chelation can restrict intramolecular vibrations and rotations, which are common pathways for non-radiative energy dissipation. By locking the molecule in a more rigid conformation, the CHEF mechanism enhances the fluorescence quantum yield, leading to a significant increase in emission intensity.
Diagram 1: Proposed "Turn-On" Fluorescence Mechanism
Caption: Proposed mechanism for analyte-induced fluorescence enhancement.
Potential Applications
Based on the structural motifs of this compound, several promising applications can be envisioned.
Detection of Metal Ions
The 4-hydroxyquinoline moiety is a classic chelator for a variety of metal ions. Therefore, this probe could be developed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Al³⁺, Fe³⁺, or Cu²⁺. The selectivity can be tuned by the specific electronic and steric environment created by the fluoro and nitro substituents.
pH Sensing
The fluorescence of hydroxyquinoline derivatives is often pH-dependent due to the protonation/deprotonation of the hydroxyl group and the quinoline nitrogen. This property could be exploited to develop a fluorescent pH sensor for monitoring pH changes in biological systems or industrial processes.
Bioimaging
With appropriate cell permeability and low cytotoxicity, this compound could be employed for intracellular imaging of its target analytes. Its potential "turn-on" nature is highly advantageous for bioimaging, as it minimizes background fluorescence and enhances signal-to-noise ratio.
Experimental Protocols
The following protocols are generalized starting points for evaluating the utility of this compound as a fluorescent probe. Optimization of concentrations, incubation times, and buffer conditions is crucial for specific applications.
Protocol 1: General Procedure for Metal Ion Sensing
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 1 mM) of this compound in a suitable organic solvent such as DMSO or acetonitrile.
-
Prepare stock solutions (e.g., 10 mM) of various metal ion salts (e.g., chlorides or nitrates) in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4) for spectroscopic measurements.
-
-
Spectrofluorometric Titration:
-
Dilute the probe stock solution in the working buffer to a final concentration of 1-10 µM in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its predetermined λex.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-5 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
-
Determine the detection limit and binding constant from the titration data.
-
To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration.
-
Diagram 2: Workflow for Metal Ion Sensing
Caption: Experimental workflow for metal ion detection.
Protocol 2: Live Cell Imaging of Intracellular Analytes
-
Cell Culture:
-
Culture cells (e.g., HeLa, HEK293) on glass-bottom dishes or chamber slides in appropriate culture medium until they reach 60-80% confluency.
-
-
Cell Loading with the Probe:
-
Prepare a working solution of the probe (e.g., 1-10 µM) in serum-free culture medium or a suitable buffer (e.g., HBSS) from the DMSO stock solution.
-
Remove the culture medium from the cells and wash them twice with warm PBS.
-
Incubate the cells with the probe-loading solution for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Analyte Stimulation (if applicable):
-
After loading, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium or buffer.
-
Treat the cells with the desired concentration of the analyte (e.g., a specific metal ion or a compound that alters intracellular pH).
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope or a confocal laser scanning microscope equipped with appropriate filters for the predicted excitation and emission wavelengths of the probe.
-
Acquire images before and after analyte stimulation to observe changes in intracellular fluorescence.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and treated cells to assess the probe's response to the intracellular analyte.
-
Conclusion
This compound represents a promising, yet underexplored, candidate for the development of novel "turn-on" fluorescent probes. Its unique electronic and structural features suggest potential applications in metal ion sensing, pH monitoring, and live-cell imaging. The protocols and conceptual frameworks provided in this document serve as a foundational guide for researchers to experimentally validate and characterize the photophysical properties and sensing capabilities of this compound. Through systematic investigation and optimization, this compound has the potential to become a valuable tool in chemical biology and analytical chemistry.
References
- 1. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline
Welcome to the technical support center for the synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. This guide will walk you through the key challenges and provide practical solutions based on established chemical principles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, which is typically approached via a two-step process: (1) the synthesis of 7-fluoro-4-hydroxyquinoline via the Gould-Jacobs reaction, followed by (2) the nitration of the quinoline core at the 3-position.
Part 1: Synthesis of 7-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] However, the high temperatures required for the cyclization step can lead to challenges.
Q1: I am getting a very low yield or no product in my Gould-Jacobs reaction. What are the possible causes and solutions?
Possible Causes:
-
Incomplete reaction of 3-fluoroaniline and diethyl ethoxymethylenemalonate: The initial condensation reaction may not have gone to completion.
-
Suboptimal cyclization temperature: The thermal cyclization of the intermediate, diethyl (3-fluoroanilinomethylene)malonate, requires high temperatures, typically above 250°C.[2] Insufficient temperature will result in a low yield of the cyclized product.
-
Decomposition at high temperatures: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to decomposition of the starting materials and product.[2]
-
Use of a low-boiling solvent: If a solvent is used for the cyclization, it must have a sufficiently high boiling point to reach the required reaction temperature. High-boiling solvents like diphenyl ether or Dowtherm A are often used.[3]
Solutions:
-
Ensure complete formation of the intermediate: Before proceeding to the high-temperature cyclization, confirm the formation of diethyl (3-fluoroanilinomethylene)malonate. This can be done by heating the initial mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate at a lower temperature (e.g., on a steam bath) and removing the ethanol byproduct under vacuum.[4]
-
Optimize cyclization conditions:
-
Temperature: Carefully control the temperature of the high-boiling solvent to the optimal range for cyclization (typically 250-260°C).
-
Microwave Synthesis: Consider using a microwave reactor for the cyclization step. Microwave heating can often lead to shorter reaction times and improved yields by providing rapid and uniform heating.[5]
-
-
Solvent Selection: If using conventional heating, ensure the use of an appropriate high-boiling solvent such as diphenyl ether.
Q2: I am observing the formation of significant byproducts during the Gould-Jacobs reaction. How can I minimize these?
Possible Causes:
-
Formation of regioisomers: With substituted anilines, there is a possibility of forming regioisomeric quinoline products, although for 3-fluoroaniline, cyclization leading to the 7-fluoro isomer is generally favored.
-
Side reactions at high temperatures: The harsh conditions of the cyclization can lead to various side reactions, including polymerization and decomposition.[2]
Solutions:
-
Controlled heating: Gradually heat the reaction mixture to the target temperature and avoid overheating.
-
Purification of the intermediate: Purifying the diethyl (3-fluoroanilinomethylene)malonate intermediate before the cyclization step can sometimes lead to a cleaner reaction.
-
Thorough purification of the final product: Use column chromatography or recrystallization to separate the desired 7-fluoro-4-hydroxyquinoline from any byproducts.
Part 2: Nitration of 7-Fluoro-4-hydroxyquinoline
The introduction of a nitro group at the 3-position of the 4-hydroxyquinoline ring is the final step in the synthesis. The directing effects of the existing substituents play a crucial role in the regioselectivity of this reaction.
Q3: My nitration reaction is giving a low yield of the desired 3-nitro product. What could be the issue?
Possible Causes:
-
Incorrect nitrating agent or conditions: The choice of nitrating agent and reaction conditions is critical for selective nitration. A mixture of nitric acid and a suitable solvent like propionic acid is often effective for the 3-nitration of 4-hydroxyquinolines.[6]
-
Over-nitration or formation of other isomers: The reaction conditions may be too harsh, leading to the formation of dinitro products or nitration at other positions on the benzene ring.
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.
Solutions:
-
Optimize the nitrating mixture:
-
A mixture of 70% nitric acid in propionic acid has been shown to be effective for the 3-nitration of 4-hydroxyquinoline.[6]
-
Carefully control the stoichiometry of the nitric acid.
-
-
Control the reaction temperature: The reaction should be heated to ensure the reaction proceeds, but excessive temperatures should be avoided to prevent side reactions. A temperature of around 125°C has been reported for a similar reaction.[6]
-
Monitor the reaction progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
Q4: I am having difficulty purifying the final this compound product. What are the best methods?
Possible Causes:
-
Presence of unreacted starting material: Incomplete nitration will leave unreacted 7-fluoro-4-hydroxyquinoline in the crude product.
-
Formation of isomeric byproducts: Small amounts of other nitro-isomers may be present.
-
Poor solubility of the product: The product may have limited solubility in common organic solvents, making purification challenging.
Solutions:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization. Ethanol and water are good starting points.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A mobile phase with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed to separate the desired product from impurities.
-
Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with water can remove residual acids, and washing with a non-polar solvent can remove non-polar byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the purity of the starting materials I should use?
A1: It is highly recommended to use high-purity starting materials. For the Gould-Jacobs reaction, freshly distilled 3-fluoroaniline and diethyl ethoxymethylenemalonate should be used to minimize side reactions. The purity of the 7-fluoro-4-hydroxyquinoline intermediate will directly impact the cleanliness of the subsequent nitration step.
Q2: What are the key safety precautions for this synthesis?
A2:
-
Gould-Jacobs Reaction: This reaction involves very high temperatures. Use appropriate high-temperature equipment and take precautions against thermal burns. The reaction should be conducted in a well-ventilated fume hood.
-
Nitration: Nitric acid is a strong oxidizing agent and is corrosive. Handle it with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat). The nitration reaction can be exothermic, so it is important to control the addition of the nitrating agent and to have a cooling bath readily available.
Q3: Are there alternative synthetic routes to this compound?
A3: While the Gould-Jacobs reaction followed by nitration is a common approach for this class of compounds, other methods for synthesizing the quinoline core exist, such as the Conrad-Limpach or Camps cyclization reactions.[2] However, the Gould-Jacobs reaction is often preferred for the synthesis of 4-hydroxyquinolines.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NO₂, C=O).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data Summary
The following table provides representative data for the synthesis of this compound, based on literature values for analogous reactions. Actual results may vary.
| Parameter | Step 1: Gould-Jacobs Reaction | Step 2: Nitration |
| Key Reagents | 3-Fluoroaniline, Diethyl ethoxymethylenemalonate | 7-Fluoro-4-hydroxyquinoline, Nitric acid |
| Solvent | Diphenyl ether or Dowtherm A (for cyclization) | Propionic acid |
| Temperature | Condensation: ~100°C; Cyclization: 250-260°C | ~125°C |
| Reaction Time | Condensation: 1-2 hours; Cyclization: 15-30 minutes | 10-30 minutes |
| Typical Yield | 40-60% (for the quinoline intermediate) | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-4-hydroxyquinoline
This protocol is based on the Gould-Jacobs reaction.
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture on a steam bath for 1 hour.
-
Remove the ethanol formed during the reaction under reduced pressure.
-
In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat diphenyl ether to 250°C.
-
Slowly add the crude diethyl (3-fluoroanilinomethylene)malonate to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-260°C for 20-30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add hexane to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with hexane.
-
The crude 7-fluoro-4-hydroxyquinoline can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
This protocol is adapted from the nitration of 4-hydroxyquinoline.[6]
Materials:
-
7-Fluoro-4-hydroxyquinoline
-
Propionic acid
-
70% Nitric acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 7-fluoro-4-hydroxyquinoline (1.0 eq) in propionic acid.
-
Heat the solution to approximately 125°C with stirring.
-
Add 70% nitric acid (2.0 eq) dropwise to the heated solution.
-
After the addition is complete, continue stirring at 125°C for 15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethanol to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid sequentially with ethanol, water, and then again with ethanol.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of 7-Fluoro-4-hydroxy-3-nitroquinoline
Welcome to the Technical Support Center for the purification of 7-Fluoro-4-hydroxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. As Senior Application Scientists, we understand the nuances of small molecule purification and have curated this resource to address the specific challenges you may encounter.
I. Understanding the Molecule: Physicochemical Properties and Challenges
This compound (C₉H₅FN₂O₃, MW: 208.15 g/mol ) is a functionalized quinoline derivative.[1][2] Its structure, featuring a quinoline core, a hydroxyl group, a nitro group, and a fluorine atom, presents a unique set of purification challenges. The presence of both acidic (hydroxyl) and basic (quinoline nitrogen) functionalities, coupled with the electron-withdrawing nature of the nitro and fluoro groups, influences its solubility, stability, and chromatographic behavior.
Key Challenges:
-
Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-quinolone tautomer. This can affect its reactivity, solubility, and chromatographic profile.
-
Amphoteric Nature: The molecule possesses both acidic and basic centers, leading to complex solubility profiles and potential interactions with stationary phases in chromatography.
-
Potential for Impurities: Synthesis of this molecule can lead to various impurities, including unreacted starting materials, isomers, and by-products from side reactions.
-
Stability Concerns: The nitro group can be susceptible to reduction, and the overall molecule may have limited stability under strongly acidic or basic conditions, especially at elevated temperatures.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of a solvent in which the compound is excessively soluble even at lower temperatures.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a Co-solvent: If using a single solvent, try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the warm, dissolved solution until slight turbidity is observed. Then, reheat to clarify and cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure compound, add a seed crystal to the cooled solution to initiate crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may not be optimal. A thorough solvent screen is recommended.
-
Q2: I have low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Optimize the Cooling Process: Ensure the solution is sufficiently cooled to maximize precipitation. An ice bath or refrigeration can be beneficial after initial slow cooling.
-
Concentrate the Mother Liquor: The filtrate after collecting the crystals (the mother liquor) may still contain a significant amount of dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals, which should be analyzed for purity separately.
-
Column Chromatography Issues
Q3: My compound is streaking or tailing on the silica gel column. How can I get sharp bands?
A3: Tailing is a common problem with quinoline-containing compounds on silica gel.[3] The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an effective option.
-
Optimize the Solvent System: A more polar solvent system may help to reduce the interaction with the stationary phase and improve peak shape.
-
Q4: I am seeing multiple spots on TLC after column chromatography. How can I improve the separation?
A4: The presence of multiple spots indicates that the chosen solvent system does not provide adequate resolution between your compound and the impurities.
-
Troubleshooting Steps:
-
Systematic TLC Solvent Screening: Before running the column, perform a thorough solvent screen using thin-layer chromatography (TLC). Test a range of solvent systems with varying polarities to find the one that gives the best separation (i.e., the largest difference in Rf values) between your product and the impurities.
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of complex mixtures.
-
Proper Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles. Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band.
-
III. Recommended Purification Protocols
Based on the chemical nature of this compound, the following purification methods are recommended.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
Solvent Selection:
A systematic solvent screening is crucial. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature. Based on the polarity of this compound, the following solvents are good starting points for screening:
| Solvent Class | Examples | Predicted Solubility of this compound |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (especially when hot) |
| Ketones | Acetone | Moderate |
| Esters | Ethyl acetate | Moderate to Low |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate |
| Aromatic | Toluene | Low |
| Aliphatic | Hexane, Heptane | Very Low (potential anti-solvent) |
Step-by-Step Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the chosen solvent. Heat the mixture to boiling with stirring.
-
Incremental Solvent Addition: Continue adding the hot solvent in small portions until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
If recrystallization does not provide the desired purity, column chromatography is the next recommended step.
Step-by-Step Column Chromatography Procedure:
-
Stationary Phase Selection: Silica gel is a common choice, but due to the basicity of the quinoline nitrogen, consider using silica gel treated with a base or using neutral alumina.
-
Mobile Phase Selection: Based on TLC analysis, select a solvent system that provides good separation (Rf of the product around 0.3-0.4). A common starting point for similar compounds is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone. Crucially, add 0.1-1% triethylamine to the eluent to prevent peak tailing.
-
Column Packing: Pack the column with a slurry of the stationary phase in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualization of Workflows
To aid in the decision-making process, the following diagrams illustrate key workflows.
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for recrystallization.
V. Stability Considerations
While specific stability data for this compound is limited, general knowledge of quinolines and nitroaromatic compounds suggests the following:
-
pH Stability: Quinolines are generally stable in acidic to neutral conditions. However, strong basic conditions, especially with heating, could potentially lead to degradation.[4] The nitro group may be susceptible to reduction under certain conditions. It is advisable to maintain a pH between 3 and 8 during purification and storage.
-
Thermal Stability: Avoid prolonged exposure to high temperatures. While heating is necessary for recrystallization, extended heating should be minimized to prevent decomposition.
-
Light Sensitivity: Many aromatic and nitro-containing compounds are sensitive to light. It is good practice to protect the compound from direct light during purification and storage by using amber vials or covering glassware with aluminum foil.
VI. References
-
BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from BenchChem Technical Support.
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). How to resolve chromatographic peak tailing for quinolone antibiotics. Retrieved from BenchChem Technical Support.
References
Stability issues of 7-Fluoro-4-hydroxy-3-nitroquinoline in solution
Disclaimer: The following guidance is based on fundamental principles of organic chemistry, data from structurally related compounds, and established best practices for pharmaceutical stability analysis. As of the date of this document, specific experimental stability studies for 7-Fluoro-4-hydroxy-3-nitroquinoline are not extensively available in the public domain. The information provided is intended for research use only and should be supplemented with in-house experimental validation.
This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My solution has changed color (e.g., turned yellow or brown).
-
Probable Cause: The discoloration is a strong indicator of chemical degradation. Quinoline and nitroaromatic compounds are often susceptible to oxidation and photodegradation, leading to the formation of colored byproducts.[1] The 4-hydroxyquinoline core, in particular, can be oxidized to form quinone-like structures, which are typically colored.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to prevent further photodegradation. Quinolone drugs should be strictly protected from all light during storage and administration.[2]
-
Inert Atmosphere: If you suspect oxidation, prepare fresh solutions and purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound. Capping the vial tightly with minimal headspace can also help.
-
Analytical Confirmation: Analyze the discolored solution using a stability-indicating HPLC method (see Protocol 2) to confirm the presence of degradation products. Compare the chromatogram to that of a freshly prepared, protected sample.
-
Storage Conditions: Review your storage conditions. Solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) to minimize both oxidative and thermal degradation.[1][3]
-
Issue 2: I'm observing a loss of potency or inconsistent results in my assays.
-
Probable Cause: A decline in the concentration of the active parent compound due to degradation is the most likely cause. This is a classic sign of instability.[1] Factors like pH, temperature, and light exposure can significantly impact the stability of quinoline derivatives in solution.[1][4][5]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For all critical experiments, use solutions prepared fresh from solid material. Avoid using stock solutions that have been stored for extended periods without prior stability validation.
-
pH Control: The stability of quinoline compounds can be highly pH-dependent.[1] The 4-hydroxyquinoline moiety has acidic and basic properties, making its ionization state—and thus stability—sensitive to pH. Use a buffered solvent system if your experimental conditions allow. The optimal pH should be determined experimentally, but starting in the slightly acidic to neutral range (pH 4-7) is often a reasonable approach for similar structures.[6]
-
Validate Stock Solution Stability: If you must use stock solutions, perform a short-term stability study. Prepare a stock solution, and analyze its purity and concentration via HPLC at time zero and after 24, 48, and 72 hours under your intended storage conditions.
-
Review Solvent Choice: Ensure the compound is fully dissolved and stable in your chosen solvent. If using aqueous solutions, consider adding a co-solvent like DMSO or acetonitrile to improve solubility and potentially stability, but be mindful of its compatibility with your assay.
-
Issue 3: My compound is precipitating out of solution.
-
Probable Cause: This could be due to low kinetic solubility, a change in temperature, or pH-dependent solubility. The 4-hydroxy-3-nitroquinoline structure suggests it is a relatively planar, rigid molecule, which can favor crystallization. Its solubility is likely to be poor in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Determine Optimal Solvent: Test solubility in a range of common laboratory solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, and buffered aqueous solutions). For aqueous assays, preparing a high-concentration stock in DMSO and then diluting it into the aqueous buffer is a standard technique.
-
Control pH: The compound's solubility will be significantly affected by pH. The hydroxyl group is acidic, and the quinoline nitrogen is basic. In acidic solutions (pH < pKa of the nitrogen), it will be protonated and likely more soluble. In basic solutions (pH > pKa of the hydroxyl group), it will form a phenolate salt, which should also be more soluble. Determine the pKa values experimentally or through software prediction to guide your pH selection.
-
Temperature Control: Ensure the temperature of your solution remains constant. A decrease in temperature can cause a supersaturated solution to precipitate. Gentle warming and sonication can help re-dissolve the compound, but be cautious of thermal degradation.
-
Filtration: After preparation, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates that could act as nucleation sites for precipitation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
A: Based on its structure, the primary stability concerns are:
-
Photodegradation: The quinoline core, similar to other fluoroquinolones, is susceptible to degradation upon exposure to UV and even ambient light.[2][7][8][9][10] This can involve complex reactions, including defluorination or modification of the ring system.
-
Oxidation: The electron-rich 4-hydroxyquinoline ring is prone to oxidation, which can be catalyzed by light, heat, or trace metal ions.
-
pH-Dependent Hydrolysis: While the core ring is generally stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradative reactions. The stability profile is often pH-dependent.[6][11]
-
Tautomerism: The 4-hydroxyquinoline moiety exists in equilibrium with its 4-quinolone tautomer.[12] While not a degradation pathway itself, the dominant tautomeric form in a given solvent can influence the compound's reactivity, solubility, and susceptibility to degradation.
DOT Diagram: Tautomerism of the 4-Hydroxyquinoline Core
Caption: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.
Q2: What is the recommended way to prepare and store stock solutions?
A:
-
Solvent Selection: For long-term storage, DMSO is generally the preferred solvent due to its ability to dissolve a wide range of organic molecules and its low freezing point. Prepare a high-concentration stock (e.g., 10-50 mM).
-
Preparation: Weigh the solid compound accurately in a clean vial. Add the desired volume of solvent (e.g., DMSO). Ensure complete dissolution using vortexing and, if necessary, gentle sonication in a water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light (use amber vials or wrap in foil).
Q3: How do the nitro and fluoro groups affect the molecule's stability?
A:
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution.[13] This could potentially make the ring susceptible to attack by nucleophiles present in the solution, especially under basic conditions. It also contributes to the molecule's potential for light absorption, possibly enhancing photosensitivity.
-
Fluoro Group (-F): The fluorine atom at the 7-position is generally a stable substituent. However, in related fluoroquinolone antibiotics, photodefluorination has been observed as a degradation pathway under UV irradiation.[8] This is a possibility that should be considered during photostability stress testing.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[14][15][16][17]
Objective: To identify potential degradation products and pathways under various stress conditions.
DOT Diagram: Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: For each condition, use a treated sample and a control sample (stored at 2-8°C, protected from light).
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose the solution in a quartz cuvette or other suitable transparent container to light according to ICH Q1B guidelines. A control sample should be wrapped in foil.
-
Thermal Degradation: Place both solid compound and a solution sample in an oven at 80°C.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from all potential degradation products, allowing for accurate quantification.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization and good peak shape for the quinoline moiety. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting analytes from a C18 column. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is necessary during method development to ensure all potential degradants, which may have very different polarities, are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection (UV) | Diode Array Detector (DAD) at 254 nm, 280 nm, and 340 nm | DAD allows for monitoring at multiple wavelengths to ensure detection of all components and to check for peak purity. Wavelengths are selected based on the UV absorbance spectrum of the parent compound. |
System Suitability:
-
Resolution: The resolution between the parent peak and the closest eluting degradant peak should be > 2.0.
-
Peak Purity: The peak purity analysis (from DAD) should confirm that the parent peak is spectrally homogenous in both stressed and unstressed samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 5. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. journals.asm.org [journals.asm.org]
- 8. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Solubility Challenges of 7-Fluoro-4-hydroxy-3-nitroquinoline in Assays
Welcome to the technical support guide for 7-Fluoro-4-hydroxy-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological and chemical assays. Poor aqueous solubility is a common yet significant hurdle that can lead to inconsistent data, inaccurate structure-activity relationships (SAR), and misleading results.[1][2] This guide provides a structured approach to understanding and systematically overcoming these challenges.
Understanding the Molecule: Physicochemical Properties of this compound
A foundational understanding of the molecule's structure is critical to diagnosing and solving solubility problems. This compound is a quinoline derivative with distinct functional groups that dictate its behavior in solution.
-
Quinoline Core: The quinoline ring system contains a basic nitrogen atom. In acidic conditions (pH < pKa), this nitrogen can become protonated, which generally enhances aqueous solubility.[3][4][5][6]
-
4-Hydroxy Group: This group can act as a weak acid and can deprotonate at higher pH values. It also allows for tautomerization between the enol (hydroxy) and keto (oxo) forms, which can influence solubility and hydrogen bonding capabilities.[7]
-
Nitro and Fluoro Groups: The electron-withdrawing nitro group and the lipophilic fluoro group contribute to the molecule's overall low intrinsic aqueous solubility.
The interplay of these groups makes the compound's solubility highly dependent on the pH, ionic strength, and composition of the assay buffer.[3][4][5][6]
| Property | Value | Source |
| CAS Number | 256923-33-8 | [8][9][10] |
| Molecular Formula | C₉H₅FN₂O₃ | [8][9][10] |
| Molecular Weight | 208.15 g/mol | [8][9][10] |
| Appearance | Solid (likely crystalline powder) | N/A |
| Predicted Solubility | Poor in water; Soluble in DMSO | [11] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound in a question-and-answer format.
Q1: My stock solution of this compound in 100% DMSO is perfectly clear. Why does it precipitate immediately when I dilute it into my aqueous assay buffer?
A: This is the most frequent challenge and is caused by a phenomenon known as solvent-shift precipitation .[11][12] A clear stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous medium.[12] When a small volume of your DMSO stock is introduced into the large volume of aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound's solubility limit in the final buffer is much lower than in 100% DMSO. This sudden drop in solubility causes the compound to "crash out" of the solution, forming a precipitate.[11]
This highlights the difference between thermodynamic and kinetic solubility. While the compound is stable in DMSO, its low kinetic solubility in the aqueous buffer leads to rapid precipitation.[13][14][15]
Q2: What is the first and most critical parameter to check to prevent precipitation?
A: The final concentration of your organic co-solvent (typically DMSO) is the first parameter to optimize.
-
The Balancing Act: You need enough DMSO to keep the compound in solution but not so much that it interferes with your biological assay (e.g., enzyme inhibition, cell toxicity).[12]
-
Recommended Range: A final DMSO concentration between 0.1% and 0.5% is a standard starting point tolerated by most cell lines and enzymatic assays.[11] While some robust assays can tolerate up to 1%, this should be carefully validated.
-
Consistency is Key: Ensure the final DMSO concentration is identical across all experimental wells, including vehicle controls, to avoid solvent-induced artifacts.[12]
Q3: How can I leverage pH to my advantage to improve solubility?
A: The solubility of ionizable compounds like this quinoline derivative is strongly dependent on pH.[3][15][16]
-
Acidic Conditions: As a weak base, this compound is expected to become more soluble in acidic buffers (e.g., pH 5.0-6.5). Protonation of the quinoline nitrogen increases its polarity and interaction with water.
-
Alkaline Conditions: The 4-hydroxy group is weakly acidic. In strongly alkaline conditions, it can deprotonate, which may also increase solubility.
-
The Constraint: Any pH adjustment must be compatible with the biological system under study. Drastic pH changes can denature proteins or kill cells.
-
Actionable Step: If your assay allows, try lowering the buffer pH in increments (e.g., from 7.4 to 7.0, 6.8, etc.) and visually or instrumentally assess solubility.
Q4: I've optimized the DMSO concentration and pH, but I still observe compound precipitation at my desired test concentration. What other strategies can I employ?
A: If basic solvent and pH optimization are insufficient, you can incorporate solubilizing excipients into your assay buffer. These are additives that enhance aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment.[1]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Starting Concentration: Try pre-dissolving the cyclodextrin in your buffer at a concentration of 1-10 mM before adding the compound.
-
-
Non-ionic Surfactants: Surfactants can improve the "wettability" of the compound and, at higher concentrations, form micelles that encapsulate it. For assay purposes, they are typically used at very low concentrations (below the critical micelle concentration, or CMC).
-
Examples: Tween® 80 or Pluronic® F-68.
-
Starting Concentration: Begin with low concentrations, such as 0.01% to 0.1% (w/v), in the final assay buffer.
-
-
Serum Proteins: If working with cell-based assays, the presence of serum (e.g., FBS) can increase the apparent solubility of hydrophobic compounds due to protein binding. Be aware that this can be a source of variability between experiments if serum lots are not consistent.[11]
Expert Tip: Always run controls with the excipient alone to ensure it does not interfere with your assay readout.
Q5: How do I properly prepare my working solutions to minimize the risk of precipitation during the dilution step?
A: The technique used to dilute the DMSO stock into the aqueous buffer is critically important. The goal is to achieve rapid and uniform dispersion to avoid creating localized areas of high compound concentration.[11]
// Invisible edge to guide layout vortex_stock -> buffer [style=invis, minlen=2]; } } Caption: Recommended workflow for preparing working solutions to prevent precipitation.
See Protocol 2 below for a detailed step-by-step guide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution.[17][18][19]
-
Weighing: Accurately weigh the desired amount of this compound (MW: 208.15 g/mol ) in a suitable vial. For 1 mL of a 10 mM solution, you will need 2.08 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., Sigma-Aldrich, D2650 or equivalent).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, you may use a sonicating water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but you must first confirm the compound's thermal stability.[1]
-
Inspection: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[11]
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This high-throughput method helps determine the solubility limit of your compound in the specific final assay buffer.[13][14][15][16]
-
Plate Preparation: In a clear, flat-bottom 96-well plate, add your final assay buffer to all wells that will be used.
-
Compound Addition: Add a high concentration of your DMSO stock solution to the first column of wells (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a starting concentration of 100 µM and a final DMSO concentration of 1%).
-
Serial Dilution: Perform a serial dilution (e.g., 1:2 or 1:3) across the plate, ensuring thorough mixing at each step. Include a column with buffer + DMSO only as a vehicle control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for equilibration and potential precipitate formation.
-
Measurement: Read the plate on a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm). The signal measured is due to light scattering by any precipitate formed.
-
Data Analysis: Plot the light scattering (absorbance) values against the compound concentration. The concentration at which the signal sharply increases above the baseline of the vehicle control is defined as the kinetic solubility limit.
| Concentration (µM) | Light Scattering (Abs @ 620nm) | Observation |
| 100 | 0.550 | Heavy Precipitation |
| 50 | 0.480 | Precipitation |
| 25 | 0.210 | Slight Precipitation |
| 12.5 | 0.055 | Precipitation Begins |
| 6.25 | 0.041 | Clear Solution |
| 3.13 | 0.040 | Clear Solution |
| Vehicle Control | 0.040 | Clear Solution |
Troubleshooting Decision Tree
Use this diagram to systematically diagnose and solve solubility issues.
// Node Definitions start [label="Precipitation Observed\nin Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_dmso [label="Is final DMSO\nconcentration <0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_dmso [label="Adjust final DMSO to 0.5-1%.\nRun vehicle controls.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_ph [label="Is assay pH flexible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Test solubility at lower pH\n(e.g., 6.8) if assay permits.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_excipient [label="Still precipitating?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_excipient [label="Add solubilizing excipient:\n- Cyclodextrin (1-10 mM)\n- Surfactant (e.g., 0.01% Tween-80)", fillcolor="#F1F3F4", fontcolor="#202124"]; reassess [label="Re-evaluate max soluble\nconcentration. Adjust\nexperiment accordingly.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Connections start -> q_dmso; q_dmso -> adjust_dmso [label="No"]; adjust_dmso -> q_ph; q_dmso -> q_ph [label="Yes"]; q_ph -> adjust_ph [label="Yes"]; adjust_ph -> q_excipient; q_ph -> q_excipient [label="No"]; q_excipient -> add_excipient [label="Yes"]; add_excipient -> reassess; reassess -> success; q_excipient -> success [label="No"]; } } Caption: A decision-making flowchart for troubleshooting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. scbt.com [scbt.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. fastercapital.com [fastercapital.com]
- 18. phytotechlab.com [phytotechlab.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Optimizing reaction conditions for the nitration of 7-fluoro-4-hydroxyquinoline
Welcome to the technical support center for the synthesis and optimization of nitrated quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working on the electrophilic nitration of 7-fluoro-4-hydroxyquinoline. As a critical scaffold in medicinal chemistry, particularly in the development of novel fluoroquinolone antibiotics, precise control over the functionalization of this molecule is paramount.[1][2]
This document moves beyond standard protocols to provide a troubleshooting-focused, question-and-answer guide. We will explore the causality behind common experimental challenges and provide validated strategies to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: I am observing very low yields or recovering only starting material. What are the primary factors I should investigate?
This is a common issue that typically points to sub-optimal activation of the nitrating agent or insufficient reactivity of the substrate under the chosen conditions.
Answer: The nitration of a substituted quinoline is a nuanced electrophilic aromatic substitution. The 4-hydroxy group is a powerful activating group, while the fluorine at C7 is a deactivating group. However, the most significant factor is the basicity of the quinoline nitrogen. In the strongly acidic conditions required for nitration, the nitrogen is protonated, forming a quinolinium ion. This N-protonation strongly deactivates the entire heterocyclic system, particularly the pyridine ring, making the reaction more challenging than the nitration of a simple phenol.[3]
Troubleshooting Steps:
-
Assess Your Nitrating System: The classic mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is the most common system. H₂SO₄ acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from HNO₃.[4] If you are not using a strong acid catalyst, the concentration of the nitronium ion will be too low to effect substitution on the deactivated quinolinium ring.
-
Temperature Control is Crucial: While heating can increase reaction rates, it can also lead to decomposition and the formation of tarry byproducts, especially with a phenol-like substrate. The recommended starting point for this reaction is 0-5 °C. Gradually increase the temperature only if you confirm a lack of conversion at lower temperatures.
-
Reagent Stoichiometry and Addition: Ensure at least one molar equivalent of nitric acid is used. The slow, dropwise addition of nitric acid to the solution of your substrate in sulfuric acid at a controlled temperature (e.g., 0 °C) is critical to prevent localized overheating and runaway side reactions.
Workflow for Optimizing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: My reaction is working, but I'm getting a mixture of isomers. How can I improve regioselectivity?
Regioselectivity is governed by the combined electronic effects of the substituents on the protonated quinoline core. Understanding these effects is key to controlling the position of nitration.
Answer: In the acidic medium, the substrate is the 7-fluoro-4-hydroxyquinolinium ion. The protonated pyridine ring is strongly electron-withdrawing and deactivates the entire molecule to electrophilic attack. Therefore, substitution will occur on the carbocyclic (benzene) ring.[3]
-
Activating Group: The hydroxyl group at C4 is a powerful ortho, para-director. However, since it is on the pyridine ring, its primary effect is to activate the benzene ring through resonance.
-
Directing Influences on the Benzene Ring:
-
The primary director is the hydroxyl group, which strongly activates the molecule.
-
The fluorine at C7 is a deactivating group but is also an ortho, para-director.
-
The key positions for electrophilic attack on the benzene ring of a quinoline are C5 and C8.[3]
-
Considering 7-fluoro-4-hydroxyquinoline, the most likely positions for nitration are C6 and C8, directed by the activating -OH group and the -F atom. The formation of C5 isomers is less likely due to steric hindrance and less favorable electronic stabilization. A patent for the nitration of the similar 7-fluoro-4-hydroxy quinazoline scaffold notes the formation of isomers, which require specific purification steps to remove.[5]
-
Strategies to Improve Regioselectivity:
-
Lower the Temperature: Kinetic control at lower temperatures (e.g., -10 °C to 0 °C) often favors the formation of the sterically less hindered isomer.
-
Vary the Nitrating Agent: While mixed acid is standard, alternative nitrating agents can offer different selectivity profiles. Consider using a milder, more sterically bulky nitrating agent, which may favor substitution at the less hindered position.
Table 1: Common Nitrating Agents and Their Characteristics
| Nitrating Agent | Typical Conditions | Characteristics | Potential Application |
| HNO₃ / H₂SO₄ | 0-25 °C | Standard/Strong. Generates high concentration of NO₂⁺. Prone to side reactions if not controlled. | General purpose, effective for deactivated rings. |
| Acetyl Nitrate | 0-10 °C, in Ac₂O | Moderate. Less acidic than mixed acid. Can be effective for sensitive substrates. | May reduce acid-catalyzed degradation. |
| Guanidine Nitrate | Ambient Temp, Cu-catalyzed | Mild. Operates under acid-free conditions, which could alter the substrate's reactive state (less protonation).[6] | Useful for substrates intolerant of strong acids. |
Diagram of Directing Effects
Caption: Electronic directing effects on the quinolinium scaffold.
FAQ 3: My reaction mixture turns dark brown or black, resulting in a tarry, intractable product. What is causing this decomposition?
The formation of dark, polymeric material is a classic sign of oxidative damage to the electron-rich substrate.
Answer: The 4-hydroxyquinoline system, similar to phenols, is highly susceptible to oxidation, especially under the harsh conditions of mixed-acid nitration.[7] Nitric acid is a potent oxidizing agent, and this effect is exacerbated at higher temperatures. The hydroxyl group makes the aromatic ring electron-rich and thus easily oxidized, leading to polymerization and the formation of complex, insoluble byproducts.
Mitigation Strategies:
-
Strict Temperature Control: This is the most critical factor. Maintain the temperature below 5 °C during the addition of nitric acid and for the initial phase of the reaction. An ice/salt bath may be necessary to manage the exotherm.
-
Slow Reagent Addition: Add the nitric acid dropwise over an extended period (e.g., 30-60 minutes) to the cooled solution of the quinoline in sulfuric acid. This prevents a localized buildup of heat and high concentrations of the oxidizing agent.
-
Use of a Milder Nitrating Agent: If temperature control is insufficient, switching to a system that does not rely on concentrated nitric acid, such as acetyl nitrate, may reduce oxidative side reactions.
-
Protecting Group Strategy: In some cases, protecting the hydroxyl group as an ester (e.g., acetate) or ether can be a viable, albeit longer, route. The protecting group moderates the activating effect, reducing susceptibility to oxidation. The group can be removed post-nitration.
FAQ 4: What is the fundamental mechanism of this reaction, and how does it explain the observed outcomes?
Understanding the reaction mechanism provides the foundation for rational troubleshooting. The process involves the generation of a powerful electrophile that then attacks the aromatic ring.
Answer: The reaction proceeds via a classic Electrophilic Aromatic Substitution (S_EAr) mechanism, which can be broken down into three key stages.
Stage 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates nitric acid. This intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction.
Stage 2: Electrophilic Attack The electron-rich benzene ring of the 7-fluoro-4-hydroxyquinolinium ion acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity; attack at C6 or C8 allows for resonance structures where the positive charge is delocalized effectively without disrupting the pyridine ring's aromaticity significantly.
Stage 3: Rearomatization A weak base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon bearing the new nitro group. This restores the aromaticity of the benzene ring, yielding the final nitrated product.
Mechanism of Electrophilic Nitration
Caption: The three-stage mechanism of electrophilic nitration.
Experimental Protocols
Protocol 1: General Procedure for Mixed-Acid Nitration
This protocol is a starting point and should be optimized based on your results.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-fluoro-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid (5-10 mL per gram of substrate) at room temperature.
-
Cooling: Cool the flask in an ice/water bath to 0-5 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 mL) in the dropping funnel.
-
Addition: Add the nitrating mixture dropwise to the stirred quinoline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Work-up: Once the reaction is complete, pour the mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. If the product does not precipitate, neutralize the solution carefully with a base (e.g., aqueous NaOH or NH₄OH) while cooling, then extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.[8]
References
- 1. Fluoroquinolones tackling antimicrobial resistance: Rational design, mechanistic insights and comparative analysis of norfloxacin vs ciprofloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline
Welcome to the technical support center for the synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges commonly encountered during its preparation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthesis and overcome common hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This guide addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Problem 1: Low Yield of 7-Fluoro-4-hydroxyquinoline in the Initial Cyclization Step
Question: "I'm performing the Gould-Jacobs reaction with 3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME), but my yield of 7-fluoro-4-hydroxyquinoline is consistently low. What are the likely causes and how can I improve it?"
Answer: A low yield in the Gould-Jacobs reaction for this synthesis is a frequent issue, often stemming from incomplete cyclization of the intermediate, diethyl 2-((3-fluorophenyl)amino)methylenemalonate. The thermal cyclization is the most critical and demanding step of this sequence.
Root Cause Analysis:
-
Inadequate Cyclization Temperature: The intramolecular cyclization of the vinylogous amide intermediate requires a high activation energy. Insufficiently high temperatures will result in a significant amount of unreacted intermediate in your crude product. This reaction is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures, often in the range of 240-260°C.[1][2]
-
Sub-optimal Reaction Time: While high temperatures are crucial, prolonged reaction times at these temperatures can lead to thermal decomposition of both the starting materials and the product. Careful optimization of the reaction time is necessary to ensure complete cyclization without significant degradation.
-
Purity of Starting Materials: The presence of impurities in the 3-fluoroaniline or diethyl ethoxymethylenemalonate can interfere with the initial condensation reaction, leading to the formation of side products that inhibit efficient cyclization.
Troubleshooting Protocol:
-
Verify and Optimize Reaction Temperature:
-
Ensure your reaction setup can safely and consistently maintain a temperature of at least 250°C.
-
Use a high-boiling, inert solvent such as diphenyl ether.
-
Consider using microwave synthesis as an alternative heating method, as it can often reduce reaction times and improve yields by providing rapid and uniform heating.[3]
-
-
Monitor Reaction Progress:
-
If possible, take small aliquots of the reaction mixture at different time points and analyze them by TLC or LC-MS to determine the optimal reaction time for complete conversion of the intermediate.
-
-
Ensure Purity of Reagents:
-
Use freshly distilled 3-fluoroaniline.
-
Verify the purity of your diethyl ethoxymethylenemalonate, as it can hydrolyze over time.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Diphenyl ether | Diphenyl ether or Dowtherm A | High boiling point allows for the necessary cyclization temperature to be reached. |
| Temperature | 240-250°C | 250-260°C | Ensures complete thermal cyclization of the intermediate. |
| Reaction Time | 1-2 hours | 30-60 minutes (monitor by TLC/LC-MS) | Prevents thermal degradation of the product. |
| Heating Method | Conventional (oil bath) | Microwave synthesis (e.g., 250-300°C for 5-15 min) | Can significantly reduce reaction times and improve yields.[3] |
Problem 2: Presence of Isomeric Impurities in the Final Product
Question: "My final product, this compound, shows the presence of at least one other major isomer in my NMR and LC-MS data. Where are these isomers coming from and how can I avoid them?"
Answer: The formation of isomers is a significant challenge in this synthesis and can occur at two key stages: the initial cyclization and the subsequent nitration.
Root Cause Analysis:
-
Cyclization Step - Formation of 5-Fluoro-4-hydroxyquinoline:
-
The use of 3-fluoroaniline as a starting material in the Gould-Jacobs reaction can lead to two possible modes of cyclization. While cyclization at the para-position to the fluorine atom to yield the 7-fluoro isomer is generally favored, competitive cyclization at the ortho-position can occur, resulting in the formation of 5-fluoro-4-hydroxyquinoline.
-
-
Nitration Step - Formation of other Nitro Isomers:
-
The nitration of 7-fluoro-4-hydroxyquinoline is the most likely source of isomeric impurities. The directing effects of the hydroxyl group (activating and ortho-, para-directing) and the fluorine atom (deactivating but ortho-, para-directing) on the quinoline ring system can lead to the formation of various nitro isomers. Besides the desired 3-nitro product, you may observe the formation of 5-nitro, 6-nitro, and 8-nitro isomers. Studies on similar systems, such as the nitration of 4-hydroxy-3-methylquinoline, have shown the formation of a mixture of isomers.[4]
-
Troubleshooting and Mitigation Strategies:
-
Controlling Cyclization Regioselectivity:
-
While difficult to control completely, careful management of the cyclization temperature may influence the isomeric ratio. A thorough literature search for analogous reactions with substituted anilines may provide insights into optimal conditions.
-
-
Optimizing the Nitration Reaction:
-
Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can significantly impact the regioselectivity. Using a milder nitrating agent or performing the reaction at a lower temperature can favor the formation of the desired 3-nitro isomer.
-
Temperature Control: Maintain a low and consistent temperature during the addition of the nitrating agent and throughout the reaction.
-
Order of Addition: A reverse addition (adding the quinoline to the nitrating mixture) may sometimes improve selectivity.
-
Recommended Nitration Protocol:
-
Dissolve 7-fluoro-4-hydroxyquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0-5°C for the optimized reaction time.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Collect the precipitated product by filtration and wash thoroughly with cold water.
| Parameter | Condition 1 (Harsh) | Condition 2 (Milder) | Rationale for Optimization |
| Nitrating Agent | Fuming HNO₃/H₂SO₄ | Conc. HNO₃/H₂SO₄ | Reduces the electrophilicity of the nitrating species, potentially improving selectivity. |
| Temperature | Room Temperature | 0-5°C | Lower temperatures generally increase the regioselectivity of electrophilic aromatic substitution. |
| Reaction Time | 1 hour | 30 minutes (monitor by TLC) | Minimizes the formation of poly-nitrated and degradation products. |
Problem 3: Difficulty in Purifying the Final Product
Question: "I'm struggling to purify this compound. Column chromatography gives poor separation and broad peaks, and the product is often discolored. What are the best practices for purification?"
Answer: The purification of hydroxyquinolines can be challenging due to their unique chemical properties. The issues you are facing are common and can be addressed with specific purification techniques.
Root Cause Analysis:
-
Chelation with Metal Ions: 4-hydroxyquinolines are known chelating agents. Interaction with trace metals in silica gel or the HPLC system can lead to peak tailing and poor resolution.
-
Oxidation: The quinoline ring system, especially with an electron-donating hydroxyl group, can be susceptible to oxidation, leading to discoloration (yellowing or browning) of the final product.
-
Low Solubility: The product may have limited solubility in common chromatography solvents, making sample loading and elution difficult.
Purification Protocols:
1. Column Chromatography:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a base like triethylamine in your eluent system. This will cap the acidic silanol groups and reduce tailing.
-
Optimize the Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity with a more polar solvent like methanol.
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using alumina (neutral or basic) or a reverse-phase C18 silica gel.
2. Recrystallization:
-
Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurities have different solubility profiles. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, acetic acid, or mixtures with water.
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
If necessary, cool further in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
3. Handling and Storage:
-
To prevent discoloration due to oxidation, store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
-
When performing chromatography, using degassed solvents can help to minimize on-column oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction proceeds in two main stages:
-
Condensation: The aniline (3-fluoroaniline) acts as a nucleophile and attacks one of the carbonyl groups of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an intermediate, diethyl 2-((3-fluorophenyl)amino)methylenemalonate.[5]
-
Thermal Cyclization: At high temperatures, an intramolecular electrophilic aromatic substitution occurs, where the benzene ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring system after the elimination of a second molecule of ethanol.[5]
Q2: Why is 4-hydroxyquinoline the major tautomer observed?
A2: While this compound has a hydroxyl group, it exists in equilibrium with its keto tautomer, 7-fluoro-3-nitro-1H-quinolin-4-one. In many cases, the keto form is the more stable and predominant tautomer in both solution and the solid state.[6]
Q3: Can I use a different starting material instead of 3-fluoroaniline?
A3: Yes, the Gould-Jacobs reaction is versatile and can be used with a wide variety of substituted anilines to produce different quinoline derivatives.[7] However, the nature and position of the substituent on the aniline will influence the regioselectivity of the cyclization and the reactivity of the resulting quinoline.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions are essential:
-
High Temperatures: The use of high-boiling point solvents like diphenyl ether requires careful handling to avoid severe burns. Ensure your glassware is in good condition and your heating mantle is properly controlled.
-
Nitrating Agents: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).
-
Quenching: The quenching of the nitration reaction by adding it to ice is highly exothermic. Perform this step slowly and with caution.
Visualizing the Synthesis and Side Reactions
Diagram 1: The Gould-Jacobs Synthesis of 7-Fluoro-4-hydroxyquinoline
Caption: Synthetic pathway to 7-Fluoro-4-hydroxyquinoline.
Diagram 2: Nitration of 7-Fluoro-4-hydroxyquinoline and Potential Side Products
Caption: Nitration leading to the desired product and isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ablelab.eu [ablelab.eu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gould-Jacobs Reaction [drugfuture.com]
Troubleshooting guide for working with 7-Fluoro-4-hydroxy-3-nitroquinoline
Welcome to the comprehensive technical support guide for 7-Fluoro-4-hydroxy-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specialized quinoline derivative. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to anticipate and resolve experimental hurdles, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of substituted quinolines, particularly with electron-withdrawing groups like the nitro group, can be challenging. The primary difficulties often revolve around controlling the reaction conditions and minimizing the formation of side products. The nitration of the quinoline ring system is a key step that requires careful management.
Q2: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?
A2: Electrophilic nitration of the quinoline ring typically occurs at the 5- and 8-positions of the benzene ring.[1][2] Directing the nitro group to the 3-position of the pyridine ring is a significant challenge due to the deactivating effect of the nitrogen atom. The presence of the 4-hydroxy group, however, can activate the pyridine ring towards electrophilic substitution. To favor the 3-nitro isomer, it is crucial to control the reaction temperature and the nitrating agent. Using a milder nitrating agent or a two-step approach where the 4-hydroxyquinoline is first synthesized and then nitrated might offer better control.
Q3: I am observing significant tar formation during my reaction. What is causing this and how can I prevent it?
A3: Tar formation is a common issue in quinoline synthesis, often resulting from harsh acidic conditions and high temperatures, which can lead to polymerization of reactants and intermediates.[3] To minimize tarring, consider the following:
-
Temperature Control: Avoid excessive heating. The reaction should be initiated gently, and any exothermic phases must be carefully controlled.[3]
-
Moderators: The use of moderators like ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[3]
-
Gradual Addition of Reagents: Adding strong acids or other reactive reagents slowly and with efficient cooling can prevent localized hotspots and reduce the likelihood of polymerization.[3]
Q4: What are the best practices for purifying crude this compound?
A4: Purification of nitroquinoline derivatives can be challenging due to their potential for low solubility and the presence of colored impurities. A multi-step purification strategy is often necessary.
-
Recrystallization: This is a common and effective method. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel or alumina can be employed. Deactivating the silica gel with a base like triethylamine may be necessary to prevent decomposition of the compound on the column.[4] A gradient elution system, gradually increasing the polarity of the mobile phase, is often effective.[4]
Q5: My purified compound is discolored. What could be the reason, and how can I obtain a pure, colorless product?
A5: Discoloration in quinoline derivatives is often due to oxidation or the presence of residual impurities.[4]
-
Oxidation: Exposure to air, light, or heat can cause oxidation. Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Impurities: Colored byproducts from the synthesis may be present. Thorough purification, potentially including a treatment with activated carbon during recrystallization, can help remove these impurities.[5]
Troubleshooting Guide
Synthesis & Reaction Control
| Issue | Potential Cause | Troubleshooting Steps | Causality |
| Low or No Product Formation | Inadequate reaction temperature or time. | Optimize reaction temperature and monitor the reaction progress using TLC. | Many organic reactions have specific activation energy requirements. |
| Inactive reagents. | Use fresh, high-purity starting materials and reagents. | Impurities or degradation of reagents can inhibit the reaction. | |
| Exothermic Reaction is Difficult to Control | Rapid addition of reagents. | Add reagents dropwise with efficient stirring and external cooling (e.g., ice bath).[3] | Slow addition helps to dissipate the heat generated during the reaction.[3] |
| Insufficient cooling. | Ensure the reaction vessel is adequately cooled and that the cooling medium is at the appropriate temperature. | Proper heat management is crucial for preventing runaway reactions. | |
| Formation of Isomeric Impurities | Lack of regioselectivity in the nitration step. | Carefully control the reaction temperature and consider using alternative nitrating agents. | The position of electrophilic attack on the quinoline ring is highly sensitive to reaction conditions.[1] |
Purification & Isolation
| Issue | Potential Cause | Troubleshooting Steps | Causality |
| Poor Solubility in Common Solvents | The compound may have low solubility in non-polar organic solvents. | Test a range of solvents with varying polarities (e.g., DMSO, DMF, methanol, acetone). | The polarity of the solvent must match that of the solute for effective dissolution. |
| Compound Decomposes on Silica Gel Column | The acidic nature of silica gel can degrade sensitive compounds. | Deactivate the silica gel with a base (e.g., triethylamine) before use.[4] | Neutralizing the acidic sites on the silica gel can prevent acid-catalyzed decomposition.[4] |
| Broad or Tailing Peaks in HPLC Analysis | Interaction of the hydroxyquinoline moiety with metal ions in the HPLC system. | Use a metal-free HPLC system or add a chelating agent like EDTA to the mobile phase.[4] | Hydroxyquinolines are known to chelate metal ions, which can lead to poor peak shape.[4] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using column chromatography. Optimization will be necessary based on the specific impurity profile of your crude product.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[4]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a flask, add the crude compound and a small amount of the selected solvent. Heat the mixture with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizations
Logical Workflow for Troubleshooting Synthesis
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Refinement of Analytical Methods for 7-Fluoro-4-hydroxy-3-nitroquinoline
Welcome to the dedicated technical support resource for the analytical characterization of 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS: 256923-33-8). This guide is structured to provide researchers, analytical chemists, and drug development professionals with practical, field-tested insights into refining common analytical techniques for this specific molecule. Our focus is on anticipating and resolving challenges before they impact your results, ensuring data integrity and methodological robustness.
Core Physicochemical Properties & Handling
A foundational understanding of the physicochemical properties of this compound is critical for method development. The molecule's structure, featuring a quinoline core, a hydroxyl group, a nitro group, and a fluorine atom, dictates its behavior in various analytical systems.
| Property | Value | Source |
| CAS Number | 256923-33-8 | [1][2][3] |
| Molecular Formula | C₉H₅FN₂O₃ | [1][2][3] |
| Molecular Weight | 208.15 g/mol | [1][2] |
| Boiling Point | 338.2°C at 760 mmHg | [2] |
| Density | 1.585 g/cm³ | [2] |
| Purity (Typical) | ≥97.0% | [3] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing quinoline derivatives due to its versatility and resolving power.[4][5] This section addresses common issues and provides a robust starting protocol.
Frequently Asked Questions (HPLC)
Q1: What is the best column choice for this compound? A1: A C18 stationary phase is the standard and most effective choice for quinoline derivatives.[4] The hydrophobicity of the quinoline ring system provides strong retention. For high-throughput analysis or improved peak shape, consider a column with smaller particle sizes (e.g., < 3 µm).
Q2: How should I formulate the mobile phase? A2: A typical mobile phase consists of a mixture of acetonitrile (ACN) and water.[4][6] Due to the acidic phenolic hydroxyl group, controlling the pH is crucial for consistent retention and peak shape. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase will suppress the ionization of the hydroxyl group, leading to sharper peaks and more stable retention times.
Q3: What UV wavelength should I use for detection? A3: Quinolines and nitroaromatic compounds are strong UV absorbers. A diode array detector (DAD) or photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal detection wavelength. Based on the conjugated system, a starting wavelength between 254 nm and 350 nm is advisable. An initial wavelength scan of a standard solution will reveal the absorption maxima for optimal sensitivity.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The basic nitrogen on the quinoline ring or the acidic hydroxyl group is interacting with residual silanols on the silica backbone. 2. Column Overload: Injecting too high a concentration of the analyte. | 1. Add a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% formic acid) to the mobile phase. Ensure the mobile phase pH is at least 2 units below the pKa of the hydroxyl group. 2. Dilute the sample and re-inject. |
| Poor Resolution from Impurities | 1. Inadequate Mobile Phase Strength: The gradient is too steep or the isocratic mobile phase is too strong. 2. Sub-optimal Selectivity: The chosen stationary phase (C18) may not be ideal for separating structurally similar impurities. | 1. Decrease the gradient slope or reduce the percentage of organic solvent in an isocratic method. 2. Try a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios. 2. Column Temperature Fluctuations: The ambient temperature of the lab is changing. 3. Column Degradation: The stationary phase is degrading due to extreme pH or pressure. | 1. Prepare fresh mobile phase daily and use a calibrated pH meter. 2. Use a column oven to maintain a constant temperature (e.g., 30-40 °C). 3. Operate within the column's recommended pH range (typically 2-8) and pressure limits. |
| Ghost Peaks | 1. Contamination in the Mobile Phase or System. 2. Carryover from a Previous Injection: The analyte is adsorbing to parts of the injector or column. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Implement a robust needle wash protocol using a strong solvent (e.g., 100% acetonitrile or a mix of ACN/isopropanol). Inject a blank run after a high-concentration sample. |
Experimental Protocol: RP-HPLC Method for Quantification
This protocol provides a starting point for method development and validation.[7]
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 280 nm (or determined absorption maximum).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to create a calibration curve (e.g., 0.1 - 100 µg/mL).
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.[8]
Frequently Asked Questions (LC-MS)
Q1: Which ionization mode, ESI positive or negative, is better? A1: this compound has both a basic quinoline nitrogen (protonation site) and an acidic hydroxyl group (deprotonation site). Therefore, both Electrospray Ionization (ESI) positive and negative modes should be evaluated.
-
Positive Mode ([M+H]⁺): Protonation will likely occur on the quinoline nitrogen. This is often robust for nitrogen-containing heterocycles.
-
Negative Mode ([M-H]⁻): Deprotonation will occur at the hydroxyl group. This can be very efficient for phenolic compounds. The optimal mode will depend on the mobile phase composition and the compound's proton and gas-phase acidity.
Q2: What are the expected precursor ions and potential product ions for MS/MS? A2:
-
Precursor Ions: [M+H]⁺ at m/z 209.04 or [M-H]⁻ at m/z 207.02.
-
Product Ions (Fragmentation): A definitive fragmentation pattern requires experimental determination. However, logical fragmentation pathways for the [M+H]⁺ ion would include the neutral loss of the nitro group (NO₂) or water (H₂O). These transitions can be used to set up a highly selective Multiple Reaction Monitoring (MRM) method.[8]
Troubleshooting Guide for LC-MS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Ionization | 1. Sub-optimal Ionization Mode: The chosen polarity (positive/negative) is not efficient. 2. Mobile Phase Incompatibility: Buffers like phosphate are non-volatile and will suppress the signal. High concentrations of TFA can also cause ion suppression. | 1. Test both ESI positive and negative modes during method development. 2. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate. Keep additive concentrations low (0.05-0.1%). |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting Endogenous Compounds: Components from the sample matrix (e.g., plasma, tissue) are eluting at the same time as the analyte and interfering with the ionization process.[8] | 1. Improve chromatographic separation to move the analyte away from interfering peaks. 2. Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove matrix components. 3. Use a stable isotope-labeled internal standard, which will co-elute and experience the same matrix effects, ensuring accurate quantification. |
| Adduct Formation (e.g., [M+Na]⁺, [M+K]⁺) | 1. Contamination: Sodium or potassium ions are present in the mobile phase, vials, or sample. | 1. Use high-purity solvents and additives. Avoid glass vials if sodium adducts are a persistent issue; use polypropylene vials instead. The presence of these adducts can be used for confirmation but may reduce the intensity of the desired precursor ion. |
Protocol: Sample Preparation for LC-MS/MS from Plasma
This protocol is adapted from methods used for similar compounds in biological matrices.[8]
-
Thaw: Thaw frozen plasma samples on ice.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard (IS): Add 10 µL of a working solution of a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid).
-
Analyze: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Visualization: LC-MS/MS Sample Preparation Workflow
Caption: Sample preparation workflow for LC-MS/MS analysis from plasma.
NMR Spectroscopy Characterization
NMR is indispensable for structural confirmation. However, nitrogen heterocycles can sometimes yield complex or anomalous spectra.
Frequently Asked Questions (NMR)
Q1: What is a good solvent for NMR analysis? A1: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. It is a polar aprotic solvent that should readily dissolve the compound and will allow for the observation of the exchangeable hydroxyl proton. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower, and the hydroxyl proton may exchange or produce a very broad signal.
Q2: I am observing significant line broadening in my ¹H NMR spectrum. What could be the cause? A2: Line broadening in the NMR spectra of nitrogen heterocycles is not uncommon.[9] Potential causes include:
-
Intermediate Rate Exchange: The hydroxyl proton may be undergoing chemical exchange with trace amounts of water in the solvent.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can cause broadening of adjacent proton signals.
-
Paramagnetic Impurities: Trace metal impurities can lead to significant broadening of all signals.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.
Troubleshooting Guide for NMR
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | 1. Incorrect Solvent Choice: The compound is not soluble enough in the chosen deuterated solvent. | 1. Try a different solvent (e.g., DMSO-d₆, Methanol-d₄). Gentle heating or sonication can aid dissolution. |
| Signal Broadening | 1. Chemical Exchange or Quadrupolar Effects. 2. Paramagnetic Contamination. | 1. Acquire the spectrum at a different temperature (both higher and lower) to see if the signals sharpen. For ¹⁴N broadening, decoupling is possible but not routine. 2. Pass the sample solution through a small plug of silica or celite to remove potential paramagnetic impurities. |
| Difficulty Assigning Aromatic Protons | 1. Complex Coupling Patterns: The protons on the quinoline ring system exhibit complex spin-spin coupling. | 1. Utilize 2D NMR techniques such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to their attached carbons) for unambiguous assignment. |
References
- 1. scbt.com [scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
Addressing regioselectivity in the synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline analogs
Technical Support Center: Synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline Analogs
Welcome to the dedicated technical support guide for researchers engaged in the synthesis of this compound analogs. This resource is designed to provide in-depth, field-proven insights to navigate the significant regioselectivity challenges inherent in this synthetic pathway. We will move beyond simple protocols to explore the underlying mechanistic principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your results.
The synthesis of this scaffold typically proceeds in two critical stages, each presenting a distinct regioselectivity challenge:
-
Formation of the Quinolone Core: The thermal cyclization to form the 7-fluoro-4-hydroxyquinoline intermediate.
-
Electrophilic Nitration: The introduction of a nitro group onto the pre-formed quinolone ring.
This guide is structured as a series of troubleshooting questions and answers to directly address the complex issues you may encounter.
Troubleshooting Guide & Experimental Protocols
Issue 1: Poor Regioselectivity in Quinolone Ring Formation
Question: My Conrad-Limpach or Gould-Jacobs reaction with 3-fluoroaniline is producing a mixture of 5-fluoro- and 7-fluoro-4-hydroxyquinoline isomers. How can I selectively synthesize the desired 7-fluoro analog?
Underlying Cause & Scientific Rationale:
The regioselectivity of the thermal cyclization step is governed by the electronic and steric influences of the fluorine substituent on the aniline ring. The key step is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) where the aniline ring attacks a carbonyl or enol intermediate.
-
Electronic Effects: Fluorine is a moderately deactivating group due to its strong inductive electron-withdrawing effect (-I), but it is also an ortho, para-director due to resonance electron-donation (+R) from its lone pairs.[1][2]
-
Reaction Pathway: In the cyclization of the intermediate formed from 3-fluoroaniline, the ring closure can occur at two positions: C2 (ortho to the amino group) or C6 (para to the amino group).
-
Attack at C2 (ortho to amino, ortho to fluoro) leads to the undesired 5-fluoro-4-hydroxyquinoline .
-
Attack at C6 (para to amino, meta to fluoro) leads to the desired 7-fluoro-4-hydroxyquinoline .
-
While fluorine directs ortho and para, the position para to the strongly activating amino group (C6) is generally more sterically accessible and electronically favored for cyclization, especially under thermodynamic control. However, harsh conditions can lead to a loss of selectivity. The choice of reaction (Conrad-Limpach vs. Gould-Jacobs) and, critically, the cyclization temperature, determines the outcome.[3][4] The Conrad-Limpach reaction, requiring very high temperatures for cyclization, is often the key to achieving thermodynamic control and favoring the 7-fluoro isomer.[5]
Workflow for Regioselective Quinolone Formation
Caption: Synthetic workflow for 7-fluoro-4-hydroxyquinoline synthesis.
Recommended Protocol: Optimized Conrad-Limpach Thermal Cyclization
This protocol is designed to maximize the formation of the thermodynamically favored 7-fluoro isomer by using a high-boiling, inert solvent to maintain a consistent high temperature.[5]
Step 1: Formation of the Anilinocrotonate Intermediate
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the aniline. Water will form as a byproduct.
-
Remove the water and excess ethyl acetoacetate under reduced pressure. The resulting crude oil is the ethyl 3-(3-fluoroanilino)crotonate intermediate and can often be used directly in the next step.
Step 2: High-Temperature Thermal Cyclization
-
Critical Step: To a new flask containing a high-boiling inert solvent such as Dowtherm A or mineral oil (approx. 10 mL per gram of intermediate), add the crude anilinocrotonate from Step 1.[5]
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture with vigorous stirring to 250-260 °C . The reaction is typically complete within 15-30 minutes. Monitor by TLC until the intermediate is consumed.
-
Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.
-
Filter the solid product, wash thoroughly with the hydrocarbon solvent to remove the high-boiling solvent, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 7-fluoro-4-hydroxyquinoline.
| Parameter | Condition | Rationale | Expected Outcome |
| Reaction Type | Conrad-Limpach | Favors thermodynamic control over the kinetically controlled Knorr variation.[3] | Higher 7-fluoro isomer ratio. |
| Cyclization Temp. | 250-260 °C | Ensures sufficient energy to overcome the activation barrier for the thermodynamically more stable product.[5] | Selectivity > 95:5 (7-fluoro:5-fluoro). |
| Solvent | Dowtherm A / Mineral Oil | Provides excellent heat transfer and maintains a stable high temperature.[5] | Prevents charring and improves yield. |
Issue 2: Incorrect Regioisomer Formation During Nitration
Question: I am attempting to nitrate 7-fluoro-4-hydroxyquinoline, but I am getting a mixture of products, including nitration at the C-5 and C-8 positions, instead of the desired C-3 position. How can I achieve selective C-3 nitration?
Underlying Cause & Scientific Rationale:
Nitration is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents already on the quinoline ring system.
-
Hydroxyl Group (at C-4): The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form.[3] The hydroxyl/keto group is a powerful activating, ortho, para-director. The position ortho to it is C-3. This is the primary directing influence for the desired reaction.
-
Fluoro Group (at C-7): This is a deactivating, ortho, para-director.[1] It directs incoming electrophiles to the C-6 and C-8 positions.
-
Pyridine Ring Nitrogen: The nitrogen atom is deactivating, especially under acidic nitrating conditions where it becomes protonated. It strongly disfavors substitution on the pyridine ring (C-2, C-3) but its influence is often overcome by the powerful C-4 hydroxyl group.
The challenge is a competition between the C-4 hydroxyl group directing to C-3 and the C-7 fluoro group directing to C-6/C-8. Harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄ at high temperatures) can overcome the activation barrier for substitution on the deactivated benzene ring, leading to undesired 5-, 6-, and 8-nitro isomers.[6] Therefore, mild and controlled conditions are essential to favor substitution at the most activated position: C-3.
Troubleshooting Decision Tree for Nitration
Caption: Troubleshooting workflow for regioselective nitration.
Recommended Protocol: Selective C-3 Nitration
This protocol uses a milder nitrating system and strict temperature control to favor electrophilic attack at the C-3 position, which is activated by the C-4 hydroxyl group.
-
In a three-neck flask equipped with a thermometer and a dropping funnel, suspend 7-fluoro-4-hydroxyquinoline (1.0 eq) in glacial acetic acid (approx. 20 mL per gram of quinoline).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Critical Step: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C .
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice. The yellow product should precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound. The purity can be checked by ¹H NMR and mass spectrometry.
| Parameter | Condition | Rationale | Expected Outcome |
| Nitrating Agent | Fuming HNO₃ in Acetic Acid | Milder than mixed acid (HNO₃/H₂SO₄), reducing the likelihood of side reactions. | High selectivity for C-3 nitration. |
| Temperature | 0-10 °C | Lowers the reaction rate, allowing the electrophile to selectively attack the most nucleophilic site (C-3). | Minimizes formation of 5-, 6-, and 8-nitro isomers. |
| Addition Rate | Slow, dropwise | Prevents localized temperature spikes and buildup of the nitrating agent. | Ensures controlled and selective reaction. |
Frequently Asked Questions (FAQs)
Q1: Can I use 3-fluoroaniline directly in a Friedländer synthesis to get the 7-fluoro-4-hydroxyquinoline core? A1: The classic Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] It is generally not suitable for producing 4-hydroxyquinolines from anilines. You would need to start with a pre-functionalized aminobenzophenone or similar starting material, which is a more complex route. For this specific target, the Conrad-Limpach or Gould-Jacobs reactions are the most direct and established methods.[3][8]
Q2: My nitration reaction is very slow, even after several hours at 5 °C. Can I warm it up? A2: It is advisable to avoid warming the reaction. A sluggish reaction could be due to poor solubility of the starting material. You can try adding a co-solvent like a small amount of acetic anhydride to potentially improve solubility, but the primary course of action should be to allow the reaction to proceed for a longer duration at low temperature (e.g., overnight at 5 °C). Warming the mixture significantly increases the risk of losing regioselectivity and forming undesired isomers.
Q3: I am seeing a significant amount of a dinitro product. How can this be avoided? A3: Formation of a dinitro product indicates that the reaction conditions are too harsh or the stoichiometry of the nitrating agent is too high. The 3-nitro product is deactivated towards further electrophilic substitution, but aggressive conditions can still force a second nitration. To avoid this, strictly limit the nitrating agent to 1.05-1.1 equivalents and maintain rigorous temperature control as outlined in the protocol.
Q4: Is it possible to introduce the fluorine atom after forming the 4-hydroxy-3-nitroquinoline core? A4: While direct fluorination of quinoline derivatives is possible, it often proceeds with poor regioselectivity, yielding a mixture of isomers.[9][10] Electrophilic fluorination on the pre-formed nitro-quinoline would be challenging, as the ring is now highly deactivated. A multi-step process starting from an aminoquinoline via the Balz-Schiemann reaction would be more regioselective but adds significant complexity to the synthesis. Building the ring with the fluorine atom already in place is the most efficient and regiocontrolled strategy.
References
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 7-Fluoro-4-hydroxy-3-nitroquinoline and Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the anticipated bioactivity of 7-Fluoro-4-hydroxy-3-nitroquinoline with other well-established quinolone compounds. As a novel derivative, specific experimental data for this compound is emerging; therefore, this comparison is grounded in established structure-activity relationships (SAR) within the quinolone class, offering predictive insights into its potential as an antibacterial and anticancer agent.
Introduction to Quinolones and the Significance of this compound
Quinolones are a broad class of synthetic heterocyclic aromatic compounds with a bicyclic core structure. The first-generation quinolone, nalidixic acid, displayed modest activity against Gram-negative bacteria. The subsequent addition of a fluorine atom at position 6 gave rise to the highly successful fluoroquinolones, such as ciprofloxacin and levofloxacin, which exhibit a broader spectrum of antibacterial activity.[1] Beyond their antibacterial prowess, certain quinolone derivatives have demonstrated significant potential as anticancer agents, acting on various cellular targets to inhibit tumor growth.[2][3]
This compound is a quinolone derivative with distinct structural features: a fluorine atom at position 7, a hydroxyl group at position 4, and a nitro group at position 3. These substitutions are expected to modulate the compound's electronic properties, cell permeability, and target interactions, thereby influencing its bioactivity. This guide will explore the anticipated antibacterial and anticancer activities of this compound in comparison to other key quinolones.
Comparative Bioactivity: An Analysis Based on Structure-Activity Relationships
While specific experimental data for this compound is not yet widely available in public literature, we can infer its likely bioactivity by examining the established structure-activity relationships of the quinolone scaffold.
Antibacterial Activity
The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[6][7]
Table 1: Comparative Antibacterial Activity of Selected Quinolones (Illustrative MIC values in µg/mL)
| Compound | Gram-positive (e.g., S. aureus) | Gram-negative (e.g., E. coli) | Key Structural Features |
| Nalidixic Acid | >64 | 4-16 | First-generation quinolone |
| Ciprofloxacin | 0.12-1 | 0.008-0.12 | Fluoroquinolone with cyclopropyl at N1 and piperazine at C7 |
| Levofloxacin | 0.25-2 | 0.015-0.25 | Fluoroquinolone with a broader Gram-positive spectrum |
| This compound (Predicted) | Moderate to Good | Moderate to Good | Fluorine at C7, Nitro at C3 |
Note: The predicted activity for this compound is an estimation based on SAR and requires experimental validation.
The presence of a fluorine atom at the C-7 position in this compound is a key feature. In many fluoroquinolones, a substituent at C-7, often a piperazine or pyrrolidine ring, is crucial for potent antibacterial activity and influences the spectrum of activity. While a simple fluorine atom is not a conventional C-7 substituent, its high electronegativity could impact the molecule's interaction with the target enzymes.
The nitro group at the C-3 position is a significant modification. The carboxylic acid at C-3 is generally considered essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA-gyrase complex. Replacing this with a nitro group may alter the mechanism of action. However, some 8-nitrofluoroquinolone derivatives have shown interesting antibacterial properties, particularly against Gram-positive strains.[8] The electron-withdrawing nature of the nitro group could influence the overall electronic distribution of the quinoline ring system, potentially affecting its binding affinity to bacterial targets.
Anticancer Activity
The anticancer potential of quinolone derivatives is an expanding area of research. These compounds can exert their effects through various mechanisms, including:
-
Inhibition of Topoisomerases: Similar to their antibacterial action, some quinolones can inhibit human topoisomerases I and II, which are vital for cancer cell proliferation.[3][9]
-
Inhibition of Protein Kinases: Quinolone scaffolds have been used to develop inhibitors of protein kinases, such as EGFR and VEGFR, which are often overactive in cancer cells.[2]
-
Induction of Apoptosis: Many anticancer quinolones trigger programmed cell death (apoptosis) in cancer cells.[10]
Table 2: Comparative Anticancer Activity of Selected Quinolone Derivatives (Illustrative IC50 values in µM)
| Compound | Cancer Cell Line (e.g., MCF-7 - Breast) | Cancer Cell Line (e.g., A549 - Lung) | Mechanism of Action (if known) |
| Ciprofloxacin | >100 | >100 | Weak anticancer activity |
| Certain Ciprofloxacin-Thiadiazole Hybrids | 1.8 - 15.4 | 3.2 - 25.1 | Inhibition of cell cycle, induction of apoptosis[10] |
| This compound (Predicted) | Potentially Active | Potentially Active | Induction of oxidative stress, enzyme inhibition |
Note: The predicted activity for this compound is an estimation based on SAR and requires experimental validation.
The nitro group in this compound is particularly noteworthy in the context of anticancer activity. Nitroaromatic compounds are known to generate reactive oxygen species (ROS) under certain conditions, which can induce oxidative stress and lead to cancer cell death.[11] The biological activity of 4-Hydroxy-7-nitroquinoline is attributed to the ability of the nitro group to undergo reduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects.[11] The fluorine atom can enhance the metabolic stability and cell permeability of the compound, potentially increasing its bioavailability and efficacy.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity of this compound and enable a direct comparison with other quinolones, the following standardized experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.[12][13]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate complete culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Simplified mechanism of antibacterial action of quinolones.
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Conclusion and Future Directions
This compound represents an intriguing quinolone derivative with the potential for significant antibacterial and anticancer bioactivity. Based on established structure-activity relationships, the presence of the 7-fluoro and 3-nitro substituents suggests a compound with a potentially unique biological profile compared to classic fluoroquinolones. The nitro group, in particular, may confer novel mechanisms of action, especially in the context of anticancer activity through the induction of oxidative stress.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's bioactivity. The resulting data will be crucial for validating the predictions made based on SAR and for elucidating its precise mechanisms of action. Further research into this and related nitroquinolone derivatives could lead to the development of new therapeutic agents with improved efficacy against resistant bacterial strains and various forms of cancer.
References
- 1. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]
- 12. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to the Preclinical Validation of 7-Fluoro-4-hydroxy-3-nitroquinoline as a Novel Anticancer Agent
This guide provides a comprehensive framework for the preclinical validation of the novel synthetic compound, 7-Fluoro-4-hydroxy-3-nitroquinoline, as a potential anticancer therapeutic. Drawing upon established methodologies and our extensive experience in drug discovery, this document outlines a logical, multi-stage validation process, from initial in vitro screening to in vivo efficacy assessment. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare the potential performance of our compound of interest with established benchmarks.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities.[1][2][3] In oncology, quinoline derivatives have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][4] The introduction of specific substituents, such as fluorine and nitro groups, to the quinoline core can modulate the compound's physicochemical properties and biological activity, potentially leading to enhanced efficacy and selectivity against cancer cells.[5][6] This guide outlines a rigorous, data-driven approach to validate the anticancer potential of the novel entity, this compound.
Phase 1: In Vitro Characterization of Anticancer Activity
The initial phase of our validation strategy focuses on characterizing the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines. This stage is critical for establishing a foundational understanding of the compound's potency and spectrum of activity.
Assessment of Cell Viability and Cytotoxicity
The first step is to determine the compound's ability to inhibit cancer cell growth and proliferation. We will employ a quantitative colorimetric assay to measure cell viability.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative IC50 Values
The IC50 values for this compound and the positive control will be determined across a panel of cancer cell lines representing different tumor types.
| Cell Line | Tumor Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | Hypothetical Data | Hypothetical Data |
| A549 | Lung Cancer | Hypothetical Data | Hypothetical Data |
| HCT116 | Colon Cancer | Hypothetical Data | Hypothetical Data |
| PC3 | Prostate Cancer | Hypothetical Data | Hypothetical Data |
Elucidation of the Mechanism of Cell Death: Apoptosis vs. Necrosis
A key characteristic of a promising anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. We will utilize a dual-staining flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visualizing the Experimental Workflow
Caption: In vitro validation workflow for this compound.
Investigation of Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. We will use flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with our compound.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[13] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[13][14]
-
Staining: Treat the fixed cells with RNase A to degrade RNA and then stain with a PI solution.[13][14]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
Phase 2: Mechanistic Insights into Anticancer Action
Understanding the molecular mechanisms by which this compound exerts its anticancer effects is crucial for its further development. This phase focuses on identifying the key signaling pathways modulated by the compound.
Analysis of Key Cancer-Related Signaling Pathways
Based on the known mechanisms of other quinoline derivatives, we will investigate the effect of this compound on pro-survival and proliferative signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[15][16][17]
Experimental Protocol: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[18][19] This will allow us to assess the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.
Step-by-Step Methodology:
-
Protein Extraction: Treat cancer cells with this compound, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of Akt, mTOR, ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Key Signaling Pathways
Caption: Simplified PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Phase 3: In Vivo Validation of Anticancer Efficacy
Promising in vitro results must be validated in a more physiologically relevant in vivo setting. This phase will assess the antitumor efficacy and potential toxicity of this compound in a preclinical animal model.
Evaluation of Antitumor Activity in a Xenograft Model
We will utilize a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, to evaluate the in vivo efficacy of our compound.[20][21][22]
Experimental Protocol: Subcutaneous Xenograft Model
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Comparative Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Data | 0 |
| This compound (Low Dose) | Hypothetical Data | Hypothetical Data |
| This compound (High Dose) | Hypothetical Data | Hypothetical Data |
| Positive Control (e.g., Paclitaxel) | Hypothetical Data | Hypothetical Data |
Conclusion and Future Directions
This comprehensive guide outlines a systematic and rigorous approach for the preclinical validation of this compound as a potential anticancer agent. The successful completion of these studies will provide a strong rationale for further development, including more extensive toxicology studies and eventual progression towards clinical trials. The multi-faceted data generated from this validation process will be crucial for establishing the compound's therapeutic potential and elucidating its mechanism of action, ultimately contributing to the advancement of novel cancer therapies.
References
- 1. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 22. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to 7-Fluoro-4-hydroxy-3-nitroquinoline and Other 3-Nitroquinoline Derivatives for Researchers
For Immediate Release
A Deep Dive into the Therapeutic Potential of Substituted Quinolines, Focusing on 7-Fluoro-4-hydroxy-3-nitroquinoline
This guide offers an in-depth comparison of this compound with other 3-nitroquinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of nitro and fluoro groups can significantly modulate the biological properties of these compounds.[1]
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities.[2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The versatility of the quinoline ring system allows for structural modifications that can fine-tune its therapeutic properties, making it a "privileged structure" in drug design.
The introduction of a nitro group (-NO2) onto the quinoline core can enhance the biological activity of the parent molecule. Nitroaromatic compounds are known to play a crucial role in various biological processes, often through mechanisms involving bioreduction to reactive intermediates. Similarly, the incorporation of a fluorine atom can improve metabolic stability, bioavailability, and binding affinity of a drug candidate. This guide will focus on 3-nitroquinoline derivatives, with a special emphasis on the fluorinated compound, this compound.
Synthesis of this compound: A Plausible Approach
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a viable synthetic route can be postulated based on established methodologies for analogous quinoline derivatives. The synthesis can be logically divided into two key steps: the formation of the 4-hydroxyquinoline core and the subsequent nitration.
Step 1: Synthesis of the 7-Fluoro-4-hydroxyquinoline Intermediate via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used and effective method for the synthesis of 4-hydroxyquinolines.[5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[6]
Conceptual Experimental Protocol: Gould-Jacobs Reaction
-
Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step typically involves heating the reactants, often without a solvent, to drive the condensation and elimination of ethanol.
-
Cyclization: The resulting anilinomethylenemalonate intermediate is then heated to a higher temperature (typically 240-280 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A to induce cyclization.[6] This step forms the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The ester is subsequently hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. The resulting 7-fluoro-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating to yield 7-fluoro-4-hydroxyquinoline.
Caption: Conceptual workflow for the synthesis of 7-fluoro-4-hydroxyquinoline via the Gould-Jacobs reaction.
Step 2: Nitration of 7-Fluoro-4-hydroxyquinoline
The introduction of the nitro group at the 3-position of the 7-fluoro-4-hydroxyquinoline core is the final key step. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[7][8] The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure regioselectivity and avoid over-nitration.
Conceptual Experimental Protocol: Nitration
-
Dissolution: 7-Fluoro-4-hydroxyquinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.
-
Nitration: A nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining the low temperature.
-
Reaction Quenching: After the reaction is complete, the mixture is carefully poured onto crushed ice to precipitate the product.
-
Purification: The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.[1]
Caption: A plausible workflow for the nitration of 7-fluoro-4-hydroxyquinoline.
Comparative Biological Activity: A Focus on Anticancer Potential
While direct comparative studies of this compound against other 3-nitroquinoline derivatives are limited, the existing literature on structurally related compounds provides valuable insights into their potential anticancer activities. The following tables summarize the cytotoxic effects of various quinoline derivatives against different cancer cell lines, offering a basis for comparison.
Table 1: Cytotoxicity of Various Nitroquinoline Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | 8-Hydroxy-5-nitroquinoline | Human cancer cell lines | 5-10 fold lower than clioquinol | [4] |
| 7-methyl-8-nitroquinoline | 8-Nitroquinoline | Caco-2 | 1.87 | [7] |
| 2-Styryl-8-nitroquinolines | 8-Nitroquinoline | HeLa | 2.897 - 10.37 | [7] |
Table 2: Cytotoxicity of Fluoroquinolone Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 32 | Fluoroquinolone (N-acylated) | MCF-7 | 4.3 | [9] |
| Levofloxacin Derivative 17h (4-fluoro) | Fluoroquinolone | MCF-7 | 1.69 | [10] |
| Levofloxacin Derivative 17h (4-fluoro) | Fluoroquinolone | A549 | 2.62 | [10] |
The data suggests that both nitro and fluoro substitutions on the quinoline scaffold can contribute to potent anticancer activity. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to be a more potent anticancer agent than its halogenated analog, clioquinol.[4] Furthermore, various fluoroquinolone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[9][10] Based on these structure-activity relationships, it is plausible that this compound, which combines both a nitro and a fluoro group, could exhibit significant anticancer properties.
Unraveling the Mechanism of Action: Potential Signaling Pathways
The precise mechanism of action for this compound is yet to be fully elucidated. However, studies on related nitroquinoline and fluoroquinolone derivatives suggest several potential pathways through which these compounds may exert their anticancer effects.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[11] Its aberrant activation is a common feature in many types of cancer.[12] Several quinoline-based compounds have been identified as inhibitors of this pathway.[13][14] By targeting key kinases like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Targeting the FoxM1 Transcription Factor
The Forkhead box M1 (FoxM1) is a transcription factor that plays a critical role in cell cycle progression and is often overexpressed in various cancers.[10] Inhibition of FoxM1 has emerged as a promising strategy for cancer therapy.[15] Studies have shown that certain quinoline-based compounds, including nitroxoline, can suppress the expression of FoxM1 and its downstream targets, leading to cell cycle arrest and inhibition of tumor growth.[10][16]
Caption: Postulated inhibition of the FoxM1 signaling pathway by this compound.
Conclusion and Future Directions
This compound represents a promising, yet under-explored, molecule in the landscape of anticancer drug discovery. By combining the pharmacophoric features of both fluoroquinolones and nitroquinolines, this compound has the potential to exhibit potent and multifaceted biological activities. The plausible synthetic route outlined in this guide, based on the well-established Gould-Jacobs reaction and subsequent nitration, provides a framework for its synthesis and further investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations of its anticancer activity against a panel of cancer cell lines. Direct comparative studies with other 3-nitroquinoline derivatives are crucial to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are warranted to confirm its interaction with key signaling pathways, such as the PI3K/Akt/mTOR and FoxM1 pathways, which will be instrumental in advancing this compound towards potential therapeutic applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Comparative Analysis of 4-Hydroxy-3-Nitroquinolines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this diverse family, 4-hydroxy-3-nitroquinolines have garnered significant interest due to their wide-ranging biological activities. A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their pharmacological profiles. This guide provides an in-depth comparative study of fluorinated versus non-fluorinated 4-hydroxy-3-nitroquinolines, offering insights into the profound impact of this single-atom substitution on the molecule's properties and performance. We will delve into the synthetic rationale, physicochemical consequences, and biological implications, supported by established principles and experimental data from analogous systems.
The Rationale for Fluorination: Enhancing "Drug-Likeness"
The introduction of fluorine into a drug candidate is a well-established strategy to favorably modulate its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine, being the most electronegative element, exerts powerful electronic effects that can significantly alter a molecule's physicochemical characteristics.[1] Its small size allows it to often act as a bioisostere of a hydrogen atom, minimizing steric hindrance while maximizing electronic impact.[1]
Key benefits of fluorination include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, often leading to a longer biological half-life.[2]
-
Modulated Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine atom can either increase or decrease lipophilicity, while polyfluorination typically reduces it. This allows for fine-tuning of a compound's ability to cross biological membranes.[3]
-
Altered Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH. This, in turn, affects solubility, permeability, and target engagement.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.[2]
Synthesis Strategies: Building the Core and Introducing Fluorine
The synthesis of the 4-hydroxy-3-nitroquinoline scaffold, and the subsequent introduction of fluorine, requires a multi-step approach. The following protocols outline the general synthetic pathways.
Experimental Protocol 1: Synthesis of Non-Fluorinated 4-Hydroxy-3-nitroquinolin-2(1H)-one
This protocol describes a common method for synthesizing the core non-fluorinated structure, which involves the nitration of a 2,4-quinolinediol precursor.[4]
Step 1: Synthesis of 2,4-Quinolinediol A substituted aniline is reacted with diethyl malonate in a high-boiling point solvent such as diphenyl ether. The reaction mixture is heated to reflux, leading to cyclization and the formation of the corresponding 2,4-quinolinediol.
Step 2: Nitration of 2,4-Quinolinediol The synthesized 2,4-quinolinediol is dissolved in a suitable solvent like glacial acetic acid. A nitrating agent, such as fuming nitric acid, is added dropwise at a controlled temperature (typically 0-5 °C) to introduce the nitro group at the 3-position. The reaction is then carefully quenched with ice water, and the precipitated 4-hydroxy-3-nitroquinolin-2(1H)-one is collected by filtration, washed, and purified by recrystallization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, most notably within the class of fluoroquinolone antibiotics. The strategic introduction of fluorine and nitro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide presents an in-depth, objective comparison of a modern benchmark synthesis for 7-Fluoro-4-hydroxy-3-nitroquinoline against classical, yet still relevant, synthetic alternatives.
Our analysis moves beyond a mere recitation of steps, delving into the causality behind experimental choices, the inherent trustworthiness of each protocol, and a firm grounding in authoritative chemical literature. All quantitative data is summarized for direct comparison, and detailed, step-by-step methodologies are provided for reproducibility.
The Modern Benchmark: A Two-Step Gould-Jacobs Approach
The most efficient and reliable pathway to this compound is a two-step synthesis commencing with the Gould-Jacobs reaction, followed by a regioselective nitration. This method is favored for its generally good yields, milder conditions compared to classical alternatives, and amenability to modification, making it a staple in the synthesis of fluoroquinolone precursors.[1]
The overall synthetic pathway is as follows:
References
A Guide to the Cross-Validation of Experimental and Computational Data for 7-Fluoro-4-hydroxy-3-nitroquinoline
This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the novel compound 7-Fluoro-4-hydroxy-3-nitroquinoline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of expected experimental outcomes with theoretical predictions. We will delve into the rationale behind experimental design, the intricacies of computational modeling, and the critical analysis of the resulting data.
Introduction to this compound
This compound is a substituted quinoline derivative. The quinoline scaffold is a well-known privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The introduction of a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a nitro group at the 3-position is expected to significantly modulate the molecule's physicochemical and biological properties. Fluorine substitution can enhance metabolic stability and binding affinity, the hydroxyl group can participate in hydrogen bonding, and the nitro group can act as a key pharmacophore or be used as a synthetic handle for further derivatization.
This guide will explore the synthesis, spectroscopic characterization, and structural analysis of this compound, juxtaposing expected experimental results with data derived from Density Functional Theory (DFT) calculations. Furthermore, we will investigate its potential biological interactions through molecular docking simulations.
I. Synthesis and Structural Elucidation: An Integrated Experimental and Computational Approach
A robust understanding of a molecule begins with its synthesis and the unambiguous confirmation of its structure. Here, we propose a plausible synthetic route and outline the key analytical techniques for characterization, which will then be compared with computational predictions.
A. Proposed Synthesis of this compound
A common and effective method for the synthesis of substituted quinolines is the Gould-Jacobs reaction. This approach would involve the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by cyclization and subsequent functional group manipulations. A plausible synthetic pathway is outlined below.
Experimental Protocol: Proposed Synthesis
-
Step 1: Condensation. React 3-fluoroaniline with diethyl 2-(ethoxymethylene)malonate (EMME) in a suitable solvent, such as ethanol, and heat under reflux to form the intermediate diethyl 2-((3-fluorophenylamino)methylene)malonate.
-
Step 2: Cyclization. The intermediate from Step 1 is cyclized by heating at high temperature (around 250 °C) in a high-boiling point solvent like diphenyl ether. This step is expected to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Step 3: Nitration. The product from Step 2 is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position, yielding ethyl this compound-3-carboxylate.
-
Step 4: Hydrolysis and Decarboxylation. The ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification. Subsequent heating of the carboxylic acid will lead to decarboxylation to afford the final product, this compound.
Causality Behind Experimental Choices: The Gould-Jacobs reaction is a versatile and widely used method for constructing the quinoline core. The choice of starting materials is dictated by the desired substitution pattern on the final product. The high-temperature cyclization is necessary to overcome the activation energy barrier for the intramolecular aromatic substitution. The nitration conditions are standard for aromatic systems, and the final hydrolysis and decarboxylation are common transformations to remove the ester group introduced by the malonate reagent.
B. Structural and Spectroscopic Characterization: A Comparative Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information about the molecular framework, while ¹⁹F NMR would confirm the presence and environment of the fluorine atom.
Expected Experimental ¹H NMR Data:
-
Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns (doublets, triplets, doublet of doublets) and coupling constants will be indicative of their relative positions.
-
OH Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
Expected Experimental ¹³C NMR Data:
-
Aromatic Carbons: The nine carbon atoms of the quinoline core will resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.
Expected Experimental ¹⁹F NMR Data:
-
The single fluorine atom will give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift will be indicative of its electronic environment.[1][2]
Computational Approach: DFT-based NMR Predictions
Density Functional Theory (DFT) calculations can be employed to predict the NMR chemical shifts of a molecule. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.
Computational Protocol: NMR Chemical Shift Calculation
-
Geometry Optimization: The molecular geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
NMR Calculation: A GIAO NMR calculation is performed on the optimized geometry using the same level of theory.
-
Data Analysis: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane for ¹H and ¹³C).
Cross-Validation Table: Predicted vs. Expected NMR Data
| Parameter | Expected Experimental Range | Computationally Predicted Value (Illustrative) |
| ¹H Chemical Shifts (ppm) | Aromatic: 7.0-9.0, OH: variable | Aromatic: 7.2-8.8, OH: 10.5 |
| ¹³C Chemical Shifts (ppm) | Aromatic: 110-160 | Aromatic: 115-155 |
| ¹⁹F Chemical Shift (ppm) | -100 to -130 (relative to CCl₃F) | -115 |
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Experimental FTIR Data:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
Computational Approach: DFT-based Vibrational Frequency Calculations
DFT calculations can also predict the vibrational frequencies of a molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
Computational Protocol: Vibrational Frequency Calculation
-
Geometry Optimization and Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies and their corresponding IR intensities.
-
Scaling: The calculated frequencies are multiplied by a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and the approximate nature of the theoretical method.
Cross-Validation Table: Predicted vs. Expected FTIR Data
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Computationally Predicted Value (Scaled, Illustrative) |
| O-H Stretch | 3200-3600 (broad) | 3450 |
| N-O Asymmetric Stretch | 1500-1560 | 1545 |
| N-O Symmetric Stretch | 1335-1385 | 1360 |
| C-F Stretch | 1000-1300 | 1150 |
3. UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Expected Experimental UV-Vis Data:
-
The extended π-system of the quinoline ring, along with the auxochromic (-OH) and chromophoric (-NO₂) groups, is expected to result in strong absorption bands in the UV-A and possibly the visible region. Multiple absorption maxima corresponding to π → π* and n → π* transitions are anticipated.[3][4][5]
Computational Approach: Time-Dependent DFT (TD-DFT)
TD-DFT is a computational method used to predict the electronic absorption spectra of molecules.
Computational Protocol: TD-DFT Calculation
-
Ground State Optimization: The geometry of the molecule is optimized in its ground electronic state.
-
Excited State Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry to calculate the energies of the electronic transitions and their corresponding oscillator strengths.
-
Spectrum Generation: The calculated transition energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.
Cross-Validation Table: Predicted vs. Expected UV-Vis Data
| Parameter | Expected Experimental Range (nm) | Computationally Predicted λmax (Illustrative) |
| π → π* Transitions | 250-400 | 270, 350 |
| n → π* Transition | > 400 | 410 |
4. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
Expected Experimental Data from X-ray Diffraction:
-
Precise bond lengths, bond angles, and dihedral angles.
-
Information on intermolecular interactions, such as hydrogen bonding and π-π stacking.
-
The crystal system and space group.
Computational Approach: DFT Geometry Optimization
The optimized molecular geometry obtained from DFT calculations provides theoretical values for bond lengths, bond angles, and dihedral angles.
Cross-Validation Table: Predicted vs. Expected Geometric Parameters
| Parameter | Expected Experimental Value (Å or °) | Computationally Predicted Value (Illustrative) |
| C-F Bond Length (Å) | ~1.35 | 1.36 |
| C-N (nitro) Bond Length (Å) | ~1.47 | 1.48 |
| O-H Bond Length (Å) | ~0.96 | 0.97 |
| Ring Dihedral Angles (°) | Close to 0 (planar) | < 2 |
II. Biological Activity and Molecular Docking
The presence of the quinoline core and the specific functional groups in this compound suggests potential biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Potential Biological Targets:
-
DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics are known to target these bacterial enzymes.[6]
-
Kinases: The quinoline scaffold is found in many kinase inhibitors used in cancer therapy.
-
Other Enzymes: The specific substitution pattern may confer affinity for other biological targets.
Computational Approach: Molecular Docking
Computational Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is prepared, which includes adding hydrogen atoms and assigning partial charges.
-
Receptor Preparation: The 3D structure of the target protein (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the receptor's active site and score them based on their predicted binding affinity.
-
Analysis of Results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Illustrative Docking Results: A hypothetical docking study of this compound into the active site of a bacterial DNA gyrase might reveal key interactions. The hydroxyl group could form a hydrogen bond with a specific amino acid residue, the nitro group could engage in electrostatic interactions, and the fluoro-substituted aromatic ring could participate in hydrophobic or π-π stacking interactions.
III. Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Characterization
Caption: Experimental workflow for synthesis and characterization.
Computational and Experimental Cross-Validation Workflow
References
Comparative Analysis of 7-Fluoro-4-hydroxy-3-nitroquinoline Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of 7-fluoro-4-hydroxy-3-nitroquinoline analogs, delving into their structure-activity relationships (SAR). As a Senior Application Scientist, my aim is to synthesize the available data into a coherent guide that not only presents comparative data but also explains the causal relationships behind the observed biological activities and the rationale for experimental design.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. The introduction of various substituents onto this scaffold allows for the modulation of the compound's physicochemical properties and, consequently, its biological efficacy.[1] The focus of this guide, the this compound core, possesses a unique combination of functional groups that are known to influence biological activity significantly.
-
The 7-Fluoro Substituent: The incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter electronic properties, often leading to increased biological potency.[2]
-
The 4-Hydroxy Group: This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its presence is also crucial in the tautomeric equilibrium of the quinolone form.
-
The 3-Nitro Group: As a strong electron-withdrawing group, the nitro group can significantly impact the electronic character of the quinoline ring system and is known to be a pharmacophore in various antimicrobial and anticancer agents.[3][4]
Synthesis and Experimental Protocols
The synthesis of this compound analogs typically involves a multi-step process. A general synthetic approach is outlined below, based on established methodologies for quinoline synthesis.
General Synthesis of the 7-Fluoro-4-hydroxyquinoline Core
The Conrad-Limpach reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[5] This involves the condensation of an aniline with a β-ketoester, followed by cyclization at high temperatures.
Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The ethanol byproduct can be removed by distillation.
-
Cyclization: Add the resulting intermediate to a preheated high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.[6]
-
Work-up: After cooling, the solid product is collected by filtration, washed with a suitable solvent (e.g., petroleum ether), and purified by recrystallization.
Nitration of the 4-Hydroxyquinoline Core
The introduction of the nitro group at the 3-position is a key step. This is typically achieved through electrophilic nitration.
Experimental Protocol: Nitration of 7-Fluoro-4-hydroxyquinoline
-
Reaction Setup: Dissolve the 7-fluoro-4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0°C in a three-necked flask equipped with a dropping funnel and a mechanical stirrer.
-
Nitrating Agent Addition: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried.[7]
Synthesis of Analogs
To explore the SAR, a series of analogs can be synthesized by modifying the substituents on the quinoline ring. For instance, different anilines can be used in the initial Conrad-Limpach reaction to introduce diversity at other positions. Further functionalization of the core structure can also be performed.
Workflow for Synthesis and Evaluation of Analogs
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
While specific SAR studies on a series of this compound analogs are not extensively reported in the public domain, we can infer potential SAR trends based on studies of related quinoline and fluoroquinolone derivatives. The following sections present a comparative analysis based on this inferential approach.
Influence of Substituents on Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents. The introduction of a fluorine atom, particularly at the C6 or C7 position, has been shown to enhance cytotoxic activity in many quinolone-based compounds.
| Analog/Related Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog 1 | 7-F, 4-OH, 3-NO2, 6-CH3 | MCF-7 (Breast) | Predicted Potent | - |
| Hypothetical Analog 2 | 7-F, 4-OH, 3-NO2, 6-Cl | MCF-7 (Breast) | Predicted More Potent | - |
| Fluoroquinolone Derivative | 6-F, various C7 substituents | Various | Varies | [8] |
| 4-Hydroxyquinoline Derivative | Various substituents | Colon Adenocarcinoma | Varies | [5] |
Key SAR Insights for Anticancer Activity:
-
Electron-withdrawing groups at the 6-position, in addition to the 7-fluoro group, may enhance activity. The chlorine atom in Hypothetical Analog 2 is expected to increase potency compared to the electron-donating methyl group in Analog 1.
-
The 3-nitro group is anticipated to contribute significantly to the cytotoxic effect, potentially through mechanisms involving oxidative stress.[3]
-
Modifications at other positions of the quinoline ring can be explored to optimize activity and selectivity.
Influence of Substituents on Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics. The SAR for their antibacterial activity is well-documented.
| Analog/Related Compound | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical Analog 3 | 7-F, 4-OH, 3-NO2, C2-Alkyl chain | S. aureus | Predicted Active | - |
| Hypothetical Analog 4 | 7-F, 4-OH, 3-NO2, C2-Aryl group | S. aureus | Predicted Less Active | - |
| 4-Hydroxy-2-quinolone Analog | C3-Alkyl chain | S. aureus | Varies with chain length | [8] |
| 8-Hydroxyquinoline Derivative | 7-Bromo | Gram-negative bacteria | Potent | [9] |
Key SAR Insights for Antimicrobial Activity:
-
The length of an alkyl chain at the C2 or C3 position can significantly impact antibacterial activity, likely due to interactions with the bacterial cell membrane or target enzymes.[8]
-
The 3-nitro group is a known pharmacophore in antimicrobial agents and is expected to be crucial for the activity of these analogs.[4]
-
The 7-fluoro substituent may enhance cell penetration and target engagement, contributing to improved potency.
Logical Relationship of Substituents and Biological Activity
Caption: The interplay of substituents on the this compound scaffold influences physicochemical properties, which in turn dictate biological activity.
Comparison with Alternative Scaffolds
While this compound analogs hold promise, it is essential to compare their potential with other established pharmacophores targeting similar biological pathways.
| Scaffold | Mechanism of Action (Example) | Advantages | Disadvantages |
| This compound | DNA intercalation, Topoisomerase inhibition (predicted) | Potentially novel mechanism, tunable properties | Limited specific data, potential for off-target effects of the nitro group |
| Fluoroquinolones (e.g., Ciprofloxacin) | DNA gyrase and topoisomerase IV inhibition | Broad-spectrum antibacterial activity, well-established SAR | Increasing bacterial resistance |
| 4-Anilinoquinazolines (e.g., Gefitinib) | EGFR kinase inhibition | Targeted anticancer therapy, high potency | Acquired resistance, specific to certain cancer types |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a 7-fluoro group for enhanced potency and metabolic stability, a 4-hydroxy group for target interaction, and a 3-nitro group for potent bioactivity creates a unique chemical space for exploration.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to establish a comprehensive SAR. Key areas of investigation should include:
-
Exploration of a wide range of substituents at other positions of the quinoline ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Detailed mechanistic studies to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo studies to assess the efficacy and safety of the most promising lead compounds in relevant disease models.
By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of this compound analogs can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to In Silico vs. In Vitro Screening of 7-Fluoro-4-hydroxy-3-nitroquinoline
Introduction: The Quest for Novel Therapeutics
In the landscape of modern drug discovery, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents. The introduction of specific functional groups, such as nitro and fluoro moieties, can significantly alter the molecule's physicochemical properties and biological activity.[1] 7-Fluoro-4-hydroxy-3-nitroquinoline (7F-HNQ) is one such compound of interest. Nitroquinolines, as a class, have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4][5][6][7] The nitro group, in particular, is often linked to mechanisms such as the generation of reactive oxygen species (ROS) or the inhibition of key cellular enzymes.[1][2][4][8]
This guide provides a comprehensive comparison of two fundamental screening methodologies—in silico (computational) and in vitro (experimental)—as applied to the preliminary investigation of 7F-HNQ. For researchers and drug development professionals, understanding the strengths, limitations, and symbiotic relationship between these approaches is paramount for making efficient, data-driven decisions in the early phases of therapeutic development.
Part 1: The Predictive Power of In Silico Screening
In silico screening serves as a rapid, cost-effective first pass to generate hypotheses and prioritize resources.[9][10] Using computational models, we can predict how a molecule like 7F-HNQ might interact with a vast array of biological targets, identifying those with the highest probable binding affinity.[11] The primary tool in this phase is molecular docking.[9][11]
Causality in Methodological Choices
The core principle of molecular docking is to predict the preferred orientation and binding energy of a ligand when it interacts with the active site of a target protein.[9][11][12] A lower, more negative binding energy (typically in kcal/mol) suggests a more stable and potentially more potent interaction. This allows us to screen 7F-HNQ against hundreds or thousands of protein structures virtually, focusing our subsequent, resource-intensive in vitro work on only the most promising candidates.
For quinoline derivatives, which are known to target a range of enzymes like kinases and topoisomerases, selecting a panel of relevant cancer-associated proteins is a logical starting point.[5][13] For this guide, we will hypothesize screening against Epidermal Growth Factor Receptor (EGFR), a well-established cancer target inhibited by other quinoline-based drugs.[13][14]
Experimental Workflow: In Silico Molecular Docking
Detailed Protocol: Molecular Docking of 7F-HNQ against EGFR
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using software like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Prepare the protein using tools like AutoDockTools or Maestro: remove water molecules and co-crystallized ligands, add polar hydrogens, and repair any missing side chains.
-
-
Docking Simulation:
-
Define the binding pocket (grid box) around the active site of the receptor.
-
Execute the docking algorithm (e.g., AutoDock Vina) to sample various poses of 7F-HNQ within the defined binding site.[12] The algorithm will calculate the binding affinity for each pose.
-
-
Post-Docking Analysis:
-
Analyze the results to identify the pose with the lowest binding energy.
-
Visualize the top-ranked pose to examine the specific intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking) between 7F-HNQ and the amino acid residues of the target protein.[15]
-
Part 2: Experimental Validation with In Vitro Screening
While in silico methods provide powerful predictions, they are theoretical models. In vitro assays are essential for experimental validation, providing quantitative data on the actual biological activity of the compound in a controlled laboratory setting.[16] These assays form the bridge between computational hypothesis and biological reality.[16]
Causality in Methodological Choices
Based on the in silico hypothesis that 7F-HNQ targets EGFR, a logical next step is to perform an enzyme inhibition assay.[17] This type of assay directly measures the ability of the compound to block the activity of the purified target enzyme.[16][17] The primary output of this experiment is the half-maximal inhibitory concentration (IC50), which is the concentration of 7F-HNQ required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. This self-validating system includes positive controls (known inhibitors) and negative controls (vehicle only) to ensure the results are robust and specific to the test compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Detailed Protocol: EGFR Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate buffer, pH 7.4).
-
Reconstitute purified, recombinant EGFR kinase enzyme to a working concentration.
-
Prepare solutions of the kinase substrate (a specific peptide) and ATP.
-
Prepare a stock solution of 7F-HNQ in DMSO and perform serial dilutions to create a range of test concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add the EGFR enzyme to all wells except the negative control.
-
Add the serially diluted 7F-HNQ to the test wells. Add a known EGFR inhibitor (e.g., Gefitinib) to positive control wells and vehicle (DMSO) to negative/vehicle control wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Stop the reaction and add a detection reagent (e.g., a reagent that measures the amount of ADP produced via a luminescent signal).
-
Read the plate using a microplate reader.
-
Calculate the percent inhibition for each concentration of 7F-HNQ relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Comparative Analysis and Synthesis
The true power of this dual-pronged approach emerges when the results are synthesized. The in silico docking score is a prediction of binding affinity, while the in vitro IC50 is a direct measure of functional inhibitory activity. A strong correlation between these two values can increase confidence that the compound's mechanism of action is indeed through direct binding to the intended target.[18][19][20][21]
However, discrepancies are common and scientifically informative. A compound might show a favorable docking score but poor in vitro activity. This could be due to:
-
Inaccurate Scoring Functions: The computational algorithm may not perfectly represent the complex biophysical interactions.
-
Compound Properties: The molecule may have poor solubility in the aqueous assay buffer.
-
Induced Fit: The protein may change its conformation upon ligand binding, a phenomenon not always captured by rigid docking protocols.[10]
Conversely, a compound could have potent in vitro activity despite a mediocre docking score, suggesting an alternative mechanism of action, such as allosteric inhibition, that was not modeled in the simulation.
Data Summary: Hypothetical Screening Results for 7F-HNQ
| Target Protein | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Correlation Analysis |
| EGFR | -9.2 | 2.5 | Strong: Favorable binding energy corresponds to potent inhibition. |
| VEGFR2 | -8.5 | 15.7 | Moderate: Good binding energy, but weaker functional inhibition. |
| c-Src Kinase | -9.5 | > 100 | Poor: Excellent predicted binding did not translate to in vitro activity. |
This hypothetical data suggests that while 7F-HNQ may bind to the ATP pocket of multiple kinases, its functional inhibition is most potent and specific for EGFR. The poor correlation with c-Src Kinase would prompt further investigation into potential reasons for the discrepancy, such as solubility issues or inaccuracies in the docking model for that specific protein.
The Iterative Screening Cycle
The relationship between in silico and in vitro screening is not linear but cyclical. Experimental data from in vitro assays can be used to refine and validate computational models, leading to more accurate future predictions.
Conclusion
The screening of this compound serves as an excellent case study for illustrating the complementary nature of in silico and in vitro methodologies. In silico screening, spearheaded by molecular docking, offers an indispensable tool for rapid, large-scale hypothesis generation, allowing researchers to navigate the vast landscape of potential biological targets with minimal initial investment. However, these predictions remain theoretical until substantiated by empirical evidence.
In vitro assays, such as enzyme inhibition studies, provide this crucial validation, delivering quantitative measures of biological activity like the IC50 value. The synthesis of these two datasets provides a much richer understanding of a compound's potential than either method could alone. By leveraging the predictive power of computational models and confirming those predictions with rigorous experimental validation, researchers can accelerate the drug discovery pipeline, efficiently prioritizing the most promising compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. researchgate.net [researchgate.net]
- 19. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Spectroscopic Journey: From Precursors to 7-Fluoro-4-hydroxy-3-nitroquinoline
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a cornerstone for a multitude of therapeutic agents. Its derivatives are known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine and nitro groups to the quinoline core can significantly modulate its physicochemical and pharmacological properties. This guide provides an in-depth comparative spectral analysis of 7-Fluoro-4-hydroxy-3-nitroquinoline and its fundamental precursors, 3-fluoroaniline and diethyl malonate. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural evolution from simple aromatic and aliphatic precursors to a complex, functionalized heterocyclic system, as evidenced by UV-Vis, Fluorescence, FT-IR, and NMR spectroscopy.
The Synthetic Pathway: A Logical Progression
The synthesis of this compound typically follows a multi-step process, beginning with the condensation of an aniline derivative with a malonic ester, a classic approach reminiscent of the Gould-Jacobs reaction.[1] This is followed by cyclization and subsequent nitration to yield the final product. Understanding this synthetic route is crucial as it lays the groundwork for our comparative spectral analysis. Each synthetic step introduces new functional groups and modifies the electronic landscape of the molecule, changes that are directly observable through various spectroscopic techniques.
Caption: Synthetic pathway of this compound from its precursors.
Comparative Spectral Analysis: A Tale of Molecular Transformation
The journey from the simple precursors to the complex final product is elegantly captured in their respective spectra. By comparing these spectral fingerprints, we can trace the formation of new bonds and the introduction of key functional groups.
UV-Visible Spectroscopy: Tracking Conjugation
UV-Vis spectroscopy is a powerful tool for observing changes in electronic conjugation. As our molecule evolves, the extent of the π-system increases, leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax).
-
3-Fluoroaniline : As a substituted benzene, 3-fluoroaniline is expected to exhibit absorption bands in the UV region, characteristic of π → π* transitions. For p-fluoroaniline, a similar compound, absorption maxima are observed around 234 nm and 284 nm.
-
Diethyl Malonate : Lacking a significant chromophore, diethyl malonate is not expected to absorb strongly in the UV-Vis region. However, it may exhibit weak n → π* transitions at shorter wavelengths.
-
This compound : The formation of the quinoline ring system dramatically extends the conjugated π-system. The presence of the nitro group and the hydroxy group further influences the electronic distribution. Consequently, we anticipate a significant red shift in the absorption spectrum, with λmax values likely extending into the near-visible region. Nitroquinolines typically exhibit complex spectra with multiple absorption bands.
| Compound | Expected λmax (nm) | Chromophore |
| 3-Fluoroaniline | ~230-290 | Phenyl ring |
| Diethyl Malonate | < 220 | Carbonyl groups |
| This compound | > 300 | Nitro-substituted quinoline ring |
Fluorescence Spectroscopy: The Emergence of a Fluorophore
Many quinoline derivatives are known for their fluorescent properties.[2][3] The rigid, planar structure of the quinoline ring and the extended π-system are conducive to fluorescence.
-
Precursors : Neither 3-fluoroaniline nor diethyl malonate are expected to be significantly fluorescent.
-
This compound : The formation of the quinoline ring introduces the potential for fluorescence. However, the presence of the nitro group, a well-known fluorescence quencher, may significantly reduce or eliminate the fluorescence quantum yield. The actual fluorescence properties would depend on the interplay between the electron-donating hydroxy group and the electron-withdrawing nitro group, as well as the solvent environment.
FT-IR Spectroscopy: The Language of Functional Groups
Infrared spectroscopy allows us to monitor the appearance and disappearance of functional groups throughout the synthesis.
| Compound | Key Vibrational Bands (cm⁻¹) | Functional Group |
| 3-Fluoroaniline | 3400-3200 (N-H stretch), 1620-1580 (N-H bend), 1250-1000 (C-F stretch) | Primary amine, Fluoroaromatic |
| Diethyl Malonate | 2980-2850 (C-H stretch), 1750-1730 (C=O stretch), 1250-1000 (C-O stretch) | Ester |
| This compound | 3400-3200 (O-H stretch), 1620-1580 (C=C, C=N stretch), 1550-1500 & 1360-1300 (NO₂ stretch), 1250-1000 (C-F stretch) | Hydroxyl, Nitro, Fluoroaromatic |
The FT-IR spectrum of this compound would be a composite of features from its precursors, with the notable addition of bands corresponding to the nitro group and the hydroxyl group, and the disappearance of the primary amine and ester carbonyl stretches.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule.
-
3-Fluoroaniline : The aromatic region of the spectrum will show complex splitting patterns due to the fluorine and amine substituents. The amine protons will appear as a broad singlet.
-
Diethyl Malonate : A simple spectrum is expected, with a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and a singlet for the central methylene protons.[4][5][6]
-
This compound : The spectrum will be more complex, with signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine and nitro groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift.
| Compound | Expected Chemical Shifts (ppm) | Proton Environment |
| 3-Fluoroaniline | 6.0 - 7.5 | Aromatic protons |
| 3.5 - 4.5 | Amine protons | |
| Diethyl Malonate | ~1.2 (triplet) | -CH₃ |
| ~4.1 (quartet) | -O-CH₂- | |
| ~3.3 (singlet) | -CH₂- | |
| This compound | 7.0 - 9.0 | Aromatic protons |
| > 10.0 (broad) | -OH proton |
Experimental Protocols
Synthesis of this compound (Illustrative)
-
Condensation : Equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate are heated at 100-120 °C for 1-2 hours. The ethanol formed is removed under reduced pressure.
-
Cyclization : The resulting intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250 °C for 30 minutes. The mixture is then cooled, and the precipitated product is collected by filtration.
-
Nitration : The cyclized product is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction mixture is then poured onto ice, and the precipitated this compound is collected by filtration and purified by recrystallization.
Spectral Analysis Workflow
Caption: A generalized workflow for the spectral analysis of organic compounds.
Conclusion
The comparative spectral analysis of this compound and its precursors provides a clear and insightful narrative of its synthesis. Each spectroscopic technique offers a unique window into the molecular changes occurring at each step, from the simple aromatic and aliphatic starting materials to the complex, highly functionalized quinoline product. This guide serves as a valuable resource for researchers, illustrating how a multi-faceted spectroscopic approach can be employed to confirm the successful synthesis and structural elucidation of novel compounds in the pursuit of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl malonate [webbook.nist.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 6. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
Assessing the Target Specificity of 7-Fluoro-4-hydroxy-3-nitroquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the comprehensive assessment of a compound's target specificity. This guide provides an in-depth framework for evaluating the target profile of the novel compound, 7-Fluoro-4-hydroxy-3-nitroquinoline. Given the limited publicly available biological data for this specific molecule, this document will serve as a practical, protocol-driven manual for its initial characterization, comparing its potential performance with established methodologies and hypothetical alternatives.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] Many of these activities stem from the inhibition of protein kinases, a major class of therapeutic targets.[2] Therefore, this guide will proceed with the hypothesis that this compound may act as a kinase inhibitor, and will outline the necessary steps to confirm this and determine its selectivity across the human kinome.
The Imperative of Selectivity Profiling
The efficacy of a targeted therapy is intrinsically linked to its selectivity. A highly selective compound will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity and unforeseen side effects.[3] Conversely, in some therapeutic areas like oncology, a multi-targeted or "polypharmacology" approach can be beneficial.[4] Understanding a compound's selectivity profile is therefore paramount for informed decision-making in lead optimization and preclinical development.[3][4]
This guide will focus on two gold-standard methodologies for assessing target specificity: broad-panel in vitro kinase profiling and cellular target engagement confirmation using the Cellular Thermal Shift Assay (CETSA).
Comparative Framework: Quantifying Selectivity
To objectively compare the specificity of this compound, we must first define the metrics for comparison. A common method is the calculation of a Selectivity Score (S-score) , which quantifies the number of kinases a compound binds to at a specific concentration threshold. For example, S(1 µM) would be the number of kinases bound with a certain affinity at a 1 µM concentration of the inhibitor, divided by the total number of kinases tested.[5]
For comparison, a notoriously non-selective kinase inhibitor like Staurosporine can be used as a benchmark. A highly selective inhibitor would have a low S-score, indicating it interacts with only a few kinases, whereas a non-selective inhibitor like Staurosporine would have a high S-score.
| Metric | This compound (Hypothetical Data) | Staurosporine (Positive Control) | Interpretation |
| Primary Target IC50 (nM) | To be determined | 5 | Potency against the intended target. |
| Selectivity Score (S(1µM)) | To be determined | High | A lower score indicates higher selectivity. |
| Number of Off-Targets (Kd < 3µM) | To be determined | High | A lower number of off-targets is generally desirable. |
Experimental Methodologies: A Step-by-Step Guide
The following protocols provide a robust framework for generating the data necessary to populate the comparative table above and build a comprehensive selectivity profile for this compound.
Part 1: In Vitro Kinome Profiling
The initial step is to screen the compound against a large panel of purified kinases to determine its inhibitory activity in a controlled, cell-free environment. This provides a broad overview of its potential targets and off-targets. A luminescence-based assay measuring ATP consumption is a common and robust method.[6]
Protocol 1: Luminescence-Based In Vitro Kinase Assay [6]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the desired kinase from a kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems) to each well.[7]
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be empirically determined for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Workflow for In Vitro Kinase Profiling
Caption: Workflow for determining the in vitro kinase selectivity profile.
Part 2: Cellular Target Engagement
While in vitro assays are crucial for initial screening, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within intact cells.[8] The principle behind CETSA is that a protein's thermal stability increases upon ligand binding.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA) [8]
-
Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of the soluble target protein in the supernatant using a standard protein quantification method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature, quantify the band intensity (for Western blot) of the target protein.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming cellular target engagement using CETSA.
Integrating the Data for a Comprehensive Profile
The data from the in vitro kinome profiling and CETSA experiments should be integrated to build a comprehensive understanding of the target specificity of this compound.
Hypothetical Signaling Pathway Interaction
If the kinome profiling reveals that this compound inhibits a specific kinase, for example, a member of the MAPK pathway, this information can be visualized to understand its potential downstream effects.
Caption: Hypothetical inhibition of the MAPK pathway by the compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic assessment of the target specificity of this compound. By employing robust and well-validated techniques such as broad-panel kinase profiling and CETSA, researchers can generate the critical data needed to understand its mechanism of action and potential for further development.
Should the initial kinase screens not yield significant hits, alternative profiling technologies such as mass spectrometry-based chemoproteomics could be employed to identify other potential protein targets.[9][10] Ultimately, a thorough understanding of a compound's target engagement and selectivity is a cornerstone of modern drug discovery, enabling the rational design of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Fluoro-4-hydroxy-3-nitroquinoline
Core Principle: Proactive Hazard Mitigation
In the absence of complete toxicological and ecological data, all waste containing 7-Fluoro-4-hydroxy-3-nitroquinoline, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[2][3] This proactive approach ensures the protection of personnel and the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][4] The quinoline structure, common in many biologically active and potentially ecotoxic compounds, warrants this high level of caution.[2][5]
Part 1: Hazard Assessment and Waste Profile
Understanding the potential hazards of this compound is foundational to its safe disposal. Based on its chemical structure, we can infer the following potential hazards:
| Hazard Type | Associated Moiety | Implication for Disposal |
| Aquatic Toxicity | Quinoline | High potential for adverse effects on aquatic ecosystems. Must not be disposed of down the drain.[2] |
| Chemical Reactivity | Nitro Group | Potential for reactivity, especially with reducing agents. Requires careful segregation from incompatible chemicals. |
| Biological Activity | Heterocyclic Core | As a compound likely synthesized for biological research, it may have unforeseen effects on the environment and organisms. Requires containment and destruction.[2] |
| General Chemical Hazard | Complex Organic Molecule | Requires disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[4][6] |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the procedural, step-by-step guidance for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent accidental reactions.[7]
-
Solid Waste:
-
Collect any solid form of the compound, including residues scraped from containers, in a dedicated, compatible, and clearly labeled hazardous waste container.[8]
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[8]
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a sealable, compatible hazardous waste container (e.g., a high-density polyethylene or glass bottle with a screw-on cap).[7][8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container is kept closed except when adding waste.[8]
-
-
Empty Containers:
-
The original container of this compound must be managed as hazardous waste.
-
It is recommended to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[3][6] The rinsate must be collected and disposed of as hazardous liquid waste.[3] After triple-rinsing, the container can often be disposed of in the regular laboratory trash after defacing the label, but confirm this with your institutional guidelines.[6]
-
Step 3: Labeling
Properly label all waste containers with the following information:[6][8]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the quantity of the waste.
-
The date when the waste was first added to the container.
Step 4: Temporary Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
This area must be under the control of the laboratory personnel and near the point of generation.
-
Ensure secondary containment is used to capture any potential leaks or spills.[8] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[8]
Step 5: Final Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8]
-
Do not exceed the time or quantity limits for waste accumulation in your SAA as defined by your institution and regulatory bodies (e.g., typically 90 days or 55 gallons).[8]
Part 3: Emergency Preparedness
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Exposure Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance and adhere to all local, state, and federal regulations. By prioritizing safety and environmental responsibility, we can continue our vital research with the highest standards of professional integrity.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. acs.org [acs.org]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoro-4-hydroxy-3-nitroquinoline
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS No. 256923-33-8).[1][2][3] As a novel research chemical, comprehensive toxicological data is not yet available.[1][4] Therefore, this protocol is grounded in a conservative approach, inferring potential hazards from the chemical's structure and data from analogous quinoline-based compounds.[5] Our primary objective is to ensure your safety through a deep understanding of not just what PPE to wear, but why it is necessary.
Hazard Assessment: An Evidence-Based Inference
Given the absence of specific toxicological studies on this compound, we must assess its potential hazards by examining its chemical motifs and related structures.
-
Quinoline Core: The quinoline scaffold is common in bioactive molecules. Some substituted quinolines are known irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[5][6] For instance, 7-Hydroxyquinoline is classified as a skin, eye, and respiratory irritant.[5]
-
Nitro Group (-NO₂): Aromatic nitro compounds are often associated with toxicity and should be handled with care.
-
Fluoro Group (-F): The presence of fluorine can alter the reactivity and biological activity of a molecule.
-
Physical Form: As a solid powder, it presents a significant risk of aerosolization, leading to inadvertent inhalation.[7]
Based on these structural alerts and data from similar compounds, we will operate under the assumption that this compound is, at a minimum:
-
Harmful if inhaled, requiring measures to prevent dust formation.[5][7]
-
Harmful if swallowed or absorbed through the skin.[5]
This conservative assessment mandates the use of comprehensive personal protective equipment as a primary barrier to exposure.[8]
Core PPE Requirements & Operational Plans
The selection of PPE is not a static choice but is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Task | Required Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Solid | Certified Chemical Fume Hood | Tightly-sealed safety goggles | Double-gloved with chemical-resistant nitrile gloves | Fully-buttoned lab coat | Not required if performed correctly within a fume hood |
| Preparing Solutions | Chemical Fume Hood or Well-Ventilated Area | Tightly-sealed safety goggles and a face shield if splashing is possible | Chemical-resistant nitrile gloves | Fully-buttoned lab coat | Not required if performed correctly within a fume hood |
| Running Reactions/Analysis | Chemical Fume Hood or Enclosed Apparatus | Safety glasses with side shields (minimum); goggles for splash risk | Chemical-resistant nitrile gloves | Fully-buttoned lab coat | Assess on a case-by-case basis; have respirator available |
Hand Protection: The First Line of Defense
There is no one-size-fits-all glove.[9] Since specific chemical resistance data for this compound is unavailable, a robust general-purpose choice is required.
-
Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including oils, greases, and some acids and solvents.[10]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
For handling the solid powder, double-gloving is mandatory. This provides an extra layer of protection against tears and minimizes contamination during doffing.
-
If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Do not reuse disposable gloves.[11]
-
Eye and Face Protection: Shielding Against the Unseen
This compound is presumed to be an eye irritant.[5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work.
-
Elevated Risk: When handling the powder or when there is a risk of splashing (e.g., dissolving the compound), upgrade to tightly-sealed chemical splash goggles.[4][7] A face shield worn over goggles provides the highest level of protection and is recommended when handling larger quantities.[9][12]
Body and Respiratory Protection: A Comprehensive Barrier
-
Body: A fully-buttoned, long-sleeved lab coat is required to protect skin and personal clothing. Ensure footwear is fully enclosed and made of a chemical-resistant material.[7]
-
Respiratory: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to eliminate the inhalation risk.[7] If a situation arises where engineering controls are insufficient or fail, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[5]
Procedural Guidance: Donning, Doffing, and Disposal
Correctly putting on and removing PPE is as critical as selecting it. The goal is to prevent any contact between contaminated surfaces and your skin.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task and physical form of the chemical.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on your lab coat and fasten all buttons.
-
Put on your eye and face protection (goggles/face shield).
-
Put on your inner pair of gloves.
-
Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated glove surface. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself, avoiding shaking it. Hang it in its designated area or dispose of it if grossly contaminated.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
-
Emergency & Disposal Plans
Immediate Actions for Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen.[1][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling of this chemical.[7]
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.
-
Solutions: Collect any solutions containing the compound in a labeled, sealed, and chemically compatible hazardous liquid waste container.
By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety that protects you and your colleagues. Always prioritize caution and treat this compound with the respect it deserves as a chemical with an uncharacterized hazard profile.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. hsa.ie [hsa.ie]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
